Wang Resin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Plastics - Polystyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[(4-methylphenyl)methoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12-2-4-14(5-3-12)11-17-15-8-6-13(10-16)7-9-15/h2-9,16H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERFNHBZJXXFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942130 | |
| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201058-08-4 | |
| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyloxybenzyl alcohol polystyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of Wang Resin in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Wang resin is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for protocols utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Its widespread adoption is attributable to its stability, versatility, and the straightforward production of peptides with a C-terminal carboxylic acid, a common feature of many biologically active peptides.[1][2][3] This guide provides an in-depth technical overview of this compound, including its chemical properties, detailed experimental protocols, and the fundamental principles of its application in peptide synthesis.
Core Principles of this compound
The choice of this compound offers several advantages, including its compatibility with a broad array of solvents and reagents commonly used in SPPS, such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP).[1] Furthermore, the mild acidic conditions required for cleavage, typically using trifluoroacetic acid (TFA), help to preserve the integrity of sensitive amino acid side chains and other modifications.[1][5]
Quantitative Resin Characteristics
The physical and chemical properties of this compound are critical determinants of its performance in peptide synthesis. Key parameters such as loading capacity, particle size, and cross-linking density directly influence reaction kinetics, reagent accessibility, and overall peptide yield and purity.
| Parameter | Typical Values | Impact on Synthesis |
| Loading Capacity | 0.3 - 0.8 mmol/g | Defines the number of reactive sites per gram of resin. Higher loading can increase peptide yield per batch, while lower loading is often preferred for synthesizing long or difficult sequences to minimize steric hindrance and aggregation.[1][6] |
| Particle Size | 100-200 mesh, 200-400 mesh | Smaller particle sizes provide a larger surface area-to-volume ratio, which can enhance swelling, solvent penetration, and reagent diffusion, leading to faster and more complete reactions. However, very fine particles can slow down filtration and washing steps.[1] |
| Cross-linking | 1% Divinylbenzene (B73037) (DVB) | Determines the degree of swelling and mechanical stability. 1% DVB allows for good swelling in common SPPS solvents, ensuring reagent accessibility. Higher cross-linking (2-5%) can increase mechanical stability but may reduce swelling.[1] |
Experimental Protocols
The following sections provide detailed methodologies for the key stages of peptide synthesis using this compound. These protocols are generalized and may require optimization based on the specific peptide sequence and scale of the synthesis.
Resin Preparation and Swelling
Proper swelling of the resin is crucial to ensure that the reactive sites are accessible to reagents.
-
Procedure:
-
Weigh the desired amount of this compound (either unloaded or pre-loaded with the first amino acid) and place it into a suitable reaction vessel.
-
Add a sufficient volume of N,N-Dimethylformamide (DMF) to cover the resin (approximately 10-15 mL per gram of resin).[5][7]
-
Allow the resin to swell at room temperature for a minimum of 30 minutes, though 1 hour is often recommended.[7][8]
-
After swelling, drain the DMF from the reaction vessel. The resin is now ready for the first step of the synthesis.
-
Attachment of the First Amino Acid (Loading)
This step is only necessary if using an unloaded this compound. Pre-loaded resins are commercially available and can streamline the synthesis process.[1][6] The following protocol utilizes Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) for coupling, with a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Reagents:
-
Unloaded this compound
-
Fmoc-protected amino acid (1.5 - 2.5 equivalents relative to resin loading)
-
DIC (1.0 equivalent relative to the amino acid)
-
HOBt (1.5 - 2.5 equivalents relative to resin loading)
-
DMAP (0.1 equivalents relative to resin loading)
-
DMF and Dichloromethane (DCM)
-
-
Procedure:
-
Swell the unloaded this compound in a 9:1 (v/v) mixture of DCM/DMF.[5]
-
In a separate flask, dissolve the Fmoc-amino acid and HOBt in a minimal amount of DMF.[5]
-
Add the dissolved amino acid/HOBt solution to the swollen resin.
-
Add DIC to the resin mixture, followed by a solution of DMAP in a minimal amount of DMF.[5]
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
After the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol (B129727) to remove excess reagents and byproducts.
-
To block any unreacted hydroxyl groups on the resin, perform a "capping" step using acetic anhydride (B1165640) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in DMF.[5][9] This prevents the formation of deletion sequences in subsequent steps.
-
Iterative Peptide Elongation Cycle
The peptide chain is elongated through a series of deprotection and coupling steps.
-
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.[8][10]
-
Agitate the mixture for an initial 3 minutes, then drain.[10]
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[10]
-
Drain the deprotection solution and wash the resin extensively with DMF (at least 6 times) to remove all traces of piperidine.[10]
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid. A common method uses HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling reagent and DIPEA as the base.
-
Dissolve the Fmoc-amino acid (typically 3-5 equivalents relative to resin loading), HBTU (e.g., 5 equivalents), and DIPEA (e.g., 10 equivalents) in DMF or NMP.[10]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 40-60 minutes.[10] The completion of the reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test.[7]
-
After complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF and DCM.[10]
-
This deprotection-coupling cycle is repeated for each amino acid in the desired sequence.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the this compound, and the acid-labile side-chain protecting groups are simultaneously removed.
-
Cleavage Cocktail: A cleavage cocktail containing a strong acid and "scavengers" is used. Scavengers are necessary to trap the reactive carbocations generated from the cleavage of side-chain protecting groups, preventing them from reacting with sensitive residues like tryptophan or tyrosine.[7][11] A common cocktail is:
-
Trifluoroacetic acid (TFA): 95%
-
Water: 2.5%
-
Triisopropylsilane (TIS): 2.5%
-
-
Procedure:
-
Wash the final peptide-resin with DCM to remove residual DMF.[7]
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).
-
Allow the cleavage reaction to proceed for 1.5 to 3 hours at room temperature with occasional swirling.[5]
-
Filter the resin and collect the filtrate, which now contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.[5]
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether (8-10 times the volume of the filtrate).[5]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide. It can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing the Process
Diagrams illustrating the chemical structures and workflows provide a clearer understanding of the processes involved in peptide synthesis on this compound.
Caption: Chemical Structure of this compound.
Caption: General Workflow for SPPS on this compound.
Caption: Simplified Peptide Cleavage Mechanism.
References
- 1. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. peptide.com [peptide.com]
- 3. appliedpolytech.com [appliedpolytech.com]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc-Amino Acid Pre-Loaded Wang Resins - Activotec [activotec.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chimia.ch [chimia.ch]
- 10. rsc.org [rsc.org]
- 11. peptide.com [peptide.com]
Wang resin chemical structure and functional group
An In-depth Technical Guide to Wang Resin: Core Structure and Functionality
Introduction
This compound is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for methodologies employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2][3] Developed by Su-Sun Wang, this polystyrene-based resin provides a stable yet cleavable anchor for the assembly of peptide chains.[4] Its defining feature is a p-alkoxybenzyl alcohol linker that allows for the attachment of the initial amino acid and subsequent cleavage of the completed peptide under moderately acidic conditions, yielding a C-terminal carboxylic acid.[3][5] This guide provides a detailed examination of the chemical structure, functional groups, and key experimental protocols associated with this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical Structure and Functional Group
The this compound's architecture is meticulously designed for solid-phase synthesis. It is composed of a robust polymer backbone to which a specific acid-labile linker is attached.
Core Components:
-
Polymer Matrix: The solid support is a copolymer of styrene (B11656) and divinylbenzene (B73037) (DVB). The DVB acts as a cross-linking agent, typically at a concentration of 1%, lending the resin beads mechanical and chemical stability while allowing for appropriate swelling in organic solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).[1][3]
-
Linker: The functional component is a 4-hydroxybenzyl alcohol (or p-alkoxybenzyl alcohol) linker.[3][4] This linker is attached to the polystyrene backbone via a stable phenyl ether bond.[4]
-
Functional Group: The reactive site of the this compound is the terminal hydroxyl (-OH) group of the benzyl (B1604629) alcohol linker.[4][6] This alcohol serves as the anchoring point for the first amino acid of the peptide sequence. The attachment is formed through an ester bond between the carboxyl group of the amino acid and the hydroxyl group of the resin.[1] This ester linkage is stable enough to withstand the repeated coupling and deprotection cycles of peptide synthesis but is susceptible to cleavage by moderately strong acids, such as trifluoroacetic acid (TFA).[2][4]
References
The Principle of Solid-Phase Peptide Synthesis Utilizing Wang Resin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the fields of biochemistry, pharmacology, and drug development by providing a rapid and efficient method for the chemical synthesis of peptides.[1][2] Developed by R. Bruce Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[1] This guide provides a detailed exploration of the principles and methodologies of SPPS, with a specific focus on the widely used Wang resin for the synthesis of peptides with a C-terminal carboxylic acid.[3][4][5]
This compound is a polystyrene-based support functionalized with a 4-alkoxybenzyl alcohol linker.[4][6] This linker is stable to the basic conditions required for the removal of the temporary Nα-Fmoc protecting group, yet it is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to release the final peptide with a C-terminal carboxylic acid.[7][8] Its compatibility with Fmoc chemistry and the mild cleavage conditions have established this compound as a cornerstone of modern peptide synthesis.[4][7]
Core Principles of SPPS on this compound
The synthesis of a peptide on this compound follows a cyclical process, with each cycle extending the peptide chain by one amino acid. The entire process can be broken down into four key stages:
-
Resin Preparation and First Amino Acid Loading: The process begins with the swelling of the this compound in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to ensure the accessibility of the reactive sites.[8][9] The first Fmoc-protected amino acid is then covalently attached to the resin's hydroxyl groups via an ester linkage.[4][7] This initial step is crucial and is often performed using a coupling agent like DCC or DIC in the presence of a catalyst such as DMAP.[7] To minimize the risk of racemization during this step, it is common to purchase pre-loaded this compound.[5][10]
-
Iterative Deprotection and Coupling: The core of the synthesis is a series of iterative cycles, each consisting of two main steps:
-
Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a mild base, most commonly a solution of piperidine (B6355638) in DMF.[3][7] This exposes a free amine group, which is the site for the subsequent amino acid addition.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the free amine of the preceding amino acid. Activation of the carboxylic acid is typically achieved using coupling reagents such as HBTU, HATU, or a carbodiimide (B86325) like DIC in the presence of an additive like HOBt.[11][12] The use of excess reagents drives the reaction to completion.[13]
-
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts.[9][13] This purification-by-filtration is a key advantage of SPPS, as it eliminates the need for complex purification steps between each amino acid addition.[1]
-
Cleavage and Final Deprotection: Once the desired peptide sequence has been assembled, the peptide is cleaved from the this compound. This is accomplished by treating the peptide-resin with a strong acid, typically a high concentration of trifluoroacetic acid (TFA).[7][14] This step not only cleaves the ester linkage to the resin but also removes the acid-labile side-chain protecting groups from the amino acids.[5][9] Scavengers are added to the cleavage cocktail to quench reactive cationic species generated during this process, thereby preventing side reactions with sensitive amino acid residues.[9][15]
Experimental Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis on this compound using the Fmoc strategy.
Caption: Experimental workflow for Fmoc-based SPPS on this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the various stages of solid-phase peptide synthesis using this compound. These values are typical and may require optimization based on the specific peptide sequence and scale of the synthesis.
| Parameter | Value | Stage of SPPS | Notes |
| Resin Swelling | 10-15 minutes | Resin Preparation | In DMF or DCM.[9] |
| First Amino Acid Loading | 1.5 - 2.5 equivalents of Fmoc-amino acid | First Amino Acid Loading | Relative to the resin loading capacity.[7] |
| 1.0 equivalent of DIC | First Amino Acid Loading | Relative to the amino acid.[7] | |
| 0.1 equivalent of DMAP | First Amino Acid Loading | Relative to the resin.[7] | |
| 3 hours | First Amino Acid Loading | Reaction time.[11] | |
| Fmoc Deprotection | 20% (v/v) Piperidine in DMF | Deprotection | A common reagent for Fmoc removal.[7] |
| 3 + 12 minutes | Deprotection | Two-step deprotection is common.[11] | |
| Amino Acid Coupling | 5 equivalents of Fmoc-amino acid | Coupling | Relative to the resin loading capacity.[11] |
| 5 equivalents of HBTU | Coupling | Coupling reagent.[11] | |
| 10 equivalents of DIPEA | Coupling | Base for activation.[11] | |
| 40 minutes | Coupling | Reaction time.[11] | |
| Cleavage from Resin | 95% TFA, 2.5% TIS, 2.5% H₂O | Cleavage | A common cleavage cocktail.[15] |
| 1.5 - 4 hours | Cleavage | Reaction time depends on the peptide sequence.[7] | |
| Peptide Precipitation | 8-10 times the volume of cold ether | Peptide Isolation | Relative to the volume of the TFA filtrate.[7][16] |
| Typical Coupling Efficiency | >99% per step | Coupling | High efficiency is crucial for the synthesis of long peptides.[17] |
| Overall Yield | Dependent on peptide length and sequence | Final Product | Can range from >50% for crude peptides to lower percentages for long, purified peptides.[17] |
Detailed Experimental Protocols
The following are generalized protocols for the key steps in solid-phase peptide synthesis on this compound.
Resin Swelling
-
Accurately weigh the desired amount of this compound (or pre-loaded this compound) into a reaction vessel.
-
Add approximately 10 mL of DMF per gram of resin.
-
Allow the resin to swell at room temperature for 10-15 minutes with gentle agitation.[9]
-
Drain the solvent by filtration.
First Amino Acid Loading (for non-preloaded resin)
-
In a separate flask, dissolve 1.5 to 2.5 equivalents (relative to the resin's loading capacity) of the first Fmoc-protected amino acid and an equimolar amount of HOBt in a minimal amount of DMF.[7]
-
Add this solution to the swollen resin.
-
In another flask, dissolve 0.1 equivalents of DMAP in a minimal amount of DMF.[7]
-
Add 1.0 equivalent of DIC (relative to the amino acid) to the resin mixture, followed by the DMAP solution.[7]
-
Allow the reaction to proceed for approximately 3 hours at room temperature with agitation.[11]
-
Filter the resin and wash thoroughly with DMF, DCM, and methanol, then dry under vacuum.
Peptide Chain Elongation Cycle
This cycle is repeated for each amino acid to be added to the peptide chain.
a. Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is fully covered.[7]
-
Agitate the mixture for 3 minutes, then drain the solution.[11]
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 12 minutes.[11]
-
Drain the solution and wash the resin thoroughly with DMF (at least 5 times) and then DCM (3 times) to remove all traces of piperidine.[9]
b. Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (5 equivalents) with a coupling reagent such as HBTU (5 equivalents) and a base like DIPEA (10 equivalents) in DMF for a few minutes.[11]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for about 40 minutes with agitation.[11]
-
To ensure complete coupling, a ninhydrin (B49086) (Kaiser) test can be performed.[9] If the test is positive (indicating free amines), the coupling step should be repeated.
-
Drain the coupling solution and wash the resin thoroughly with DMF and DCM.
Cleavage of the Peptide from the Resin
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under vacuum.[9][18]
-
Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.[15] For peptides containing residues like tryptophan, methionine, or cysteine, a more complex cocktail with additional scavengers like 1,2-ethanedithiol (B43112) (EDT) and thioanisole (B89551) is recommended.[15]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) in a fume hood.[15]
-
Agitate the mixture at room temperature for 1.5 to 4 hours. The optimal time depends on the stability of the side-chain protecting groups.[7]
-
Filter the solution to separate the resin beads from the peptide-containing filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[16]
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.[15][16]
-
Collect the precipitated peptide by centrifugation or filtration and wash it several times with cold diethyl ether to remove residual scavengers and TFA.[15]
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Conclusion
Solid-phase peptide synthesis using this compound is a robust and versatile methodology that has become indispensable for the production of synthetic peptides for a wide range of research and therapeutic applications. A thorough understanding of the underlying chemical principles, careful selection of reagents, and optimization of reaction conditions are paramount to achieving high yields and purity of the target peptide. This guide provides a comprehensive overview of the core concepts and practical protocols to aid researchers in the successful application of this powerful technique.
References
- 1. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 5. biotage.com [biotage.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. mesalabs.com [mesalabs.com]
- 11. rsc.org [rsc.org]
- 12. nbinno.com [nbinno.com]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
The Core Mechanism of Wang Resin in Fmoc Solid-Phase Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Wang resin is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) chemistry framework. Its prevalence stems from its favorable chemical properties that allow for the stable anchoring of the initial amino acid and the subsequent controlled, stepwise assembly of a peptide chain, culminating in a straightforward release of the final product.[1][2] This guide provides a detailed examination of the this compound's mechanism of action, complete with experimental protocols and quantitative data to inform and assist researchers in the field.
The Foundation: Structure of this compound
This compound is a polystyrene-based solid support, typically cross-linked with divinylbenzene (B73037) to ensure mechanical stability and appropriate swelling characteristics in common organic solvents.[3] The key functional component of this compound is its p-alkoxybenzyl alcohol linker.[1] This linker provides the hydroxyl group to which the C-terminus of the first Fmoc-protected amino acid is attached via an ester bond.[3] The stability of this ester linkage is critical; it must remain intact throughout the iterative cycles of Fmoc deprotection and amino acid coupling, yet be susceptible to cleavage under specific, mildly acidic conditions to release the synthesized peptide.[3][1]
The Crucial First Step: Loading the Initial Amino Acid
The attachment of the first Fmoc-amino acid to the this compound, known as loading, is a critical step that dictates the overall success of the peptide synthesis.[3] This process involves the formation of an ester bond between the carboxyl group of the amino acid and the hydroxyl group of the resin's linker.
Mechanism of Loading
The most common method for loading the first amino acid involves activation of the amino acid's carboxyl group. This is typically achieved using a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[3][4] Hydroxybenzotriazole (HOBt) is often included to suppress racemization, a potential side reaction, especially for sensitive amino acids like cysteine and histidine.[4]
After the initial loading, any unreacted hydroxyl groups on the resin are often "capped" using acetic anhydride (B1165640) to prevent them from participating in subsequent reactions, which could lead to the formation of deletion sequences.[4]
The Iterative Process: Peptide Chain Elongation
Once the first amino acid is successfully loaded, the peptide chain is elongated through a series of repeating cycles, each consisting of two main steps: Fmoc deprotection and amino acid coupling.
a) Fmoc Deprotection
The N-terminal Fmoc protecting group is removed to expose a free amine for the next coupling reaction. This is achieved by treating the resin-bound peptide with a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF).[4]
b) Amino Acid Coupling
The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain, forming a new peptide bond. This process is similar to the initial loading step, often utilizing coupling reagents like HBTU, HATU, or DIC/HOBt.
The Final Step: Cleavage and Deprotection
Upon completion of the peptide assembly, the final step is to cleave the peptide from the this compound and simultaneously remove any side-chain protecting groups.[1] The ester linkage of the this compound is designed to be labile to moderately strong acidic conditions.[3][4]
Mechanism of Cleavage
The most common method for cleavage from this compound is treatment with a high concentration of trifluoroacetic acid (TFA).[1] This acidic environment protonates the ester linkage, making it susceptible to cleavage and releasing the peptide with a free C-terminal carboxylic acid.[1] Cleavage cocktails often include "scavengers," such as water, triisopropylsilane (B1312306) (TIS), or ethanedithiol (EDT), to trap reactive carbocations generated from the cleavage of side-chain protecting groups, thereby preventing unwanted side reactions like the alkylation of sensitive residues (e.g., tryptophan).[5][6][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for various stages of peptide synthesis using this compound.
Table 1: First Amino Acid Loading Conditions
| Parameter | Value | Reference |
| Fmoc-Amino Acid | 1.5 - 4 equivalents | [4][8] |
| DIC/DCC | 1 - 4 equivalents | [4][8] |
| HOBt | 1.5 - 4 equivalents | [4][8] |
| DMAP | 0.1 equivalents | [4][8] |
| Solvent | DCM/DMF (9:1 v/v) | [4][8] |
| Reaction Time | 2 - 12 hours | [4][8] |
| Temperature | Room Temperature | [4][8] |
Table 2: Standard Fmoc Deprotection
| Parameter | Value | Reference |
| Reagent | 20% Piperidine in DMF | [4] |
| Reaction Time | 5 - 30 minutes | [4][9] |
| Temperature | Room Temperature | [4] |
Table 3: Cleavage Conditions
| Parameter | Value | Reference |
| Cleavage Reagent | 50-95% TFA in DCM | [5][4] |
| Scavengers (typical) | Water, TIS (2.5% each) | [5] |
| Reaction Time | 1.5 - 4 hours | [4] |
| Temperature | Room Temperature | [5] |
Detailed Experimental Protocols
Protocol 1: Loading the First Amino Acid onto this compound
-
Swell the this compound in a 9:1 (v/v) mixture of dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), using approximately 10-15 mL of solvent per gram of resin.[4][8]
-
In a separate flask, dissolve 1.5 to 2.5 equivalents of the Fmoc-amino acid and an equal number of equivalents of HOBt in a minimal amount of DMF.[4]
-
Add the amino acid/HOBt solution to the swollen resin.
-
Add 1.0 equivalent (relative to the amino acid) of DIC to the resin mixture.[4]
-
In a separate flask, dissolve 0.1 equivalents of DMAP in a minimal amount of DMF and add it to the resin mixture.[4]
-
Agitate the mixture at room temperature for 2-3 hours.[4]
-
To cap any unreacted hydroxyl groups, add 2 equivalents of acetic anhydride and pyridine (B92270) to the reaction and mix for an additional 30 minutes.[4]
-
Filter the resin and wash it sequentially with DMF, DCM, and methanol (B129727) (3 times each).[4]
-
Dry the resin under vacuum to a constant weight.[4]
-
Determine the loading capacity spectrophotometrically by measuring the amount of Fmoc released from a small, weighed sample of the dried resin.[10]
Protocol 2: Standard Fmoc Deprotection Cycle
-
Add a solution of 20% piperidine in DMF to the resin-bound peptide until the resin is just covered.[4]
-
Allow the mixture to stand for 30 minutes at room temperature.[4]
-
Transfer the resin to a sintered glass funnel and wash thoroughly with DMF (at least 3 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.[4]
Protocol 3: Cleavage of the Peptide from this compound
-
Ensure the N-terminal Fmoc group has been removed from the final peptide-resin.
-
Wash the resin with DCM to remove any residual DMF.[11]
-
Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[5]
-
Add the cleavage cocktail to the resin and swirl the mixture occasionally at room temperature. The reaction time typically ranges from 1.5 to 2 hours.[4]
-
Filter the resin through a fine sintered glass funnel and collect the filtrate.
-
Wash the resin with small portions of TFA (3 times) and combine the filtrates.[6]
-
Precipitate the crude peptide by adding 8-10 volumes of cold diethyl ether.[6]
-
Collect the precipitated peptide by filtration or centrifugation.
-
Dissolve the peptide in an appropriate solvent (e.g., 20% aqueous acetic acid) and lyophilize.[4]
This in-depth guide provides a comprehensive overview of the this compound's mechanism of action in Fmoc-based solid-phase peptide synthesis. By understanding the underlying chemistry and adhering to established protocols, researchers can effectively utilize this robust solid support for the successful synthesis of a wide range of peptides.
References
- 1. nbinno.com [nbinno.com]
- 2. appliedpolytech.com [appliedpolytech.com]
- 3. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. peptideweb.com [peptideweb.com]
- 9. rsc.org [rsc.org]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
Understanding Wang Resin: A Technical Guide to Loading Capacity and Substitution
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), a thorough understanding of the solid support is paramount. Wang resin, a cornerstone of Fmoc-based peptide synthesis, offers a versatile platform for the assembly of peptide chains.[1][2] Its polystyrene backbone, functionalized with a p-alkoxybenzyl alcohol linker, provides a balance of stability during synthesis and lability for mild cleavage of the final peptide.[1][3] This guide provides an in-depth exploration of this compound's loading capacity and substitution, offering detailed experimental protocols and insights for optimizing its use.
Core Concepts: Loading Capacity and Substitution
Loading capacity , often referred to as substitution, is a critical parameter of this compound, defined as the number of reactive sites (hydroxyl groups) per gram of resin, typically expressed in millimoles per gram (mmol/g).[1] This value dictates the maximum theoretical yield of the peptide synthesis and influences reaction kinetics.[1][4] Accurate determination of the loading capacity is essential for stoichiometric calculations of reagents, preventing waste of expensive building blocks, and minimizing the formation of deletion sequences.[5]
Several factors influence the loading capacity of this compound, including the mesh size of the resin beads, the degree of cross-linking with divinylbenzene, and the reaction conditions employed during the attachment of the first amino acid.[4] While higher loading can lead to greater peptide yield per batch, lower loading is often advantageous for the synthesis of long or difficult peptide sequences, as it can mitigate steric hindrance and intermolecular aggregation.[1]
Determining this compound Loading Capacity
Two primary methods are employed to determine the loading capacity of this compound: the spectrophotometric method and the gravimetric method.
Spectrophotometric Determination of Fmoc Cleavage
This is the most widely used and accurate method for determining the loading of Fmoc-amino acid-functionalized this compound.[5][6] It relies on the quantitative cleavage of the N-terminal Fmoc protecting group using a piperidine (B6355638) solution and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct.[5][7]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry Fmoc-amino acid-loaded this compound into a small, clean vial.[8]
-
Fmoc Cleavage: Add a precise volume (e.g., 1.0 mL) of a 20% piperidine solution in N,N-dimethylformamide (DMF) to the resin.[7][8]
-
Incubation: Agitate the mixture at room temperature for a set period, typically ranging from 30 minutes to 2 hours, to ensure complete cleavage of the Fmoc group.[8][9]
-
Dilution: After allowing the resin to settle, carefully take a known aliquot (e.g., 100 µL) of the supernatant and dilute it with a known volume of DMF (e.g., 10 mL). The dilution factor is critical for accurate calculations.[8]
-
Spectrophotometry: Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer.[7] A blank sample containing the same concentration of 20% piperidine in DMF should be used as a reference.[8]
-
Calculation: The loading capacity (L) in mmol/g can be calculated using the Beer-Lambert law:
L (mmol/g) = (A × V_d) / (ε × w × l × V_a)
Where:
-
A is the absorbance reading.
-
V_d is the total volume of the diluted sample (in mL).
-
ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically 7800 M⁻¹cm⁻¹ at 301 nm).[10]
-
w is the weight of the resin sample (in mg).
-
l is the path length of the cuvette (typically 1 cm).
-
V_a is the volume of the aliquot taken for dilution (in mL).
-
| Parameter | Symbol | Typical Value | Unit |
| Absorbance | A | Varies | - |
| Total Diluted Volume | V_d | 10.1 | mL |
| Molar Extinction Coefficient | ε | 7800 | M⁻¹cm⁻¹ |
| Resin Weight | w | 5-10 | mg |
| Path Length | l | 1 | cm |
| Aliquot Volume | V_a | 0.1 | mL |
Gravimetric Determination
The gravimetric method offers a simpler, albeit less precise, estimation of resin loading. It is based on the weight gain of the resin after the attachment of the first Fmoc-amino acid.[6]
Experimental Protocol:
-
Initial Weighing: Accurately weigh a known amount of unfunctionalized this compound.
-
Amino Acid Coupling: Perform the coupling reaction to attach the first Fmoc-amino acid to the resin.
-
Washing and Drying: Thoroughly wash the resin to remove any unreacted reagents and byproducts. Dry the resin under vacuum to a constant weight.[6]
-
Final Weighing: Accurately weigh the dried, functionalized resin.
-
Calculation: The loading capacity (L) in mmol/g is calculated as follows:
L (mmol/g) = (W_f - W_i) / (MW_aa × W_i)
Where:
-
W_f is the final weight of the resin (in g).
-
W_i is the initial weight of the resin (in g).
-
MW_aa is the molecular weight of the attached Fmoc-amino acid (in g/mmol ).
-
| Parameter | Symbol | Unit |
| Final Resin Weight | W_f | g |
| Initial Resin Weight | W_i | g |
| Molecular Weight of Fmoc-Amino Acid | MW_aa | g/mmol |
Attachment of the First Amino Acid to this compound
The esterification of the first Fmoc-amino acid to the hydroxyl groups of this compound is a critical step that can be prone to side reactions, such as racemization.[6][11] A common and effective method involves the use of a carbodiimide (B86325) activating agent, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[6] To suppress racemization, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often included.[6]
Cleavage of the Peptide from this compound
Upon completion of the peptide synthesis, the final product is cleaved from the this compound. This is typically achieved under mild acidic conditions using a cleavage cocktail containing trifluoroacetic acid (TFA).[3][6] The specific composition of the cocktail may vary depending on the amino acid composition of the peptide, with scavengers such as triisopropylsilane (B1312306) (TIPS) and water often included to trap reactive cationic species generated during the cleavage process.[12]
Factors Influencing this compound Substitution
Several factors can impact the efficiency of the initial amino acid loading and the overall performance of the this compound:
-
Steric Hindrance: Bulky amino acid side chains can hinder the coupling reaction, potentially leading to lower substitution levels.
-
Reaction Conditions: The choice of activating agents, solvents, reaction time, and temperature all play a crucial role. For instance, the use of DMAP can sometimes lead to racemization, especially with sensitive amino acids like cysteine and histidine.[6][11]
-
Resin Swelling: Proper swelling of the polystyrene resin in a suitable solvent (e.g., DCM or DMF) is essential to ensure that the reactive sites are accessible.[8]
-
End-Capping: After the initial amino acid coupling, any unreacted hydroxyl groups on the resin should be "capped," typically with acetic anhydride, to prevent them from participating in subsequent coupling steps and generating deletion sequences.[6]
By carefully controlling these parameters and accurately determining the loading capacity, researchers can optimize the use of this compound for the efficient and reliable synthesis of high-quality peptides.
References
- 1. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. peptideweb.com [peptideweb.com]
- 9. peptide.com [peptide.com]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. bharavilabs.in [bharavilabs.in]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to Wang Resin for Organic Synthesis
For researchers, scientists, and professionals in drug development, Wang resin is a cornerstone of solid-phase organic synthesis (SPOS), particularly in the realm of solid-phase peptide synthesis (SPPS). Its prevalence stems from its favorable chemical properties, versatility, and compatibility with the widely used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy. This guide provides a comprehensive overview of this compound, including its core attributes, detailed experimental protocols, and logical workflows, to serve as an essential resource for beginners and experienced practitioners alike.
Introduction to this compound
This compound is a functionalized polystyrene-based resin, first introduced by Su-Sun Wang in 1973.[1] It is characterized by a 4-alkoxybenzyl alcohol linker attached to a polystyrene core, which is typically cross-linked with divinylbenzene (B73037) (DVB).[2] This cross-linking imparts mechanical stability and controlled swelling properties to the resin beads.[2]
The key feature of this compound is the acid-labile ester linkage formed when a carboxylic acid, such as the C-terminus of an Fmoc-protected amino acid, is attached to the hydroxyl group of the linker.[2] This bond is stable under the basic conditions required for Fmoc group removal (typically with piperidine) and the neutral conditions of peptide coupling reactions. However, it is readily cleaved by moderately strong acids, most commonly trifluoroacetic acid (TFA), to release the synthesized peptide or organic molecule with a free carboxylic acid at the C-terminus.[1][3] This characteristic makes this compound the support of choice for the synthesis of peptide acids.[4]
The versatility of this compound extends beyond peptide synthesis. Its reactive hydroxyl group can be functionalized with a wide array of carboxylic acids, phenols, and other compatible molecules, enabling the synthesis of diverse small molecule libraries.[5][6]
Core Properties of this compound
The performance of this compound in organic synthesis is dictated by several key physical and chemical parameters. Understanding these properties is crucial for selecting the appropriate resin for a specific application and for optimizing reaction conditions.
Data Presentation: Quantitative Properties of this compound
The following table summarizes the key quantitative properties of commercially available this compound.
| Property | Typical Range | Significance in Synthesis |
| Loading Capacity | 0.3 - 1.2 mmol/g | Defines the number of reactive sites per gram of resin. Higher loading is more efficient for short peptides, while lower loading is preferred for long or difficult sequences to minimize steric hindrance and aggregation.[2][7][8][9][10] |
| Particle Size | 100-200 mesh (75-150 µm)200-400 mesh (38-75 µm) | Affects reaction kinetics and solvent diffusion. Smaller particles offer a higher surface area-to-volume ratio, leading to faster and more complete reactions, but can result in longer filtration times.[2][11][12][13] |
| Cross-linking | 1-2% Divinylbenzene (DVB) | Determines the mechanical stability and swelling properties of the resin. Higher cross-linking leads to greater rigidity and less swelling, while lower cross-linking allows for better solvent and reagent accessibility.[1][2] |
Swelling Properties
The ability of the resin to swell in various solvents is critical for successful solid-phase synthesis, as it allows for the diffusion of reagents to the reactive sites within the polymer matrix.[14] this compound, being polystyrene-based, swells well in non-polar aprotic solvents.[14][15]
| Solvent | Swelling Behavior | Notes |
| Dichloromethane (DCM) | Good | A common solvent for swelling the resin and for many reaction steps.[16] |
| N,N-Dimethylformamide (DMF) | Good | Widely used for coupling and washing steps due to its ability to solvate both the resin and the growing peptide chain.[16][17] |
| N-Methyl-2-pyrrolidone (NMP) | Good | An alternative to DMF, often used for difficult couplings due to its higher polarity and solvating power.[16] |
| Tetrahydrofuran (THF) | Moderate to Good | Can be used in some applications.[16] |
| Methanol (MeOH) | Poor | Used for washing and shrinking the resin, but not as a primary reaction solvent.[5] |
| Water | Poor | The hydrophobic polystyrene backbone does not swell in aqueous media. |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound in the context of Fmoc-based solid-phase peptide synthesis.
Loading of the First Fmoc-Amino Acid onto this compound
The initial attachment of the first amino acid to the resin is a critical step that can influence the overall success of the synthesis. The following protocol utilizes N,N'-diisopropylcarbodiimide (DIC) as the coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.[2]
Materials:
-
This compound
-
Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)[18]
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetic anhydride (B1165640)
-
N,N-Diisopropylethylamine (DIPEA) or Pyridine (B92270)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the this compound (1.0 eq) in a 9:1 (v/v) mixture of DCM and DMF (approximately 15 mL per gram of resin) for 1-2 hours in a reaction vessel.[18][19]
-
Activation of Amino Acid: In a separate flask, dissolve the Fmoc-amino acid (1.5-2.5 eq) and HOBt (1.5-2.5 eq, if used) in a minimal amount of DMF.[18]
-
Coupling Reaction:
-
Drain the solvent from the swollen resin.
-
Add the dissolved amino acid (and HOBt) solution to the resin.
-
Add DIC (1.0 eq relative to the amino acid).[18]
-
In a separate flask, dissolve DMAP (0.1 eq relative to the resin) in a minimal amount of DMF and add it to the reaction mixture.[18]
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Capping of Unreacted Sites:
-
Final Washing and Drying:
-
Filter the resin and wash sequentially with DCM (3x), DMF (3x), and MeOH (3x).[18]
-
Dry the resin under vacuum to a constant weight.
-
Standard SPPS Cycle: Deprotection, Coupling, and Washing
Once the first amino acid is loaded, the peptide chain is elongated through a series of repetitive cycles. A typical cycle for adding one amino acid consists of two main steps: Fmoc deprotection and coupling of the next amino acid.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine (B6355638) in DMF
-
Fmoc-protected amino acid
-
Coupling reagents (e.g., HBTU/HOBt/DIPEA or DIC/HOBt)
-
DMF
-
DCM
-
MeOH
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.[3]
-
Fmoc Deprotection:
-
Coupling:
-
Pre-activation: In a separate vessel, dissolve the next Fmoc-amino acid (3-5 eq), a coupling agent like HBTU (3-5 eq), HOBt (3-5 eq), and an activation base like DIPEA (6-10 eq) in DMF. Allow to pre-activate for a few minutes.[20]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to check for the presence of free primary amines, which indicates an incomplete reaction. If the test is positive, the coupling step should be repeated.[3]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5x) and DCM (3-5x) to remove excess reagents and byproducts.[20]
-
The resin is now ready for the next deprotection cycle.
-
This cycle is repeated until the desired peptide sequence is assembled.
Cleavage of the Peptide from this compound
The final step in SPPS is the cleavage of the synthesized peptide from the resin support and the simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT))
-
Cold diethyl ether
-
DCM
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group is removed from the final amino acid.
-
Wash the peptide-resin with DCM (3x) and dry thoroughly under vacuum.[21]
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[22][23]
-
The choice and amount of scavengers depend on the amino acid composition of the peptide. For peptides containing tryptophan or methionine, additional scavengers like EDT may be necessary to prevent side reactions.[22][24]
-
-
Cleavage Reaction:
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (2-3x) and combine the filtrates.[25]
-
-
Peptide Precipitation:
-
Collection and Drying:
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2-3x) to remove residual scavengers and TFA.[22]
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide can then be purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Determination of Resin Loading
It is often necessary to quantify the loading of the first amino acid on the resin to ensure efficient use of reagents in subsequent steps. A common method involves cleaving the Fmoc group from a known weight of resin and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct.[26]
Materials:
-
Dried Fmoc-amino acid-loaded this compound
-
20% (v/v) Piperidine in DMF
-
DMF
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Accurately weigh a small amount (e.g., 5-10 mg) of the dried Fmoc-loaded resin into a vial.[27]
-
Fmoc Cleavage:
-
Add a precise volume of 20% piperidine in DMF (e.g., 1.0 mL) to the resin.
-
Agitate for 30 minutes to ensure complete cleavage of the Fmoc group.[18]
-
-
Dilution:
-
Take a known aliquot of the supernatant (e.g., 100 µL) and dilute it with a known volume of DMF (e.g., 900 µL) to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).[27]
-
-
UV Measurement:
-
Calculation:
-
Calculate the resin loading (L) in mmol/g using the Beer-Lambert law: L (mmol/g) = (A × V_total × Dilution Factor) / (ε × m × l) Where:
-
A = Absorbance at 301 nm
-
V_total = Total volume of piperidine solution used for cleavage (in L)
-
Dilution Factor = Total volume of diluted sample / volume of aliquot taken
-
ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct at 301 nm (typically ~7800 L·mol⁻¹·cm⁻¹)[27]
-
m = Mass of the resin sample (in g)
-
l = Path length of the cuvette (typically 1 cm)
-
-
Visualizing the Workflow
To better illustrate the processes described, the following diagrams outline the structure of this compound and the key workflows in which it is employed.
Caption: Structure of this compound Linker.
Caption: General Workflow for Solid-Phase Peptide Synthesis (SPPS) on this compound.
Caption: Cleavage of a Peptide from this compound.
Conclusion
This compound remains an indispensable tool in modern organic synthesis, particularly for the generation of peptides and small molecule libraries. Its well-balanced properties of linker stability and controlled, mild cleavage conditions have solidified its role as the standard support for Fmoc-based synthesis of C-terminal acids. By understanding its fundamental characteristics and adhering to detailed, optimized protocols, researchers can effectively leverage this compound to achieve their synthetic goals with high efficiency and purity. This guide serves as a foundational document to aid in the successful application of this versatile solid support.
References
- 1. appliedpolytech.com [appliedpolytech.com]
- 2. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Polystyrene PHB (this compound) [rapp-polymere.com]
- 7. Fmoc-Gly-Wang resin extent of labeling: 0.4-0.8 mmol/g loading | Sigma-Aldrich [sigmaaldrich.com]
- 8. chempep.com [chempep.com]
- 9. Wang ChemMatrix® Harz 0.5-1.2 mmol/g loading, 35-100 mesh particle size | Sigma-Aldrich [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 13. This compound HS 100-200 mesh 1, Advanced ChemTech 5 g | Buy Online | Advanced Chem Tech | Fisher Scientific [fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. peptide.com [peptide.com]
- 17. All’s swell: Greener replacements for hazardous solvents in peptide synthesis - Research Outreach [researchoutreach.org]
- 18. peptide.com [peptide.com]
- 19. peptideweb.com [peptideweb.com]
- 20. rsc.org [rsc.org]
- 21. rsc.org [rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. peptide.com [peptide.com]
- 26. biotage.com [biotage.com]
- 27. peptide.com [peptide.com]
The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Wang Resin
For Researchers, Scientists, and Drug Development Professionals
Since its introduction, Wang resin has become an indispensable tool in the field of Solid-Phase Peptide Synthesis (SPPS), particularly within the widely adopted Fmoc/tBu strategy. Developed by Su-Sun Wang in 1973, this p-alkoxybenzyl alcohol-functionalized polystyrene resin revolutionized the synthesis of peptides by providing a stable yet acid-labile linkage that allows for the efficient assembly of peptide chains and their subsequent mild cleavage.[1][2] This technical guide provides an in-depth exploration of the history, development, and application of this compound in SPPS, complete with detailed experimental protocols and quantitative data to support researchers in their peptide synthesis endeavors.
A Historical Perspective: The Genesis of this compound
Prior to 1973, the field of solid-phase peptide synthesis, pioneered by Bruce Merrifield, faced challenges in purifying final peptide products.[1][2] The existing methods often required harsh cleavage conditions that could compromise the integrity of the synthesized peptide. In his seminal 1973 paper published in the Journal of the American Chemical Society, Su-Sun Wang introduced the p-alkoxybenzyl alcohol resin, which offered a significant improvement in both yield and purity of protected peptide fragments.[1][2][3] The resin's key innovation was the introduction of an acid-labile benzyl (B1604629) ester linkage, which remains stable throughout the iterative steps of peptide chain elongation but can be readily cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA).[1][4] This development was a critical step forward, and in recognition of this contribution, the resin became widely known as "this compound."[1] Its compatibility with the base-labile Fmoc protecting group, introduced by Carpino and Han in 1970, solidified its role as a cornerstone of modern SPPS.[5]
Chemical Structure and Properties
This compound is a polystyrene-based solid support cross-linked with divinylbenzene, providing mechanical stability and preventing disintegration during the synthesis process.[4] Its defining feature is the 4-hydroxybenzyl alcohol linker attached to the polystyrene backbone. The hydroxyl group serves as the anchoring point for the C-terminal amino acid of the peptide chain via an ester bond.[4]
Quantitative Data on this compound Performance
The efficiency of peptide synthesis on this compound is influenced by several factors, including resin loading, particle size, and cleavage conditions. The following tables summarize key quantitative data for researchers using this compound.
Table 1: Typical Properties of this compound
| Property | Typical Values | Significance |
| Resin Loading | 0.3 - 1.2 mmol/g | Higher loading increases yield per gram of resin, while lower loading can be beneficial for synthesizing long or difficult peptide sequences by minimizing steric hindrance and aggregation.[4] |
| Mesh Size | 100-200 mesh, 200-400 mesh | Smaller particle size provides a higher surface area-to-volume ratio, which can improve reaction kinetics and solvent penetration. However, it may also lead to longer filtration times.[4] |
| Cross-linking | 1-2% Divinylbenzene (DVB) | Determines the swelling properties and mechanical stability of the resin beads. 1% DVB allows for greater swelling and reagent accessibility.[6] |
Table 2: Cleavage Conditions and Efficiency
| Cleavage Cocktail Composition (v/v) | Target Peptides | Typical Reaction Time | Notes |
| 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) | Peptides without sensitive residues (e.g., Cys, Met, Trp) | 1.5 - 3 hours | A standard and widely used cocktail for routine peptide cleavage.[7][8] |
| 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Peptides containing multiple sensitive residues (Cys, Met, Tyr, Arg) | 2 - 4 hours | "Reagent K"; provides a robust scavenger environment to prevent side reactions.[8] |
| 50% TFA in Dichloromethane (B109758) (DCM) | General purpose | 1.5 - 2 hours | A milder cleavage condition, often sufficient for many peptides.[9] |
Experimental Protocols
The following sections provide detailed methodologies for the key stages of peptide synthesis using this compound.
Loading of the First Amino Acid
The attachment of the first Fmoc-protected amino acid to the this compound is a critical step that can be prone to racemization, particularly with sensitive amino acids like Cysteine and Histidine.[9] The use of pre-loaded Wang resins is often preferred to circumvent these challenges.[1] However, for custom applications, the following protocol can be employed.
Protocol 1: Loading of the First Amino Acid using DIC/HOBt
-
Resin Swelling: Swell the this compound in a 9:1 (v/v) mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF) (approximately 15 mL per gram of resin) in a round-bottom flask.[9]
-
Amino Acid Activation: In a separate flask, dissolve 1.5 to 2.5 equivalents of the Fmoc-amino acid (relative to the resin's substitution) and an equimolar amount of 1-hydroxybenzotriazole (B26582) (HOBt) in a minimal amount of DMF.[9]
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Then, add 1.0 equivalent of N,N'-diisopropylcarbodiimide (DIC) (relative to the amino acid) and 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) (relative to the resin).[9]
-
Incubation: Agitate the mixture at room temperature for 2-3 hours.[9]
-
Capping: Add 2 equivalents of acetic anhydride (B1165640) and pyridine (B92270) (relative to the resin) to cap any unreacted hydroxyl groups on the resin. Agitate for an additional 30 minutes.[9]
-
Washing: Filter the resin and wash it sequentially with DMF, DCM, and methanol.[9]
-
Drying: Dry the resin under vacuum to a constant weight.[9]
Peptide Chain Elongation: The SPPS Cycle
The elongation of the peptide chain involves a cyclical process of Fmoc deprotection and amino acid coupling.
Diagram 1: The Fmoc-SPPS Cycle on this compound
Caption: The iterative cycle of Fmoc deprotection and amino acid coupling in SPPS.
Protocol 2: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the peptidyl-resin to cover it completely.[9]
-
Allow the mixture to stand for 30 minutes to ensure complete removal of the Fmoc group.[9]
-
Filter the resin and wash it thoroughly with DMF to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.[9]
Protocol 3: Amino Acid Coupling
-
Activation: In a separate vessel, pre-activate the next Fmoc-amino acid (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).
-
Coupling: Add the activated amino acid solution to the deprotected peptidyl-resin.
-
Incubation: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: Filter the resin and wash it with DMF and DCM to remove excess reagents and byproducts.
Cleavage of the Peptide from the Resin
The final step in SPPS is the cleavage of the synthesized peptide from the this compound and the simultaneous removal of side-chain protecting groups.
Diagram 2: Mechanism of Peptide Cleavage from this compound
Caption: Acid-catalyzed cleavage of the peptide from this compound via a carbocation intermediate.
Protocol 4: TFA Cleavage
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid using the deprotection protocol.[10]
-
Resin Washing and Drying: Wash the resin with DCM and dry it thoroughly under vacuum.[7]
-
Cleavage Cocktail Addition: In a fume hood, add the appropriate TFA cleavage cocktail to the dried peptidyl-resin (e.g., 10 mL per gram of resin).[8][10]
-
Incubation: Swirl the mixture occasionally at room temperature for the recommended duration (see Table 2).[10]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding 8-10 volumes of cold diethyl ether.[10]
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Wash the peptide pellet with cold ether.[7]
-
Lyophilization: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) and lyophilize to obtain the final product.[10]
Conclusion
This compound has undeniably left an indelible mark on the field of peptide synthesis. Its introduction provided a robust and versatile platform for the efficient construction of peptides with a wide range of complexities. The mild cleavage conditions afforded by the p-alkoxybenzyl ester linkage have been instrumental in the synthesis of delicate and modified peptides, making it a workhorse resin in both academic and industrial laboratories. By understanding the fundamental principles of its chemistry and adhering to optimized experimental protocols, researchers can continue to leverage the power of this compound to advance the frontiers of peptide science and drug discovery.
References
- 1. peptide.com [peptide.com]
- 2. appliedpolytech.com [appliedpolytech.com]
- 3. p-alkoxybenzyl alcohol resin and p-alkoxybenzyloxycarbonylhydrazide resin for solid phase synthesis of protected peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 5. bharavilabs.in [bharavilabs.in]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Choosing the Right Mesh Size for Wang Resin Beads: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solid support is a critical parameter in Solid-Phase Peptide Synthesis (SPPS). Among the various options, Wang resin, a polystyrene-based support functionalized with a p-alkoxybenzyl alcohol linker, is a cornerstone for Fmoc-based strategies, particularly for synthesizing peptides with a C-terminal carboxylic acid.[1][2] One of the fundamental properties of the resin beads to consider is the mesh size, which dictates the particle diameter and significantly influences the efficiency and outcome of the synthesis. This guide provides a detailed examination of this compound mesh sizes to empower researchers in making informed decisions for their specific synthetic needs.
The Significance of Mesh Size in SPPS
The mesh size of resin beads is inversely proportional to the particle diameter; a higher mesh number corresponds to smaller beads. For this compound, the most commonly utilized mesh sizes in SPPS are 100-200 and 200-400 mesh.[2][3] This seemingly simple parameter has profound implications for several key aspects of the synthesis process.
Smaller resin particles, characteristic of 200-400 mesh, offer a higher surface-area-to-volume ratio.[2] This increased surface area facilitates better solvent penetration and swelling, which is crucial as the majority of reactive sites are located within the bead's interior.[2] Enhanced swelling allows for improved diffusion of reagents to these sites, which can lead to faster and more complete coupling and deprotection reactions.[2][4] This is particularly advantageous for the synthesis of long peptides or sequences containing sterically hindered amino acids.[2]
Conversely, while larger beads (100-200 mesh) may exhibit slower reaction kinetics due to slower diffusion, they present a practical advantage in terms of handling.[5] The larger particle size results in lower back-pressure in automated peptide synthesizers and can lead to faster filtration times during washing steps in manual synthesis.[6]
Comparative Analysis of Common this compound Mesh Sizes
To aid in the selection process, the following table summarizes the key quantitative and qualitative differences between the two most common this compound mesh sizes.
| Property | 100-200 Mesh | 200-400 Mesh |
| Bead Diameter | 75-150 µm[3][4][7][8] | 35-75 µm[3][4] |
| Reaction Kinetics | Slower | Faster[6] |
| Swelling | Good | Excellent[6] |
| Back-pressure (Automated Synthesis) | Lower | Higher[6] |
| Filtration (Manual Synthesis) | Faster | Slower[2] |
| Primary Application | General purpose, automated synthesis[9] | Long or difficult sequences, manual synthesis[2][6] |
Experimental Protocols
The following protocols provide standardized methods for evaluating key performance indicators of this compound related to its physical properties.
Protocol 1: Determination of Resin Swelling Volume
This protocol allows for a quantitative comparison of the swelling characteristics of different resin mesh sizes in various solvents.
Materials:
-
This compound (dry)
-
Graduated syringe (e.g., 5 mL) with a frit
-
Solvents for testing (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
Procedure:
-
Add a known mass (e.g., 500 mg) of dry this compound to the graduated syringe.[10]
-
Record the initial volume of the dry resin.
-
Add the desired solvent (e.g., 5 mL of DMF) to the syringe to fully immerse the resin.[10]
-
Allow the resin to swell for a minimum of 10-15 minutes, ensuring equilibrium is reached.[10][11]
-
Record the final volume of the swollen resin.
-
Calculate the swelling volume in mL/g using the formula: Swelling (mL/g) = (Final Volume (mL) - Initial Volume (mL)) / Mass of Resin (g)
Typical Swelling Values for 1% DVB Polystyrene Resin:
| Solvent | Swelling (mL/g) |
|---|---|
| Dichloromethane (DCM) | 5.2 |
| N,N-Dimethylformamide (DMF) | 4.7 |
| Toluene | 5.3 |
| Tetrahydrofuran (THF) | 5.5 |
Data sourced from AAPPTEC.[4]
Protocol 2: Determination of Resin Loading Capacity (Fmoc Assay)
This spectrophotometric assay accurately quantifies the loading of the first Fmoc-protected amino acid on the this compound.
Materials:
-
Fmoc-amino acid loaded this compound (dried)
-
20% piperidine (B6355638) in DMF (v/v)
-
DMF (spectroscopic grade)
-
UV-Vis spectrophotometer and quartz cuvettes (1 cm path length)
-
Eppendorf tubes or similar vials
-
Precision balance
Procedure:
-
Accurately weigh approximately 10 mg of the dry Fmoc-loaded resin into an Eppendorf tube.[12]
-
Add 800 µL of DMF and allow the resin to swell for 15 minutes.[12]
-
Add 200 µL of piperidine to make a final volume of 1 mL of 20% piperidine in DMF.[12]
-
Vortex the mixture and let it stand for 15-30 minutes to ensure complete Fmoc cleavage.[12]
-
Prepare a blank sample with 20% piperidine in DMF.
-
Dilute a small, accurately measured volume of the supernatant from the resin sample with DMF. A common dilution is 100 µL of the supernatant into 900 µL of DMF (a 10-fold dilution).[12]
-
Measure the absorbance of the diluted sample at 301 nm against the blank.[12]
-
Calculate the resin loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of Cleavage Solution (L)) / (ε × mass of resin (g) × path length (cm)) Where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 L mol⁻¹ cm⁻¹.[12]
A simplified formula for the specified volumes and dilution is: Loading (mmol/g) = (10 × Absorbance at 301 nm) / (7800 × Mass of resin (g))[12]
Logical and Experimental Workflows
Visualizing the processes involved in SPPS and its analysis can clarify the decision-making process. The following diagrams, generated using Graphviz, illustrate key workflows.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.
Caption: Decision-making flowchart for selecting this compound mesh size.
Recommendations for Mesh Size Selection
-
For Automated Synthesis: 100-200 mesh is generally recommended. The larger bead size minimizes the risk of high back-pressure, which can disrupt the fluidics of automated synthesizers.[6] For CEM microwave synthesizers, 100-200 mesh is explicitly recommended to avoid clogging the reaction vessel.[9]
-
For Manual Synthesis: Both mesh sizes are viable. However, for longer or more complex peptides where reaction efficiency is paramount, 200-400 mesh is often preferred due to its superior kinetic performance.[2] Researchers should be prepared for potentially slower filtration times during wash steps.[2]
-
For Long or Difficult Peptides: Regardless of the synthesis method, a smaller bead size (200-400 mesh) can provide a significant advantage by improving reagent diffusion and accessibility to the growing peptide chain.[2] This should often be paired with a resin that has a lower initial loading capacity to minimize steric hindrance and aggregation as the peptide elongates.[2]
-
For Routine, Shorter Peptides: 100-200 mesh is typically sufficient and offers easier handling. The kinetic advantages of the smaller beads may not be as critical for less demanding syntheses.
Conclusion
The choice of this compound mesh size is a strategic decision that should be aligned with the specific requirements of the peptide to be synthesized and the methodology employed. While 100-200 mesh resin offers a robust and versatile option for a wide range of applications, particularly in automated synthesis, the 200-400 mesh variant provides a kinetically favorable environment for challenging and long peptide sequences. By carefully considering the trade-offs between reaction efficiency, handling characteristics, and the nature of the target peptide, researchers can optimize their SPPS protocols for higher yields and purities.
References
- 1. peptide.com [peptide.com]
- 2. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. nbinno.com [nbinno.com]
- 7. agilent.com [agilent.com]
- 8. bachem.com [bachem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. arrow.tudublin.ie [arrow.tudublin.ie]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
A Technical Guide to Preloaded vs. Unloaded Wang Resin for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the choice of the initial resin is a critical decision that can significantly influence the efficiency of the synthesis and the purity of the final peptide product. Wang resin, a polystyrene-based support, is a cornerstone of Fmoc-based SPPS for producing peptides with a C-terminal carboxylic acid. This in-depth technical guide provides a comprehensive comparison of preloaded and unloaded this compound, offering quantitative insights, detailed experimental protocols, and visual workflows to aid researchers in making informed decisions for their peptide synthesis endeavors.
Core Concepts: Preloaded vs. Unloaded this compound
Unloaded this compound: This is the foundational form of the resin, featuring hydroxyl-functionalized benzyl (B1604629) groups attached to the polystyrene backbone. Before peptide chain elongation can commence, the first Fmoc-protected amino acid must be manually attached to these hydroxyl groups through an ester linkage.
Preloaded this compound: This is a ready-to-use version where the first Fmoc-protected amino acid is already covalently attached to the resin. This eliminates the initial amino acid loading step for the researcher. These resins are commercially available for all 20 proteinogenic amino acids and some non-standard amino acids.[1][2]
Quantitative Comparison: A Data-Driven Decision
While the qualitative advantages of preloaded resins are widely acknowledged, a quantitative comparison underscores their impact on key synthesis parameters. The following table summarizes typical values and expected outcomes based on extensive literature analysis.
| Parameter | Preloaded this compound | Unloaded (Manually Loaded) this compound | Key Considerations |
| Initial Loading Efficiency | Typically high and consistent (as specified by the manufacturer, e.g., 0.3-0.8 mmol/g) | Variable (can be as low as 30-60% in some cases) and dependent on the amino acid and coupling conditions.[3][4] | Manual loading requires careful optimization and quantification to ensure a known starting point for the synthesis. |
| Risk of Racemization | Minimized, as the loading is performed under optimized and quality-controlled conditions. | Higher, especially for sensitive amino acids like Cysteine and Histidine, due to the activation methods used.[3][5] | Racemization introduces hard-to-separate diastereomeric impurities. |
| Dipeptide Formation | Negligible, as excess reagents and byproducts from the loading reaction are removed during manufacturing. | A known side reaction that can occur during the loading process, leading to deletion sequences. | This side reaction complicates the purification of the target peptide. |
| Expected Final Peptide Purity | Generally higher due to the elimination of side reactions during the initial loading. | Potentially lower due to the presence of deletion sequences (from incomplete loading) and diastereomers (from racemization). | Higher purity of the crude product simplifies the final purification process. |
| Overall Peptide Yield | Often higher and more reproducible due to a well-defined and efficient start to the synthesis. | Can be lower and more variable due to incomplete initial loading and loss of peptide chains during subsequent steps. | A lower yield increases the cost of synthesis, especially for long or complex peptides. |
| Time and Resource Efficiency | Saves significant time and reduces the consumption of reagents and solvents.[6] | Requires additional time for the loading reaction, washing steps, and quantification of the loading efficiency. | For high-throughput peptide synthesis, the time savings from using preloaded resins are substantial. |
Logical Workflow for Resin Selection
The decision to use preloaded or unloaded this compound depends on several factors, including the specific amino acid at the C-terminus, the scale of the synthesis, and the availability of resources.
References
Methodological & Application
Application Notes and Protocols for Loading the First Amino Acid on Wang Resin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Wang resin is a widely utilized solid support for Fmoc-based solid-phase peptide synthesis (SPPS), favored for its stability and the mild acidic conditions required for final peptide cleavage, which typically yield a C-terminal carboxylic acid.[1][2] The initial step, loading the first Fmoc-protected amino acid onto the resin, is a critical foundation for the entire synthesis. The efficiency of this esterification reaction directly impacts the overall yield and purity of the final peptide. Several methods have been developed to achieve this, each with its own advantages and potential drawbacks, such as racemization, particularly for sensitive amino acids like Cysteine and Histidine.[1][3]
This document provides detailed protocols for the most common and effective methods for loading the first amino acid onto this compound, including quantitative data to aid in method selection and optimization.
Key Loading Methodologies
Several established protocols exist for the esterification of the first amino acid to the hydroxyl groups of this compound. The choice of method often depends on the specific amino acid being coupled, the desired loading level, and the available reagents. The most frequently employed methods include the carbodiimide (B86325) method (using DCC or DIC), the symmetrical anhydride (B1165640) method, and the MSNT method for more challenging couplings.
Experimental Workflow
The general workflow for loading the first amino acid onto this compound involves several key steps, as illustrated in the diagram below. Proper execution of each step is crucial for achieving optimal loading and minimizing side reactions.
Caption: General workflow for loading the first amino acid onto this compound.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the different loading methods. Note that optimal conditions may vary depending on the specific amino acid and the initial substitution of the this compound.
| Parameter | Carbodiimide (DIC/HOBt) Method | Symmetrical Anhydride Method | MSNT/MeIm Method |
| Fmoc-Amino Acid (eq.) | 1.5 - 4 | 10 | 5 |
| Coupling Agent (eq.) | 1.0 - 4 (DIC/DCC) | 5 (DIC/DCC) | 5 (MSNT) |
| Additive (eq.) | 1.5 - 4 (HOBt) | - | 3.75 (MeIm) |
| Catalyst (eq.) | 0.1 - 0.3 (DMAP) | (DMAP) | - |
| Solvent | DCM, DMF, or a mixture | DCM, DMF | DCM, THF |
| Reaction Time | 2 - 12 hours | Not specified | Not specified |
| Temperature | Room Temperature | 0°C to Room Temperature | Room Temperature |
| Racemization Risk | Moderate; reduced by HOBt | High with DMAP | Low |
Experimental Protocols
Protocol 1: Carbodiimide Method (DIC/HOBt)
This is one of the most common methods for loading the first amino acid onto this compound. The use of 1-Hydroxybenzotriazole (HOBt) is recommended to suppress racemization.[1]
Materials:
-
This compound
-
Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Acetic Anhydride
-
Pyridine (B92270) or N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the this compound (1 eq.) in a mixture of DCM and DMF (9:1, v/v; approximately 10-15 mL per gram of resin) for at least 30 minutes in a reaction vessel.[1][4]
-
Amino Acid Activation: In a separate flask, dissolve the Fmoc-amino acid (1.5 to 4 eq.) and HOBt (1.5 to 4 eq.) in a minimal amount of DMF.[1][4]
-
Coupling Reaction:
-
Add the dissolved amino acid/HOBt solution to the swollen resin.
-
In a separate flask, dissolve DMAP (0.1 eq.) in a minimal amount of DMF.[1][4]
-
Add DIC (1.0 to 4 eq.) to the resin mixture, followed by the DMAP solution.[1][4]
-
Agitate the mixture with a mechanical shaker for 2 to 12 hours at room temperature.[1][4]
-
-
Capping Unreacted Hydroxyl Groups:
-
Washing: Filter the resin and wash it sequentially with DMF (3 times), a mixture of DMF/DCM (1:1, v/v) (3 times), and DCM (3 times).[4]
-
Drying: Dry the resin in vacuo to a constant weight.
-
Determination of Loading (Optional but Recommended): The substitution level of the resin can be estimated spectrophotometrically by measuring the amount of Fmoc group cleaved from a small, accurately weighed sample of the dried resin using a 20% piperidine (B6355638) in DMF solution.[4][5]
Protocol 2: Symmetrical Anhydride Method
This method involves the pre-formation of a symmetrical anhydride of the Fmoc-amino acid, which then reacts with the resin. While effective, it can lead to higher racemization, especially with DMAP.[3]
Materials:
-
This compound
-
Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM), dry
-
N,N-Dimethylformamide (DMF), dry
-
Acetic Anhydride
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the this compound (1 g) in DMF for 30 minutes in a reaction vessel.
-
Symmetrical Anhydride Formation:
-
In a separate flask, dissolve the Fmoc-amino acid (10 eq. relative to resin loading) in dry DCM. A few drops of DMF may be added to aid dissolution.
-
Add a solution of DIC (5 eq. relative to resin loading) in dry DCM to the amino acid solution.
-
Stir the mixture for 20 minutes at 0°C, ensuring the reaction is kept free of moisture.
-
-
Coupling Reaction:
-
Filter the precipitated diisopropylurea from the symmetrical anhydride solution.
-
Add the symmetrical anhydride solution to the swollen resin.
-
Add a catalytic amount of DMAP.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Capping, Washing, and Drying: Follow steps 4, 5, and 6 from Protocol 1.
-
Determination of Loading: Follow step 7 from Protocol 1.
Protocol 3: MSNT/MeIm Method
This method is particularly useful for difficult couplings and for amino acids prone to racemization.[6] It is known to be moisture-sensitive.[3]
Materials:
-
This compound
-
Fmoc-protected amino acid
-
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)
-
1-Methylimidazole (MeIm)
-
Dichloromethane (DCM), dry
-
Tetrahydrofuran (THF), dry
-
Acetic Anhydride
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Preparation: Place the resin in a dry reaction vessel, swell, and wash with dry DCM. Add enough dry DCM to cover the resin and flush the vessel with nitrogen.
-
Activation and Coupling:
-
In a separate dry, nitrogen-flushed flask, dissolve the Fmoc-amino acid (5 eq.) in dry DCM (approximately 3 mL/mmol). One or two drops of THF can be added to aid dissolution.
-
Add MeIm (3.75 eq.) followed by MSNT (5 eq.).
-
Stir the mixture until the MSNT has dissolved.
-
Using a syringe, transfer the activated amino acid solution to the vessel containing the resin.
-
Agitate the mixture at room temperature for 1-3 hours.
-
-
Capping, Washing, and Drying: Follow steps 4, 5, and 6 from Protocol 1.
-
Determination of Loading: Follow step 7 from Protocol 1.
Conclusion
The successful loading of the first amino acid onto this compound is a critical determinant of the overall success of solid-phase peptide synthesis. The choice of protocol should be made based on the specific amino acid, desired loading efficiency, and potential for side reactions like racemization. The Carbodiimide (DIC/HOBt) method offers a good balance of efficiency and suppression of racemization for most amino acids. For particularly sensitive or sterically hindered amino acids, the MSNT/MeIm method, although more costly and moisture-sensitive, can provide superior results. Careful execution of these protocols, including thorough washing and capping steps, will ensure a high-quality starting material for peptide chain elongation.
References
Application Notes and Protocols for Fmoc Deprotection on Wang Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the systematic construction of complex peptide chains. The 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy is the most prevalent method used in SPPS due to its mild, base-labile deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups and resin linkage. Wang resin is a standard support for Fmoc-based SPPS, designed to yield a C-terminal carboxylic acid upon final cleavage with trifluoroacetic acid (TFA).[1][2]
The critical step in each cycle of peptide elongation is the quantitative removal of the Nα-Fmoc group to liberate a free amine for the subsequent coupling reaction. This process, known as Fmoc deprotection, is typically achieved via a β-elimination mechanism triggered by a secondary amine base, most commonly piperidine (B6355638).[3][4] Incomplete deprotection is a primary cause of deletion sequences in the final peptide product, compromising purity and yield.[5][6] Therefore, robust and well-monitored deprotection protocols are essential for successful peptide synthesis.
These application notes provide detailed, step-by-step protocols for Fmoc deprotection on this compound, including methods for monitoring reaction completion and troubleshooting common issues.
Data Presentation
Quantitative data related to Fmoc deprotection reagents and monitoring parameters are summarized below for easy reference and comparison.
Table 1: Common Reagents for Fmoc Deprotection
| Reagent Composition | Typical Conditions | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| 20% Piperidine in DMF | 2 steps: 3 min + 10-15 min | Highly effective, well-established standard. | Can promote aspartimide and Diketopiperazine (DKP) formation. Regulated in some regions. | [2][7] |
| 20% 4-Methylpiperidine in DMF | 2 x 10 min | Equivalent efficiency to piperidine; not a controlled substance. | Similar propensity for side reactions as piperidine. | [7][8] |
| 2% DBU, 2-5% Piperidine in DMF/NMP | 2 x 5-10 min | Faster deprotection; effective for sterically hindered sequences. Can suppress DKP formation. | DBU is a strong, non-nucleophilic base that can increase the risk of racemization if not used carefully. | [7][9][10] |
| 2% DBU, 5% Piperazine in NMP | < 1 min for complete removal | Very rapid deprotection; effective for difficult and aggregation-prone sequences. | May require optimization to minimize side reactions. |[7][11][12] |
Table 2: Parameters for UV-Vis Spectrophotometric Monitoring
| Parameter | Value | Notes | Citations |
|---|---|---|---|
| Analyte | Dibenzofulvene-piperidine adduct | The chromophore released during Fmoc removal. | [5][13] |
| Wavelength (λmax) | ~301 nm | Other sources report values between 290-312 nm. | [5][14] |
| Molar Extinction Coefficient (ε) | ~7800 M⁻¹cm⁻¹ | Used in the Beer-Lambert law (A = εcl) to quantify Fmoc removal and calculate resin loading. |[7] |
Table 3: Interpretation of the Kaiser (Ninhydrin) Test
| Observation (Beads and Solution) | Result | Interpretation | Recommended Action | Citations |
|---|---|---|---|---|
| Intense blue | Positive | Free primary amines are present. | Successful deprotection. Proceed to the coupling step. | [15][16][17] |
| Yellow, brown, or no color change | Negative | Absence of free primary amines. | Incomplete or failed deprotection. | [5][15] |
| Reddish-brown | Inconclusive (Proline) | The test gives a false negative for secondary amines like N-terminal proline. | Use a secondary amine-specific test like the Chloranil or Isatin test. |[5][16] |
Experimental Protocols
Adherence to detailed and validated protocols is crucial for achieving high-purity peptides.
This protocol describes the standard two-step procedure for removing the Fmoc group using piperidine.
Materials:
-
Fmoc-peptide-Wang resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Reaction vessel with a sintered glass filter
-
Shaker or nitrogen bubbling apparatus for agitation
Procedure:
-
Resin Swelling: Swell the Fmoc-peptide-Wang resin in DMF (approx. 10 mL per gram of resin) in the reaction vessel for 30-60 minutes with gentle agitation.[7][18] After swelling, drain the DMF.
-
Initial Wash: Wash the resin three times with DMF to remove any residual impurities.[7] Drain the solvent after the final wash.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the beads are fully covered. Agitate the mixture for 3 minutes.[7]
-
Drain: Drain the deprotection solution. This first filtrate contains the highest concentration of the dibenzofulvene-piperidine adduct.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for 10-15 minutes to ensure complete removal of the Fmoc group.[7]
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times) to completely remove residual piperidine and the dibenzofulvene adduct.[7] The presence of residual base can cause premature deprotection of the next amino acid to be coupled.
-
Monitoring (Optional but Recommended): Before proceeding to the next coupling step, perform a qualitative or quantitative test to confirm the completeness of the deprotection (see Protocols 2 and 3).
This is a rapid, qualitative colorimetric test to detect the presence of free primary amines.[15]
Materials:
-
Deprotected peptide-resin beads (10-15 beads)
-
Small glass test tube
-
Heating block or water bath (100-110°C)
-
Kaiser Test Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.[5]
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.[5]
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[5]
-
Procedure:
-
Sample Collection: After the final wash step in Protocol 1, remove a small sample of resin beads (10-15) and place them in a clean test tube.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[5]
-
Observe: Remove the tube from the heat and observe the color of the beads and the solution. Refer to Table 3 for interpretation. A strong blue color indicates a positive result and successful deprotection.[15]
This method allows for the quantitative determination of Fmoc group removal by measuring the UV absorbance of the cleaved dibenzofulvene-piperidine adduct.[5]
Materials:
-
Filtrate from the deprotection steps
-
Volumetric flask (e.g., 10 mL or 25 mL)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Deprotection solution (20% piperidine in DMF) for use as a blank
Procedure:
-
Collect Filtrate: During the deprotection steps (Protocol 1, steps 3-6), collect all the drained piperidine solution and subsequent DMF washes into a single volumetric flask of a known volume.[7]
-
Dilute to Volume: Add fresh DMF to the volumetric flask to reach the calibrated volume mark and mix thoroughly.
-
Prepare Sample for Measurement: If the solution is highly concentrated, perform an accurate serial dilution using 20% piperidine in DMF as the diluent to ensure the absorbance reading falls within the linear range of the instrument (typically 0.1-1.0 AU).[19]
-
Measure Absorbance: Blank the spectrophotometer with the 20% piperidine in DMF solution. Measure the absorbance of the diluted sample at ~301 nm.[5][14]
-
Calculate Loading (Optional): The initial loading of the resin can be calculated using the Beer-Lambert law (A = εcl), where A is the measured absorbance, ε is the molar extinction coefficient (~7800 M⁻¹cm⁻¹), l is the path length (1 cm), and c is the concentration.[7] This confirms the amount of Fmoc group cleaved. A consistent absorbance reading after each deprotection cycle indicates efficient synthesis, while a drop in absorbance can signal incomplete coupling in the previous step.[14]
Diagrams
Visual representations of the chemical mechanism, experimental workflow, and logical relationships are provided below.
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Standard experimental workflow for Fmoc deprotection.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
References
- 1. peptide.com [peptide.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. chempep.com [chempep.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. rsc.org [rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. biotage.com [biotage.com]
Application Notes and Protocols for Peptide Synthesis on Wang Resin using Various Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) on Wang resin is a cornerstone technique for the assembly of peptide chains. The strategic advantage of this compound lies in its p-alkoxybenzyl alcohol linker, which is stable under the basic conditions required for Fmoc-deprotection but readily cleaved under moderately acidic conditions to yield a peptide with a C-terminal carboxylic acid.[1][2] The success of each coupling step, where an N-Fmoc protected amino acid is added to the growing peptide chain, is critically dependent on the choice of coupling reagent. An ideal coupling reagent facilitates rapid and efficient amide bond formation while minimizing side reactions, most notably racemization.[3]
This document provides a detailed overview of common coupling reagents used in conjunction with this compound, presents a comparative analysis of their performance, and offers comprehensive experimental protocols for their application.
Classes of Coupling Reagents
Coupling reagents are broadly categorized into two main classes: carbodiimides and onium salts (aminium/uronium and phosphonium (B103445) salts).[4][5]
-
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) activate the carboxylic acid of the incoming amino acid to form a highly reactive O-acylisourea intermediate.[1][5] However, this intermediate is prone to racemization and can undergo an intramolecular rearrangement to form an unreactive N-acylurea.[4] To mitigate these side reactions, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues is almost always used. The additive intercepts the O-acylisourea to form a less reactive but more stable active ester, which then reacts with the free amine of the peptide-resin to form the peptide bond with minimal racemization.[4][5] Due to the insolubility of its dicyclohexylurea byproduct, DCC is less favored for solid-phase synthesis, making DIC the more common choice.[5]
-
Onium Salts: This class includes aminium/uronium salts (e.g., HBTU, HATU, HCTU) and phosphonium salts (e.g., PyBOP).[6] These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to generate an active ester in situ.[4][7]
-
Aminium/Uronium Salts: HBTU, TBTU, and HCTU are widely used due to their high coupling efficiency.[6] HATU, which incorporates the more reactive additive 7-aza-1-hydroxybenzotriazole (HOAt), is particularly effective for coupling sterically hindered amino acids.[8] A potential side reaction with excess uronium reagents is the guanidinylation of the N-terminal amine, which terminates the peptide chain. COMU, an OxymaPure-based reagent, offers high reactivity comparable to HATU with the added benefit of being non-explosive and having better solubility.[4][9]
-
Phosphonium Salts: PyBOP is a common example that forms an OBt active ester.[5] Phosphonium reagents are generally considered to have cleaner reaction profiles than their uronium counterparts as they do not cause guanidinylation.
-
Data Presentation: Comparison of Common Coupling Reagents
The selection of a coupling reagent is a critical decision that balances efficiency, cost, and the potential for side reactions. The following table summarizes the performance of several widely used coupling reagents for peptide synthesis. Yields can vary based on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Additive Required | Base | Typical Reaction Time (min) | Reported Yield (%) | Key Characteristics |
| DIC | HOBt | DIPEA/DMAP (cat.) | 60 - 180 | Variable | Cost-effective; byproduct is soluble in common SPPS solvents.[1][5][10] |
| HBTU | None (contains HOBt moiety) | DIPEA | 15 - 60 | ~95-98 | Widely used, good coupling efficiency.[6][11] Slower than HATU with a higher risk of racemization in some cases.[6] |
| HATU | None (contains HOAt moiety) | DIPEA | 15 - 30 | ~99 | Highly efficient, especially for sterically hindered amino acids.[11][12] More expensive than HBTU.[6] |
| HCTU | None (contains 6-Cl-HOBt moiety) | DIPEA | 15 - 30 | High | High coupling efficiency, similar to HATU.[6][9] |
| PyBOP | None (contains HOBt moiety) | DIPEA | 15 - 60 | ~95 | Efficient phosphonium salt; byproducts are less hazardous than those of its predecessor, BOP.[5][11] Does not cause guanidinylation. |
| COMU | None (contains OxymaPure) | DIPEA | 15 - 30 | >99 | High reactivity, comparable to HATU; non-explosive and has reduced allergenic potential.[4][11] |
Experimental Protocols
The following protocols outline the key steps for manual solid-phase peptide synthesis on this compound. These procedures can be adapted for automated synthesizers.
Protocol 1: Loading the First Amino Acid onto this compound (DIC/DMAP Method)
This protocol describes the esterification of the first N-Fmoc protected amino acid to the hydroxyl groups of the this compound.
Materials:
-
This compound
-
N-Fmoc protected amino acid (4 equivalents relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Place the this compound in the reaction vessel. Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for at least 1 hour with gentle agitation.[13] Drain the DMF.
-
Amino Acid Activation and Coupling: a. In a separate flask, dissolve the N-Fmoc amino acid (4 eq.) in a minimal amount of DMF. b. Add this solution to the swollen resin. c. Add DIC (4 eq.) to the resin slurry. d. In a small vial, dissolve DMAP (0.1 eq.) in a minimal amount of DMF and add it to the reaction mixture.[14] e. Agitate the mixture at room temperature for 2-4 hours.[10]
-
Resin Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times). Dry the resin under vacuum.[14]
-
Capping of Unreacted Hydroxyl Groups (Recommended): a. Swell the resin in DMF. b. Prepare a capping solution of acetic anhydride, DIPEA, and DMF (e.g., 1:1:8 v/v/v). c. Add the capping solution to the resin and agitate for 30-60 minutes.[13] d. Drain the capping solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times). e. Dry the loaded and capped resin under vacuum.
-
Determination of Loading (Optional): The substitution level of the resin can be estimated spectrophotometrically by cleaving the Fmoc group from a small, accurately weighed sample of dried resin with a piperidine (B6355638) solution and measuring the absorbance of the dibenzylfulvene-piperidine adduct.[13][14]
Protocol 2: Peptide Chain Elongation Cycle
This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.
Materials:
-
Fmoc-loaded peptide-Wang resin
-
20% (v/v) Piperidine in DMF
-
N-Fmoc protected amino acid (3-5 equivalents)
-
Coupling Reagent (e.g., HBTU, HATU, PyBOP) (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[15] Drain the DMF.
-
Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin.[15] b. Agitate for 5 minutes, then drain the solution. c. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[10][15] d. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[15]
-
Amino Acid Coupling (Example using HBTU): a. In a separate flask, pre-activate the N-Fmoc amino acid (3-5 eq.) by dissolving it with HBTU (3-5 eq.) in DMF. b. Add DIPEA (6-10 eq.) to the activation mixture and agitate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin.[16] d. Agitate the reaction mixture for 30-60 minutes. Longer coupling times may be necessary for sterically hindered amino acids.[16]
-
Resin Washing: Drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3 times).[15]
-
Monitoring Coupling Completion (Optional): A qualitative ninhydrin (B49086) (Kaiser) test can be performed on a small sample of the resin. A blue color indicates the presence of free primary amines and an incomplete coupling reaction.[17] If the test is positive, the coupling step should be repeated.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.
Protocol 3: Peptide Cleavage from this compound and Side-Chain Deprotection
This protocol describes the final step where the completed peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. The composition may vary depending on the amino acid composition of the peptide (e.g., scavengers for Trp, Met, Cys).[2]
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage: a. Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[15] b. Swirl the mixture occasionally at room temperature for 1.5-2 hours.[2]
-
Peptide Precipitation: a. Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining product.[2][15] b. Add the combined TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[2][15] c. Centrifuge the mixture to pellet the precipitated peptide. d. Decant the ether, wash the peptide pellet with cold ether, and dry the crude peptide under vacuum.[15]
-
Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[15]
Visualization of Workflows
Experimental Workflow for Peptide Synthesis on this compound
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) on this compound.
Classification of Peptide Coupling Reagents
Caption: Classification of common peptide coupling reagents.
References
- 1. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. peptideweb.com [peptideweb.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. peptide.com [peptide.com]
Application Notes and Protocols for Peptide Cleavage from Wang Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wang resin is a cornerstone of solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry, favored for its compatibility with a wide range of amino acids and the relatively mild acidic conditions required for peptide cleavage.[1][2] This application note provides detailed procedures for the efficient cleavage of synthetic peptides from this compound, ensuring high yield and purity of the final product. The protocols outlined below are intended for use by trained laboratory personnel.
The linkage of the C-terminal amino acid to this compound is an ester bond that is susceptible to cleavage by strong acids, most commonly trifluoroacetic acid (TFA).[2][3] The process not only liberates the peptide from the solid support but also simultaneously removes acid-labile side-chain protecting groups. To prevent the reactive cationic species generated during this process from modifying sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr), scavengers are included in the cleavage cocktail.[3]
Cleavage Cocktail Compositions
The selection of an appropriate cleavage cocktail is critical and depends on the amino acid composition of the peptide. The following table summarizes common cleavage cocktails for peptides synthesized on this compound.
| Cocktail Components (v/v/v) | Target Residues & Purpose | Typical Reaction Time | Reference |
| 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) | General purpose; for peptides without sensitive residues. TIS is a scavenger for carbocations. | 2-3 hours | [4][5] |
| 94% TFA / 2.5% Water / 2.5% Ethanedithiol (EDT) / 1% TIS | For peptides containing Cysteine (Cys). EDT is a scavenger for sulfonyl-based protecting groups. | 3 hours | [5] |
| 90% TFA / 5% Thioanisole / 3% Water / 2% EDT | For peptides with sensitive residues like Tryptophan (Trp) or Methionine (Met). | 2-4 hours | [3] |
| 88% TFA / 5% Water / 5% Phenol / 2% TIS | Alternative general-purpose cocktail; Phenol acts as a scavenger. | 4 hours | [6] |
| 82.5% TFA / 5% Phenol / 5% Thioanisole / 5% Water / 2.5% EDT | Robust cocktail for complex peptides, particularly those containing Arginine (Arg). | 2-4 hours | [7] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage
This protocol is suitable for the majority of peptides synthesized on this compound.
Materials:
-
Peptide-bound this compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether or methyl tert-butyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker or rotator
-
Centrifuge
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group has been removed from the peptide-resin.[8] This is typically a final step in automated peptide synthesis.
-
Thoroughly wash the peptide-resin with Dichloromethane (DCM) to remove any residual DMF and other impurities.[5]
-
Dry the resin under a high vacuum for at least 3 hours or overnight.[9]
-
-
Cleavage Cocktail Preparation:
-
Caution: Perform this step in a certified fume hood. TFA is highly corrosive.
-
Prepare the cleavage cocktail fresh by combining 95% TFA, 2.5% water, and 2.5% TIS.[4]
-
-
Cleavage Reaction:
-
Peptide Isolation:
-
Peptide Precipitation:
-
In a separate centrifuge tube, add 8-10 volumes of cold diethyl ether.[4][8]
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[4]
-
If precipitation is slow, the mixture can be stored at 4°C overnight to facilitate the process.[8]
-
-
Peptide Collection and Washing:
-
Drying:
Protocol 2: TMSBr Cleavage for Peptides Containing Arg(Mtr)
This procedure is more rapid than the standard TFA method for cleaving peptides and removing the Mtr protecting group from Arginine residues.[8]
Materials:
-
Peptide-bound this compound (with N-terminal Fmoc group removed)
-
Ethanedithiol (EDT)
-
m-Cresol
-
Thioanisole
-
Trifluoroacetic acid (TFA)
-
Trimethylsilyl bromide (TMSBr)
-
Cold diethyl ether
-
Nitrogen source
Procedure:
-
Resin Preparation:
-
Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.[8]
-
-
Cleavage Cocktail Preparation (for 100 mg of resin):
-
Cleavage Reaction:
-
Peptide Isolation and Precipitation:
-
Final Processing:
-
Dissolve the precipitated peptide in 20% aqueous acetic acid and lyophilize.[8]
-
Workflow and Logic Diagrams
Caption: A simplified workflow for peptide cleavage from resin.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference |
| Low Peptide Yield | - Incomplete cleavage reaction. - Insufficient washing of the resin after cleavage. - Peptide is soluble in the precipitation solvent. | - Extend the cleavage reaction time. - Perform additional washes of the resin with fresh TFA. - Concentrate the TFA solution under a stream of nitrogen before adding to ether. | [4][6] |
| Incomplete Deprotection | - Scavenger cocktail is not optimized for the specific amino acid sequence. - Cleavage time is too short for stubborn protecting groups (e.g., Arg(Pmc)). | - Use a more robust scavenger cocktail (e.g., Reagent K). - Increase the cleavage reaction time to 4-6 hours. | [1][4] |
| No Precipitate Forms | - The peptide concentration is too low. - The peptide is soluble in ether. | - Concentrate the TFA filtrate by rotary evaporation (keep the temperature below 40°C) or under a stream of nitrogen before adding to ether. - Keep the ether/TFA mixture at a low temperature (4°C or -20°C) for an extended period. | [6][9] |
| Colored By-products | - Oxidation of sensitive residues (e.g., Trp). - Formation of by-products from scavengers or protecting groups. | - Ensure an adequate amount and type of scavenger is used. - Perform an additional wash of the peptide pellet with a different solvent system if necessary. | [11] |
References
- 1. peptide.com [peptide.com]
- 2. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes and Protocols for Trifluoroacetic Acid (TFA) Cleavage from Wang Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wang resin is a widely utilized solid support in Fmoc-based solid-phase peptide synthesis (SPPS) for the production of peptides with a C-terminal carboxylic acid. The final step in this process involves the cleavage of the synthesized peptide from the resin and the concurrent removal of acid-labile side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of "scavengers." These scavengers are crucial for quenching reactive cationic species that are generated during the cleavage process and can otherwise lead to unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[1][2] The selection of an appropriate cleavage cocktail, which is a mixture of TFA and scavengers, is critical for obtaining a high yield and purity of the crude peptide.[3]
This document provides detailed protocols and data for the preparation and use of TFA cleavage cocktails for this compound.
Data Presentation: Cleavage Cocktail Compositions
The composition of the TFA cleavage cocktail can be tailored based on the amino acid composition of the peptide. Below is a summary of commonly used cleavage cocktails for this compound.
| Cocktail Composition (v/v/v) | Target Peptides | Purpose of Scavengers | Reference |
| 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIS) | General purpose, for peptides without sensitive residues. | TIS acts as a reducing agent and cation scavenger. Water helps to hydrolyze the ester linkage to the resin. | [1][3][4] |
| 94% TFA / 2.5% H₂O / 2.5% Ethanedithiol (EDT) / 1% TIS | Peptides containing cysteine residues. | EDT is a potent reducing agent that prevents the oxidation of cysteine and scavenges released trityl cations. | [4] |
| 90% TFA / 5% Thioanisole / 3% H₂O / 2% EDT | Peptides containing sensitive residues like tryptophan or methionine. | Thioanisole and EDT are effective scavengers for cations that can alkylate tryptophan and methionine. | [1] |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | "Reagent K" - A robust cocktail for complex peptides with multiple sensitive residues. | Phenol is a scavenger for tert-butyl cations. This combination provides broad protection. | [2] |
Experimental Protocols
I. Preparation of the Cleavage Cocktail
Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Select the appropriate cleavage cocktail composition from the table above based on the amino acid sequence of your peptide.
-
In a clean, dry glass container (e.g., a graduated cylinder or a beaker) inside a fume hood, carefully measure and combine the required volumes of TFA and the selected scavengers.
-
Mix the components thoroughly by gentle swirling or stirring. Prepare the cleavage cocktail fresh just before use.
II. Peptide Cleavage from this compound
-
Resin Preparation:
-
Transfer the peptide-bound this compound to a reaction vessel with a sintered glass filter.
-
Wash the resin with dichloromethane (B109758) (DCM) (3 x 10 mL/g of resin) to remove any residual solvents from the synthesis.
-
Swell the resin in DCM for 30 minutes.[1]
-
Drain the DCM completely.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Reaction:
-
Place the dry, peptide-bound resin in a clean reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1][3]
-
Seal the reaction vessel and gently agitate the mixture at room temperature for 1.5 to 3 hours.[1][5] The optimal time may vary depending on the peptide sequence and protecting groups.
-
-
Peptide Isolation and Precipitation:
-
After the incubation period, filter the cleavage solution containing the peptide into a clean collection tube.[1]
-
Wash the resin twice with a small volume of fresh TFA (2 x 2 mL/g of resin) and combine the filtrates with the initial collection.[1][6]
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.[1][6] A white precipitate should form.
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Collection and Drying:
-
Centrifuge the suspension to pellet the precipitated peptide.[1]
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.[1]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.[1]
-
Visualization of the Experimental Workflow
Caption: Workflow for peptide cleavage from this compound and subsequent isolation.
Logical Relationship of Cleavage Components
Caption: Interaction of components during TFA-mediated cleavage from this compound.
References
Application Notes and Protocols for Automated Custom Peptide Synthesis using Wang Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the rapid and efficient synthesis of custom peptides.[1] The use of automated synthesizers has further revolutionized this field by enhancing reproducibility, reducing manual labor, and allowing for high-throughput production.[1][2] This document provides detailed application notes and protocols for the synthesis of custom peptides utilizing an automated synthesizer with Wang resin, a standard solid support for Fmoc-based chemistry.[3][4]
This compound is a polystyrene-based support functionalized with a p-alkoxybenzyl alcohol linker, which allows for the attachment of the first amino acid and subsequent peptide chain elongation.[3][5][6] The peptide is cleaved from the resin under moderately acidic conditions, typically using trifluoroacetic acid (TFA), yielding a C-terminal carboxylic acid.[3][7] This makes it a highly versatile resin for the synthesis of a wide range of peptides.[4]
These protocols are designed to be adaptable to most automated peptide synthesizers and are based on the widely employed Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy.[8][9]
Core Principles of Automated SPPS on this compound
Automated peptide synthesis involves a cyclical process of deprotection, activation, coupling, and washing steps, all performed on a solid support (the this compound).[1][2] The nascent peptide chain remains covalently attached to the insoluble resin throughout the synthesis, which facilitates the easy removal of excess reagents and byproducts by simple filtration and washing.[6][10]
The key stages are:
-
Resin Preparation (Swelling): The this compound is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), to allow for efficient diffusion of reagents into the resin beads.[11][12]
-
First Amino Acid Loading (if not using pre-loaded resin): The C-terminal amino acid is coupled to the hydroxyl groups of the this compound. To minimize racemization, coupling agents like DIC/HOBt with a catalytic amount of DMAP are often used.[3] However, using pre-loaded this compound is highly recommended to ensure high purity and avoid this potentially problematic step.[8][11]
-
Fmoc-Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed with a basic solution, typically 20% piperidine (B6355638) in DMF, to expose a free amine for the next coupling reaction.[9][13]
-
Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HCTU, DIC/Oxyma) to form a reactive species that readily forms a peptide bond with the free amine on the resin-bound peptide.[9][14]
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove all soluble reagents and byproducts.[9][13]
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the this compound, and the acid-labile side-chain protecting groups are simultaneously removed using a cleavage cocktail, most commonly containing TFA and scavengers.[7][15]
-
Purification and Analysis: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.[16][17]
Experimental Workflow Diagram
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. Automated Peptide Synthesis: Innovation and Applications - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 5. Automated Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. rsc.org [rsc.org]
- 15. peptide.com [peptide.com]
- 16. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 17. Peptide analysis - ProteoGenix US [us.proteogenix.science]
Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis with Wang Resin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the routine construction of peptides for a vast array of research and therapeutic applications. The Fmoc/tBu strategy is the most widely adopted approach, prized for its mild reaction conditions.[1][2] Central to this methodology is the choice of solid support. Wang resin, a 4-benzyloxybenzyl alcohol functionalized polystyrene support, is a popular and versatile choice for the synthesis of peptides with a C-terminal carboxylic acid.[3][4][5] Cleavage from this compound is typically achieved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), which also removes many common side-chain protecting groups.[3][6][7]
These application notes provide a detailed protocol for the manual synthesis of peptides on this compound using the Fmoc/tBu strategy.
Experimental Protocols
The manual solid-phase peptide synthesis workflow is a cyclical process involving the sequential addition of amino acids to a growing peptide chain anchored to the this compound. The main steps are:
-
Resin Preparation and First Amino Acid Loading: Swelling the resin and covalently attaching the first Fmoc-protected amino acid.
-
Fmoc Deprotection: Removing the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Amino Acid Coupling: Forming a peptide bond between the newly deprotected N-terminus and the next incoming Fmoc-protected amino acid.
-
Cleavage and Deprotection: Releasing the completed peptide from the resin and simultaneously removing the permanent side-chain protecting groups.
Resin Preparation and First Amino Acid Loading
Proper loading of the first amino acid is critical for the success of the synthesis. The following protocol is a common method for achieving this.
Materials:
-
This compound
-
Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Acetic anhydride (B1165640)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass filter
-
Shaker or rotator
Protocol:
-
Resin Swelling: Place the this compound in a reaction vessel and swell in a mixture of DCM and DMF (9:1, v/v; approximately 10-15 mL per gram of resin) for at least 30 minutes.[8][9]
-
Amino Acid Activation: In a separate flask, dissolve 1.5 to 4 equivalents of the Fmoc-amino acid and an equimolar amount of HOBt in a minimal amount of DMF.[3][8] Add this solution to the swollen resin.
-
Coupling: Add 1.5 to 4 equivalents of DIC to the resin mixture and agitate.[8] Then, add a catalytic amount of DMAP (0.1 equivalents).[8][10] Agitate the mixture at room temperature for 3 to 12 hours.[8][10] Note: The use of DCC and DMAP can lead to racemization, especially for Cys and His. The addition of HOBt helps to suppress this side reaction.[3]
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, filter the reaction mixture and wash the resin with DMF. Then, treat the resin with a solution of acetic anhydride (2 equivalents) and DIPEA (2 equivalents) in DCM for 30 minutes.[8]
-
Washing: Filter the resin and wash it thoroughly with DMF (3 times), followed by a mixture of DMF/DCM (1:1, v/v) (3 times), and finally with DCM (3 times).[8]
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination: The substitution level of the resin can be determined spectrophotometrically by Fmoc quantification or by weight gain.[8][10]
Fmoc Deprotection
This step removes the temporary Fmoc group from the N-terminus, preparing it for the next coupling reaction.
Materials:
-
Fmoc-loaded peptide-resin
-
20% Piperidine (B6355638) in DMF (v/v)
-
DMF, peptide synthesis grade
-
Reaction vessel with a sintered glass filter
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.[11]
-
Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture at room temperature. A typical procedure involves two treatments: the first for 5-10 minutes, followed by draining and a second treatment for another 5-10 minutes.[11] For longer peptides, the reaction time may need to be extended.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to ensure complete removal of piperidine and the fulvene-piperidine adduct.[1][11]
Amino Acid Coupling
This step forms the peptide bond between the deprotected N-terminus on the resin and the incoming Fmoc-amino acid.
Materials:
-
Deprotected peptide-resin
-
Fmoc-protected amino acid
-
Coupling reagents (e.g., HBTU, HATU, HCTU, or DIC/HOBt)
-
DIPEA
-
DMF or NMP, peptide synthesis grade
-
Reaction vessel with a sintered glass filter
Protocol:
-
Activation: In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and a nearly equimolar amount of the coupling reagent (e.g., HBTU) in DMF. Add 6-10 equivalents of DIPEA to the mixture. This pre-activation step is typically short (a few minutes).
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 40 minutes to 2 hours.[9]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring (Optional): The completion of the coupling reaction can be monitored using a qualitative colorimetric test such as the Kaiser (ninhydrin) test. A negative result (no color change) indicates a complete reaction.
This deprotection-coupling-washing cycle is repeated for each amino acid in the peptide sequence.
Final Cleavage and Deprotection
The final step releases the peptide from the this compound and removes the side-chain protecting groups.
Materials:
-
Fully synthesized peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), ethanedithiol (EDT))
-
Cold diethyl ether
-
Reaction vessel
-
Sintered glass funnel
-
Centrifuge
Protocol:
-
N-terminal Fmoc Removal: Before cleavage, ensure the N-terminal Fmoc group is removed by following the deprotection protocol described above.[6][12]
-
Resin Preparation: Wash the peptide-resin with DCM and dry it thoroughly under vacuum.[13]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is TFA/TIS/water (95:2.5:2.5 v/v/v).[7][12] The choice and ratio of scavengers depend on the amino acid composition of the peptide to protect sensitive residues from reactive cationic species generated during cleavage.[7][12]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[7][11] Gently agitate the mixture at room temperature for 1.5 to 3 hours.[3][7][11]
-
Peptide Collection: Filter the cleavage solution containing the peptide into a clean collection tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[6][7]
-
Peptide Precipitation: Add the combined TFA solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[7][11]
-
Isolation: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
Data Presentation
The following tables summarize typical quantitative parameters for the manual SPPS protocol with this compound.
Table 1: Reagent Quantities for Key Steps
| Step | Reagent | Equivalents (relative to resin substitution) |
| First Amino Acid Loading | Fmoc-amino acid | 1.5 - 4.0[8] |
| DIC/DCC | 1.5 - 4.0[8] | |
| HOBt | 1.5 - 4.0[8] | |
| DMAP | 0.1[8] | |
| Amino Acid Coupling | Fmoc-amino acid | 3.0 - 5.0 |
| Coupling Reagent (e.g., HBTU) | 3.0 - 5.0 | |
| DIPEA | 6.0 - 10.0 | |
| Fmoc Deprotection | Piperidine | 20% (v/v) in DMF[11] |
| Cleavage | TFA | 90-95% (v/v) in cocktail[7] |
| Scavengers (e.g., TIS, water) | 2.5-5% (v/v) each in cocktail[7] |
Table 2: Typical Reaction Times and Conditions
| Step | Temperature | Duration |
| First Amino Acid Loading | Room Temperature | 3 - 12 hours[8][10] |
| Fmoc Deprotection | Room Temperature | 2 x 5-10 minutes[11] |
| Amino Acid Coupling | Room Temperature | 40 minutes - 2 hours[9] |
| Cleavage | Room Temperature | 1.5 - 3 hours[3][7][11] |
Mandatory Visualization
The following diagram illustrates the workflow of manual solid-phase peptide synthesis using this compound.
Caption: Manual Solid-Phase Peptide Synthesis Workflow with this compound.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptideweb.com [peptideweb.com]
- 9. rsc.org [rsc.org]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Application of Wang Resin in the Synthesis of Modified Peptides: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of modified peptides using Wang resin. This compound is a widely utilized solid support for Fmoc-based solid-phase peptide synthesis (SPPS), particularly for peptides requiring a C-terminal carboxylic acid.[1][2][3][4] Its compatibility with a broad range of solvents and reagents, coupled with the mild acidic conditions required for cleavage, makes it a versatile choice for the synthesis of peptides bearing various modifications.[1][5]
Core Principles
This compound is a polystyrene-based resin functionalized with a 4-benzyloxybenzyl alcohol linker.[1] The first Fmoc-protected amino acid is attached to this linker via an ester bond. The peptide chain is then elongated in the C-to-N direction through iterative cycles of Fmoc deprotection and amino acid coupling. Finally, the synthesized peptide is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA), which also removes most common side-chain protecting groups.[6][7]
General Workflow for Peptide Synthesis on this compound
The synthesis of peptides on this compound follows a well-established workflow, which can be adapted for the incorporation of modified amino acids.
Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS) on this compound.
Quantitative Data Summary
The following table summarizes representative yield and purity data for various modified peptides synthesized on this compound. It is important to note that yields and purities are highly sequence-dependent and can be influenced by coupling reagents, reaction conditions, and purification methods.
| Peptide Modification | Peptide Sequence/Type | Resin Loading (mmol/g) | Crude Purity (%) | Overall Yield (%) | Citation(s) |
| Phosphorylation | Phosphothreonine-containing peptide | ~0.5 | Often requires optimization due to sluggish coupling | Generally lower than unmodified peptides | [8] |
| Glycosylation (N-linked) | Model glycopeptides | Not specified | Variable, can be high with optimized methods | Good yields reported with on-resin methods | [3] |
| Lipidation (S-palmitoylation) | Not specified | Not specified | High purity achievable | Good overall yields reported | [9] |
| Cyclization (Head-to-Tail) | Glu-linked cyclic peptide | 0.49 | 22-28 | Not specified | [10] |
| Cyclization (Head-to-Tail) | Asp-linked cyclic peptide | 0.49 | Lower than Glu-linked | Not specified | [10] |
| Cyclization (Thiol-ene) | Norbornene-containing peptide | Not specified | Not specified | 37 | [11] |
| Cyclization (Thiol-ene) | Allyl ester-containing peptide | Not specified | Not specified | 24 | [11] |
Application Note 1: Synthesis of Phosphorylated Peptides
Introduction: The synthesis of phosphopeptides is crucial for studying protein phosphorylation and kinase/phosphatase activity. This compound is suitable for Fmoc-based phosphopeptide synthesis using commercially available protected phosphoamino acids like Fmoc-Ser(PO(OBzl)OH)-OH and Fmoc-Thr(PO(OBzl)OH)-OH. The benzyl (B1604629) protecting group on the phosphate (B84403) is stable to the basic conditions of Fmoc deprotection and is cleaved simultaneously with the peptide from the resin using TFA.[8]
Experimental Protocol: Synthesis of a Phosphothreonine-Containing Peptide
This protocol describes the manual synthesis of a generic phosphothreonine-containing peptide on a 0.1 mmol scale.
1. Resin Preparation and First Amino Acid Loading: a. Swell 200 mg of this compound (loading ~0.5 mmol/g) in 5 mL of Dichloromethane (DCM) for 30 minutes in a reaction vessel. b. Drain the DCM and wash the resin with 5 mL of N,N-Dimethylformamide (DMF) three times. c. Loading of the first amino acid (non-phosphorylated): i. In a separate vial, dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq.), 1-Hydroxybenzotriazole (HOBt) (0.4 mmol, 4 eq.), and N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq.) in 2 mL of DMF. ii. Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.01 mmol, 0.1 eq.) to the resin. iii. Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.[12] iv. Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL). v. Dry the resin under vacuum.
2. Peptide Elongation: a. Fmoc Deprotection: i. Swell the resin in 5 mL of DMF. ii. Treat the resin with 5 mL of 20% piperidine in DMF for 5 minutes. iii. Drain the solution and repeat the treatment for 15 minutes. iv. Wash the resin thoroughly with DMF (5 x 5 mL). b. Coupling of Standard Amino Acids: i. In a separate vial, pre-activate the Fmoc-amino acid (0.3 mmol, 3 eq.) with a coupling reagent such as HATU (0.285 mmol, 2.85 eq.) and DIPEA (0.6 mmol, 6 eq.) in 2 mL of DMF for 1-5 minutes. ii. Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours. iii. Monitor coupling completion using a Kaiser test. iv. Wash the resin with DMF (3 x 5 mL). c. Coupling of Phosphorylated Amino Acids (e.g., Fmoc-Thr(PO(OBzl)OH)-OH): i. Coupling of phosphoamino acids can be sluggish.[8] Use a higher excess of reagents. ii. Pre-activate Fmoc-Thr(PO(OBzl)OH)-OH (0.5 mmol, 5 eq.) with HATU (0.475 mmol, 4.75 eq.) and a higher concentration of DIPEA (1.0 mmol, 10 eq.) in 2 mL of DMF. The additional base is crucial to neutralize the acidic phosphate moiety.[8] iii. Add the activated phosphoamino acid solution to the resin and allow the coupling to proceed for 2-4 hours, or until a negative Kaiser test is obtained. Double coupling may be necessary. iv. Wash the resin with DMF (3 x 5 mL). d. Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
3. Cleavage and Deprotection: a. After the final Fmoc deprotection, wash the peptide-resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL). b. Dry the resin under a stream of nitrogen. c. Prepare a cleavage cocktail of TFA:Triisopropylsilane (TIS):Water (95:2.5:2.5, v/v/v). For 0.1 mmol of resin, use 5 mL of the cocktail. d. Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[6] e. Filter the resin and collect the filtrate. f. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. g. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice. h. Dry the crude peptide pellet under vacuum.
4. Purification and Analysis: a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.
Figure 2: Workflow for the synthesis of a phosphopeptide on this compound.
Application Note 2: Synthesis of Glycosylated Peptides (N-linked)
Introduction: The synthesis of glycopeptides is essential for studying the biological roles of protein glycosylation. This compound can be used for the synthesis of N-linked glycopeptides by incorporating pre-formed Fmoc-Asn(glycan)-OH building blocks. Alternatively, an on-resin glycosylation strategy can be employed.
Experimental Protocol: On-Resin N-Glycosylation
This protocol outlines a general strategy for the on-resin synthesis of an N-linked glycopeptide.
1. Synthesis of the Peptide Backbone: a. Synthesize the peptide sequence on this compound using standard Fmoc-SPPS as described in the phosphopeptide protocol. b. At the desired glycosylation site, incorporate an aspartic acid residue with a side chain protecting group that is orthogonal to the Fmoc and tBu protecting groups (e.g., Fmoc-Asp-OAllyl).
2. Selective Deprotection of the Aspartic Acid Side Chain: a. After assembling the full peptide chain, selectively remove the allyl protecting group from the aspartic acid side chain using a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger like phenylsilane.
3. On-Resin Glycosylation: a. Prepare the desired glycosylamine of the oligosaccharide. b. Couple the glycosylamine to the free carboxylic acid of the aspartic acid side chain on the resin using a suitable coupling agent (e.g., HBTU/HOBt/DIPEA). This reaction may require extended coupling times and an excess of the glycosylamine.
4. Cleavage, Purification, and Analysis: a. Proceed with the standard cleavage, purification, and analysis steps as described in the phosphopeptide protocol.
Figure 3: Workflow for on-resin synthesis of an N-linked glycopeptide.
Application Note 3: Synthesis of Lipidated Peptides (S-palmitoylation)
Introduction: Lipidation, such as S-palmitoylation of cysteine residues, is a critical post-translational modification that influences protein localization and function. S-palmitoylated peptides can be synthesized on this compound either by incorporating a pre-lipidated amino acid or by on-resin lipidation of a cysteine residue.
Experimental Protocol: On-Resin S-Palmitoylation
1. Synthesis of the Cysteine-Containing Peptide: a. Synthesize the desired peptide sequence on this compound using standard Fmoc-SPPS. b. Incorporate a cysteine residue with a trityl (Trt) protecting group (Fmoc-Cys(Trt)-OH) at the desired lipidation site.
2. On-Resin Deprotection of Cysteine: a. After peptide assembly, selectively remove the Trt group from the cysteine side chain. This can be achieved by treating the resin with a mild acidic cocktail (e.g., TFA/TIS/DCM, 1:5:94) for short periods, while the peptide remains attached to the this compound.
3. On-Resin Palmitoylation: a. Couple palmitic acid to the free thiol group of the cysteine residue. b. Activate palmitic acid with a coupling reagent (e.g., DIC/HOBt) and react it with the peptide-resin.
4. Cleavage, Purification, and Analysis: a. Cleave the lipidated peptide from the resin using a standard TFA cocktail. b. Purify the crude product by RP-HPLC. Note that lipidated peptides can be challenging to purify due to their hydrophobicity. c. Analyze the final product by MS and analytical HPLC.
Application Note 4: Synthesis of Cyclic Peptides (Head-to-Tail)
Introduction: Head-to-tail cyclic peptides often exhibit enhanced stability and biological activity compared to their linear counterparts. On-resin cyclization on this compound is possible by anchoring the peptide to the resin through an amino acid side chain.
Experimental Protocol: On-Resin Head-to-Tail Cyclization
1. Synthesis of the Linear Peptide Precursor: a. The first amino acid loaded onto the this compound must have a side chain suitable for orthogonal deprotection, for example, Fmoc-Asp(OAllyl)-OH or Fmoc-Glu(OAllyl)-OH. b. Synthesize the linear peptide sequence using standard Fmoc-SPPS.
2. Selective Deprotection of the C-Terminus: a. After assembling the linear peptide, selectively remove the allyl protecting group from the C-terminal carboxylic acid side chain using a palladium catalyst.
3. N-Terminal Fmoc Deprotection: a. Remove the Fmoc group from the N-terminus of the peptide using 20% piperidine in DMF.
4. On-Resin Cyclization: a. Perform an intramolecular coupling between the free N-terminal amine and the free C-terminal carboxylic acid side chain using a suitable coupling reagent (e.g., HATU/DIPEA). This step is typically carried out under dilute conditions to favor intramolecular cyclization over intermolecular dimerization.[10]
5. Cleavage, Purification, and Analysis: a. Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using a TFA cocktail. b. Purify and analyze the cyclic peptide as previously described.
Figure 4: Workflow for on-resin head-to-tail cyclization of a peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. appliedpolytech.com [appliedpolytech.com]
- 4. researchgate.net [researchgate.net]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. cem.de [cem.de]
- 10. biotage.com [biotage.com]
- 11. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptideweb.com [peptideweb.com]
Application Notes and Protocols: The Use of Scavengers in Wang Resin Cleavage Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the final cleavage of the synthesized peptide from the solid support, such as Wang resin, is a critical step that significantly influences the yield and purity of the final product. This process is typically achieved using strong acids, most commonly trifluoroacetic acid (TFA). During acid-mediated cleavage, the protective groups on the amino acid side chains are also removed. This process generates highly reactive cationic species that can lead to undesirable side reactions, such as alkylation or oxidation of sensitive amino acid residues. To mitigate these side reactions, nucleophilic reagents known as "scavengers" are added to the cleavage cocktail. This document provides detailed application notes, protocols, and comparative data on the use of various scavengers in this compound cleavage reactions.
The Role of Scavengers in Peptide Cleavage
During the TFA-mediated cleavage of peptides from this compound, carbocations are generated from the cleavage of the resin linker and the acid-labile side-chain protecting groups (e.g., tert-butyl, trityl).[1][2] These electrophilic species can react with nucleophilic residues within the peptide sequence, leading to impurities. Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" or "quench" these reactive carbocations before they can modify the peptide.[2][3]
Common amino acid residues susceptible to modification and the corresponding side reactions include:
-
Tryptophan (Trp): Alkylation of the indole (B1671886) ring.[4]
-
Methionine (Met): S-alkylation and oxidation to methionine sulfoxide.[1]
-
Cysteine (Cys): S-alkylation and oxidation.[5]
-
Tyrosine (Tyr): Alkylation of the phenolic ring.[2]
The choice of an appropriate scavenger cocktail is therefore crucial and depends on the amino acid composition of the peptide.
Common Scavengers and Their Targets
A variety of scavengers are utilized in cleavage cocktails, each with a specificity towards certain reactive species and protecting particular amino acid residues.
| Scavenger | Target Reactive Species & Protected Residues | Composition in Cocktail | Notes |
| Triisopropylsilane (TIS) | Traps trityl and t-butyl cations. Protects Trp and Cys.[6] | 2.5% - 5% | A very effective and commonly used scavenger.[6] |
| Water (H₂O) | Acts as a scavenger for t-butyl cations and is necessary for the hydrolysis of the ester linkage to the resin.[6] | 2.5% - 5% | A fundamental component of most cleavage cocktails. |
| 1,2-Ethanedithiol (EDT) | Scavenges t-butyl cations, aids in the removal of the trityl protecting group from Cysteine, and prevents oxidation of Trp.[1][5] | 2.5% | Has a strong, unpleasant odor.[7] |
| Thioanisole | Protects Trp residues from alkylation.[1] | 5% | Can partially remove some non-acid-labile Cys protecting groups.[1] |
| Phenol | A general scavenger for various carbocations.[6] | 5% | Often used in combination with other scavengers. |
| Dithiothreitol (DTT) | A less odorous alternative to EDT for protecting Cys and Met residues.[7] | 5% (w/v) | A reducing agent that helps prevent oxidation.[7] |
Comparative Data of Scavenger Cocktails
The effectiveness of a cleavage cocktail is determined by its ability to yield a high purity of the desired peptide with minimal side products. The following tables provide a summary of the performance of different scavenger cocktails in preventing common side reactions. The data presented is illustrative and based on typical outcomes reported in the literature. Actual results may vary depending on the specific peptide sequence and experimental conditions.
Table 1: Prevention of S-tert-butylation of Cysteine
| Cleavage Cocktail | Composition (v/v/v) | % S-tert-butylation |
| TFA / H₂O | 95 : 5 | High |
| TFA / TIS / H₂O | 95 : 2.5 : 2.5 | Low |
| Reagent K (TFA / Phenol / H₂O / Thioanisole / EDT) | 82.5 : 5 : 5 : 5 : 2.5 | Very Low |
Table 2: Prevention of Methionine Sulfoxide Formation
| Cleavage Cocktail | Composition (v/v/v) | % Methionine Sulfoxide |
| TFA / TIS / H₂O | 95 : 2.5 : 2.5 | 15% - 55% |
| Reagent K (TFA / Phenol / H₂O / Thioanisole / EDT) | 82.5 : 5 : 5 : 5 : 2.5 | 15% - 55% |
| Reagent H (TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I) | 81 : 5 : 5 : 2.5 : 3 : 2 : 1.5 (w/w) | Not Detected |
Data adapted from a study on a model peptide containing one methionine and two cysteine residues.[1]
Table 3: Illustrative Purity of a Histidine-Containing Peptide
| Cleavage Cocktail | Composition | Crude Purity (%) | Observations |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | ~95 | High purity, effective scavenging.[8] |
| Reagent B | TFA/TIS/EDT (90:5:5) | ~90 | Good balance of yield and purity, less odorous.[8] |
| Standard TFA/TIS/H₂O | TFA/TIS/H₂O (95:2.5:2.5) | ~85 | Significant Trt-adducts on His.[8] |
Disclaimer: The data presented in these tables are illustrative and based on typical outcomes. Actual results will vary depending on the specific peptide sequence, synthesis conditions, and laboratory technique.[8]
Experimental Protocols
Safety Precaution: Trifluoroacetic acid (TFA) is a highly corrosive and volatile acid. All procedures involving TFA must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Standard Cleavage with TFA / TIS / H₂O
This protocol is suitable for peptides that do not contain highly sensitive residues such as Cysteine, Methionine, or Tryptophan.
Materials:
-
Peptide-bound this compound (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water (H₂O)
-
Dichloromethane (DCM)
-
Cold diethyl ether (-20°C)
-
Reaction vessel (e.g., glass vial with a screw cap)
-
Shaker or rotator
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel. Wash the resin with DCM (3 x 5 mL) to swell it and then dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[3]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and H₂O in a volumetric ratio of 95:2.5:2.5. For 2 mL of cocktail, mix 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of H₂O. Always prepare the cocktail fresh before use.[3][6]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[3][9] Gently agitate the mixture at room temperature for 2-3 hours.[3][9]
-
Peptide Collection: Filter the cleavage solution from the resin into a clean collection tube. Wash the resin twice with a small volume of fresh TFA, and combine the filtrates.[8][9]
-
Peptide Precipitation: In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[3][6] Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[3][6]
-
Pelleting and Washing: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.[3][8]
-
Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.[8]
Protocol 2: Cleavage with Reagent K
This protocol is recommended for peptides containing sensitive residues like Cysteine, Methionine, Tryptophan, and Tyrosine.[7]
Materials:
-
Same as Protocol 1, with the addition of:
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation (Reagent K): In a fume hood, prepare Reagent K by combining TFA, Phenol, H₂O, Thioanisole, and EDT in a volumetric ratio of 82.5:5:5:5:2.5. For 2 mL of cocktail, mix 1.65 mL of TFA, 0.1 mL of Phenol, 0.1 mL of H₂O, 0.1 mL of Thioanisole, and 0.05 mL of EDT. Prepare the cocktail fresh.[6][7]
-
Cleavage Reaction: Add the freshly prepared Reagent K to the resin (approximately 10-40 mL per gram of resin).[7] Gently agitate the mixture at room temperature for 1.5-2.5 hours.[7] For peptides with multiple arginine residues, a longer cleavage time may be required.[7]
-
Peptide Collection: Follow step 4 from Protocol 1.
-
Peptide Precipitation: Follow step 5 from Protocol 1.
-
Pelleting and Washing: Follow step 6 from Protocol 1.
-
Drying: Follow step 7 from Protocol 1.
Visualizations
References
- 1. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. kohan.com.tw [kohan.com.tw]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: Protocol for End-Capping Unreacted Sites on Wang Resin
Introduction
In solid-phase peptide synthesis (SPPS), Wang resin is a commonly utilized solid support for anchoring the C-terminal amino acid.[1][2] The efficiency of the initial amino acid loading is crucial for the overall success of the peptide synthesis. However, incomplete coupling can leave unreacted hydroxyl groups on the resin surface. These free hydroxyls can interfere with subsequent synthesis cycles by reacting with activated amino acids, leading to the formation of deletion sequences, which are challenging to separate from the target peptide.[3] To prevent this, a capping step is employed to permanently block these unreacted sites. This application note provides a detailed protocol for the end-capping of unreacted hydroxyl groups on this compound using acetic anhydride (B1165640).
Principle of End-Capping
The end-capping process involves the acetylation of the free hydroxyl groups on the this compound. This is typically achieved by treating the resin with an excess of a capping agent, most commonly acetic anhydride, in the presence of a base such as pyridine (B92270) or N,N-diisopropylethylamine (DIPEA). The base catalyzes the reaction and neutralizes the acetic acid byproduct. This reaction converts the unreacted hydroxyl groups into acetate (B1210297) esters, which are unreactive under the conditions of peptide synthesis.
Data Presentation: Comparison of Capping Protocols
The following table summarizes common reagents and conditions used for end-capping unreacted sites on this compound, compiled from various sources.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Capping Reagent | Acetic Anhydride | Acetic Anhydride | Acetic Anhydride |
| Base | Pyridine | N,N-Diisopropylethylamine (DIPEA) | Pyridine |
| Equivalents of Acetic Anhydride (relative to resin) | 2 eq[1][4][5] | 2 eq[5] | 50 eq[6] |
| Equivalents of Base (relative to resin) | 2 eq[5] | 2 eq[5] | 50 eq[6] |
| Solvent | Dichloromethane (DCM)[5] | Dichloromethane (DCM)[5] | N,N-Dimethylformamide (DMF)[6] |
| Reaction Time | 30 minutes[1][4][5] | 30 minutes[5] | 30 minutes[6] |
| Temperature | Room Temperature[1][4][5] | Room Temperature[5] | Room Temperature[6] |
Experimental Workflow
The following diagram illustrates the general workflow for the end-capping of unreacted sites on this compound.
Caption: Workflow for the end-capping of unreacted hydroxyl groups on this compound.
Experimental Protocol
This protocol describes a standard procedure for end-capping unreacted hydroxyl groups on this compound after the initial amino acid loading.
Materials:
-
This compound with loaded first amino acid
-
Acetic Anhydride (Ac₂O)
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass filter
-
Mechanical shaker
Procedure:
-
Resin Preparation:
-
Capping Solution Preparation:
-
Capping Reaction:
-
Post-Capping Wash:
-
Drying:
-
Dry the capped resin under vacuum to a constant weight.[4]
-
Verification of Capping (Optional):
The efficiency of the capping can be indirectly assessed by quantifying the loading of the first amino acid before and after the capping procedure. A common method for this is the spectrophotometric quantification of the Fmoc group released upon treatment with piperidine.[7] A successful capping will not affect the measured loading of the attached amino acid. The Kaiser test can also be performed after the capping procedure; a negative result (yellow beads) indicates the absence of free primary amines, although it does not directly test for unreacted hydroxyl groups.[6]
Conclusion
The end-capping of unreacted hydroxyl groups on this compound is a critical step to ensure the synthesis of high-purity peptides. The protocol described in this application note, utilizing acetic anhydride and a suitable base, provides a reliable and effective method for blocking these reactive sites. By following this procedure, researchers can minimize the formation of deletion sequences and improve the overall quality of their synthetic peptides.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Peptide Yield with Wang Resin
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) using Wang resin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low peptide yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final peptide yield is significantly lower than expected. What are the common causes when using this compound?
Low peptide yield in solid-phase peptide synthesis (SPPS) with this compound can stem from several factors throughout the synthesis process. The primary culprits are generally incomplete reactions at each step, side reactions, and issues with the solid support itself. Even a small percentage of failure in each cycle can dramatically reduce the overall yield of the final product[1].
Common Causes for Low Peptide Yield:
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a frequent cause of low yield, leading to the formation of deletion sequences[2][3].
-
Inefficient Amino Acid Coupling: Incomplete coupling of the next amino acid in the sequence also results in deletion sequences, which can be difficult to separate from the target peptide, thereby reducing the isolated yield[4].
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, hindering the access of reagents to the reaction sites. This can lead to both incomplete deprotection and coupling[5][6].
-
Suboptimal Resin Properties: The characteristics of the this compound, such as its loading capacity, particle size, and swelling properties, can significantly impact the efficiency of the synthesis[7][8].
-
Side Reactions: Various side reactions can occur during synthesis or cleavage, leading to the formation of byproducts and a reduction in the desired peptide[5][9][10].
-
Inefficient Cleavage: Incomplete cleavage of the final peptide from the this compound will directly result in a lower yield[11].
The following sections will provide detailed troubleshooting guides for each of these common issues.
Q2: How can I identify and troubleshoot incomplete Fmoc deprotection?
Incomplete Fmoc deprotection is a critical issue that leads to the termination of peptide chain growth for a portion of the peptides on the resin, resulting in a mixture of the desired peptide and deletion sequences[3].
Identifying Incomplete Fmoc Deprotection:
-
Qualitative Monitoring (Kaiser Test): The Kaiser test (or ninhydrin (B49086) test) is a widely used method to detect the presence of free primary amines on the resin after deprotection. A positive result (blue color) indicates successful deprotection, while a negative result (yellow or no color change) suggests that the Fmoc group is still attached[3]. Note that this test is not reliable for N-terminal proline, which gives a brownish-red color.
Troubleshooting Incomplete Fmoc Deprotection:
-
Verify Reagent Quality: Ensure that the piperidine (B6355638) solution used for deprotection is fresh and not degraded.
-
Optimize Deprotection Time and Repetitions: For standard sequences, a 20% piperidine in DMF solution is typically used. A common protocol involves two deprotection steps: a short initial treatment (1-2 minutes) followed by a longer one (10-20 minutes)[3]. For difficult sequences, extending the deprotection time or increasing the number of deprotection cycles may be necessary.
-
Improve Solvation: Ensure the resin is well-swollen in a suitable solvent like DMF before deprotection to allow for better reagent penetration[8].
-
Use a Stronger Base: For particularly difficult sequences, consider adding a small percentage (1-2%) of a stronger, non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU) to the piperidine solution. However, be cautious as DBU can promote side reactions with certain amino acids like aspartic acid[12].
-
Incorporate Chaotropic Agents: Adding chaotropic agents can help disrupt secondary structures that may be hindering deprotection[13].
Below is a workflow diagram for troubleshooting incomplete Fmoc deprotection.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Q3: My coupling reactions seem to be inefficient. How can I improve them?
Inefficient coupling reactions are another major source of deletion sequences and thus, low peptide yield. A coupling efficiency of over 99% is desirable for each step to obtain a high-purity final product[4].
Monitoring Coupling Efficiency:
-
Kaiser Test: After the coupling step, a negative Kaiser test result (yellow) indicates that all primary amines have reacted and the coupling is complete. A positive result (blue) signifies incomplete coupling.
Strategies to Improve Coupling Efficiency:
-
Double Coupling: For amino acids that are known to be difficult to couple (e.g., sterically hindered amino acids like Val, Ile, or Arg), performing the coupling step twice with fresh reagents can significantly improve the yield.
-
Optimize Coupling Reagents: Ensure that your coupling reagents (e.g., HBTU, HATU, DIC) and additives (e.g., HOBt, Oxyma) are fresh and of high quality. The choice of coupling reagent can also impact efficiency, with more reactive reagents being beneficial for faster synthesis[1].
-
Increase Reagent Equivalents: Using a higher excess of the activated amino acid and coupling reagents can drive the reaction to completion.
-
Extend Coupling Time: For difficult couplings, increasing the reaction time can lead to a more complete reaction.
-
Capping: If incomplete coupling is a persistent issue, a "capping" step can be introduced after coupling. This involves acetylating any unreacted N-terminal amines with a reagent like acetic anhydride. This terminates the unreacted chains, preventing the formation of deletion sequences and simplifying the final purification[1].
The following diagram illustrates the decision-making process for optimizing coupling reactions.
Caption: Decision workflow for improving coupling efficiency in SPPS.
Q4: Could the properties of my this compound be the cause of low yield?
Yes, the physical and chemical properties of the this compound play a crucial role in the success of peptide synthesis.
Key Resin Properties and Their Impact:
-
Resin Loading: This refers to the number of reactive sites per gram of resin.
-
High Loading: While it allows for a higher theoretical yield per gram of resin, it can lead to steric hindrance between growing peptide chains, especially for long or difficult sequences. This can impede reagent access and cause incomplete reactions[7][14].
-
Low Loading: Using a lower loading resin is often advantageous for synthesizing long or aggregation-prone peptides as it reduces intermolecular interactions[15][16].
-
-
Particle Size and Cross-linking:
-
Particle Size: Smaller resin particles offer a larger surface area-to-volume ratio, which can improve swelling and reagent diffusion, leading to more efficient reactions. Common mesh sizes are 100-200 and 200-400[7].
-
Cross-linking: The degree of cross-linking (typically with divinylbenzene) affects the resin's mechanical stability and swelling properties. Lower cross-linking (e.g., 1% DVB) allows for better swelling and reagent accessibility[1][7].
-
-
Initial Amino Acid Loading: The attachment of the first amino acid to the this compound is a critical step. Incomplete or improper loading can lead to a lower effective substitution and subsequent poor yield. Using pre-loaded Wang resins is often recommended to avoid issues like racemization and incomplete reactions at this stage[7].
Troubleshooting Resin-Related Issues:
-
Select an Appropriate Resin Loading: For peptides longer than 20-30 amino acids or those with known difficult sequences, consider using a resin with a lower loading (e.g., 0.3-0.5 mmol/g).
-
Ensure Proper Swelling: Before starting the synthesis, ensure the resin is adequately swollen in a suitable solvent (e.g., DMF) for at least 15-30 minutes[8][17]. A poorly swollen resin will have reduced accessibility of reactive sites[5].
-
Consider Using Pre-loaded Resin: To circumvent potential problems with the first amino acid attachment, using a high-quality, pre-loaded this compound is advisable[7].
Q5: What are common side reactions with this compound that can lower my peptide yield, and how can I mitigate them?
Side reactions can occur at various stages of SPPS and can significantly reduce the yield of the desired peptide.
Common Side Reactions:
-
Aspartimide Formation: Peptides containing aspartic acid are prone to forming a cyclic aspartimide intermediate, especially under basic conditions (like Fmoc deprotection). This can lead to the formation of β-aspartyl peptides and racemization[18].
-
Alkylation of Sensitive Residues: During the final TFA cleavage, carbocations generated from protecting groups or the linker can alkylate sensitive residues like tryptophan and cysteine[9][19].
-
Diketopiperazine Formation: The first two amino acids coupled to the resin can cyclize and cleave off, especially if the second amino acid is proline or glycine.
Mitigation Strategies:
| Side Reaction | Mitigation Strategy |
| Aspartimide Formation | Use protecting groups for the aspartic acid side chain that are more stable to base, or add HOBt to the deprotection solution[5]. |
| Alkylation of Trp and Cys | Use an effective scavenger cocktail during TFA cleavage. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and ethanedithiol (EDT)[9][20]. |
| Diketopiperazine Formation | Couple the third amino acid immediately after deprotecting the second. Using 2-chlorotrityl resin instead of this compound for the first two residues can also help, as can using dipeptide building blocks[21]. |
Q6: I suspect my cleavage from the this compound is inefficient. What is the standard protocol, and how can I optimize it?
Inefficient cleavage will directly lead to a low isolated yield. The standard procedure involves treating the peptide-resin with a strong acid, typically trifluoroacetic acid (TFA)[11][22].
Standard Cleavage Protocol:
-
N-terminal Fmoc Deprotection: Ensure the Fmoc group on the N-terminal amino acid is removed before cleavage[11].
-
Resin Washing: Wash the resin thoroughly with a solvent like dichloromethane (B109758) (DCM) to remove any residual DMF[17].
-
Cleavage Cocktail: Treat the resin with a cleavage cocktail containing TFA and scavengers. The composition of the cocktail depends on the amino acids present in the peptide.
-
Reaction Time: The cleavage reaction is typically carried out for 1-3 hours at room temperature[11][20].
-
Peptide Precipitation: After cleavage, the peptide is precipitated from the TFA solution by adding cold diethyl ether[11].
Common Cleavage Cocktails for this compound:
| Peptide Composition | Cleavage Cocktail (v/v/v) | Scavengers |
| Peptides without sensitive residues | TFA / Water / TIS (95:2.5:2.5) | Triisopropylsilane (TIS), Water |
| Peptides with Trp, Met, Cys | TFA / Thioanisole / Water / EDT (90:5:3:2) | Thioanisole, Water, Ethanedithiol (EDT) |
| Peptides with Arg(Mtr) | TFA / Thioanisole (95:5) | Thioanisole |
Troubleshooting Inefficient Cleavage:
-
Extend Cleavage Time: If you suspect incomplete cleavage, you can extend the reaction time.
-
Repeat Cleavage: After filtering the first cleavage solution, you can treat the resin with a fresh batch of the cleavage cocktail to recover any remaining peptide[23].
-
Ensure Proper Scavengers: Using the correct scavengers is crucial to prevent side reactions that can degrade the peptide and lower the yield[9].
-
Check for Peptide Precipitation: If you don't see a precipitate after adding ether, your peptide might be very hydrophobic and soluble in ether, or the yield might be extremely low[23][24]. In such cases, concentrating the TFA solution before adding ether can help.
The following diagram outlines the general workflow for peptide cleavage and precipitation.
Caption: General workflow for cleaving peptides from this compound.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 8. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. agilent.com [agilent.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. mesalabs.com [mesalabs.com]
- 22. peptide.com [peptide.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cleavage from Wang Resin
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete cleavage of synthetic peptides from Wang resin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it commonly used in solid-phase peptide synthesis (SPPS)?
This compound is a widely used solid support for Fmoc-based solid-phase peptide synthesis.[1] Its popularity stems from the fact that it allows for the synthesis of peptides with a C-terminal carboxylic acid. The linkage between the peptide and the resin is an ester bond that is labile to moderately strong acids, such as trifluoroacetic acid (TFA), allowing for relatively mild cleavage conditions that preserve the integrity of most peptides.[1][2]
Q2: What is the general principle of cleaving a peptide from this compound?
Cleavage from this compound is typically achieved by treating the peptide-bound resin with a strong acid, most commonly trifluoroacetic acid (TFA).[2][3] The acidic conditions break the ester bond connecting the C-terminus of the peptide to the resin, releasing the peptide into solution.[1] To prevent side reactions with reactive cationic species generated during this process, "scavengers" are added to the cleavage cocktail.[3]
Q3: What are scavengers and why are they essential during cleavage?
During acid-mediated cleavage, protecting groups on amino acid side chains are also removed, generating reactive carbocations. These cations can re-attach to sensitive amino acid residues in the peptide, such as Tryptophan (Trp) and Cysteine (Cys), leading to undesired side products.[4][5][6] Scavengers are nucleophilic compounds added to the cleavage cocktail to "scavenge" or trap these reactive species, thus protecting the peptide from modification.[3] Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).[3][7]
Troubleshooting Incomplete Cleavage
Q4: I am observing a very low yield of my peptide after cleavage. What are the possible causes of incomplete cleavage from this compound?
Several factors can contribute to incomplete cleavage. These include:
-
Insufficient Acid Strength or Concentration: The concentration of TFA in the cleavage cocktail may be too low to efficiently cleave the ester linkage. While 50% TFA in dichloromethane (B109758) (DCM) can be used, cocktails with 95% TFA are common for robust cleavage.[2][8]
-
Inadequate Reaction Time: Cleavage is a time-dependent reaction. Typically, 1 to 2 hours is sufficient, but for longer or more complex peptides, or those with certain protecting groups like Arg(Pmc), longer reaction times of 2 to 4 hours may be necessary.[2][9]
-
Poor Resin Swelling: For the cleavage cocktail to access all the peptide chains, the resin beads must be adequately swollen. Ensure the resin is properly washed and swollen in a suitable solvent like DCM before adding the cleavage cocktail.[3]
-
Premature Peptide Cleavage: In some cases, nucleophilic attack on the ester linkage during synthesis can cause premature cleavage of the peptide from the resin, leading to a lower final yield.[10]
-
Incomplete Deprotection of N-terminal Fmoc Group: Before initiating cleavage, the N-terminal Fmoc group must be completely removed.[9] Residual Fmoc can interfere with the cleavage process.
Q5: My peptide contains sensitive residues like Cysteine (Cys) and Tryptophan (Trp), and I'm seeing multiple peaks on my HPLC. What could be the issue?
The presence of multiple peaks often indicates the formation of side products due to reactions with cleavage byproducts.
-
Alkylation of Tryptophan: The indole (B1671886) ring of Tryptophan is susceptible to alkylation by carbocations generated during cleavage.[5][6] The use of scavengers like 1,2-ethanedithiol (EDT) in high concentrations (up to 16%) can help suppress this side reaction.[5]
-
S-alkylation of Cysteine: The sulfhydryl group of Cysteine can be alkylated by fragments of the this compound linker itself, especially when the Cys residue is at the C-terminus.[4][7] While TIS is a common scavenger, it may not be sufficient to prevent this. Adding EDT to the cleavage cocktail is recommended.[4]
-
Oxidation of Methionine: Methionine can be oxidized to its sulfoxide (B87167) during cleavage. Using scavengers like ethyl methyl sulfide (B99878) (EMS) or thioanisole (B89551) can help prevent this.
Q6: How can I optimize my cleavage protocol to improve yield and purity?
Optimization often involves adjusting the composition of the cleavage cocktail and the reaction conditions.
-
Conduct a Small-Scale Trial Cleavage: Before committing your entire batch of resin, perform a small-scale cleavage on 20-50 mg of resin to determine the optimal conditions.
-
Adjust Scavenger Composition: The choice and concentration of scavengers are critical and depend on the amino acid composition of your peptide. Refer to the table below for common cleavage cocktails.
-
Extend Cleavage Time: If you suspect incomplete cleavage, increasing the reaction time can be beneficial.[8] However, be mindful that prolonged exposure to strong acid can also lead to peptide degradation.
-
Repeat the Cleavage: If you suspect incomplete cleavage after the first attempt, you can re-subject the same resin to a fresh cleavage cocktail to recover more peptide.[11]
Experimental Protocols and Data
Standard TFA Cleavage Protocol for this compound
This protocol is a general guideline and may need to be optimized for specific peptides.
Materials:
-
Peptide-bound this compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker or rotator
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group has been removed. Wash the peptide-resin thoroughly with DCM to remove any residual DMF and to swell the resin.[3] Dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail from the table below in a fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[3]
-
Incubation: Gently agitate the mixture at room temperature for 1-3 hours.[3]
-
Peptide Collection: Filter the cleavage solution containing the peptide into a clean collection tube.
-
Resin Washing: Wash the resin two to three times with a small volume of fresh TFA or DCM and combine the filtrates.[3][9]
-
Peptide Precipitation: Precipitate the crude peptide by adding the combined TFA solution dropwise to a 10-fold volume of cold diethyl ether.[3][9]
-
Pelleting and Washing: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.[3]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]
Common Cleavage Cocktails for this compound
| Cocktail Composition (v/v/v) | Target Peptide Characteristics | Typical Reaction Time | Reference(s) |
| 95% TFA / 2.5% Water / 2.5% TIS | Standard peptides without sensitive residues | 1 - 2 hours | [3][8] |
| 94% TFA / 2.5% Water / 2.5% EDT / 1% TIS | Peptides containing Cys, Met, or Trp | 2 - 3 hours | [12] |
| 88% TFA / 5% Phenol / 5% Water / 2% TIS | Peptides prone to side reactions, especially with Trp | 2 - 4 hours | [11] |
| 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | Peptides with multiple Arg(Pbf/Pmc) and other sensitive residues | 2 - 4 hours | [13] |
| 50% TFA in DCM | For very acid-sensitive peptides (may result in incomplete cleavage) | 1.5 - 2 hours | [2] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete cleavage from this compound.
References
- 1. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]
preventing racemization during amino acid loading on Wang resin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize and prevent racemization during the critical step of loading the first amino acid onto Wang resin.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during amino acid loading on this compound?
A1: Racemization is the process where a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its L- and D-enantiomers.[1] In peptide synthesis, this is a significant issue as the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the sequence of L-amino acids. The presence of D-amino acids can lead to a loss of biological activity or even immunogenic responses. The esterification of the first amino acid to this compound is a step that is particularly susceptible to racemization.[2][3]
Q2: What is the primary chemical mechanism that causes racemization during the loading process?
A2: The most common mechanism for racemization during the coupling of an amino acid to the this compound is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate.[4] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The planar structure of the oxazolone allows for the temporary removal of the proton at the alpha-carbon, leading to a loss of stereochemical integrity.[4]
Q3: Are certain amino acids more prone to racemization than others?
A3: Yes, some amino acids are more susceptible to racemization during loading onto this compound. Histidine (His) and Cysteine (Cys) are particularly notorious for high levels of racemization under standard coupling conditions.[5][6][7] Other amino acids like Phenylalanine (Phe) and Tryptophan (Trp) can also be sensitive.[8]
Q4: What are the key factors that influence the extent of racemization?
A4: Several factors can influence the degree of racemization, including the choice of coupling reagent, the presence and type of additives, the reaction temperature, the solvent used, and the concentration of base in the reaction mixture.[9]
Q5: Is it possible to achieve racemization-free loading of amino acids onto this compound?
A5: While achieving absolutely zero racemization can be challenging, several protocols have been developed that claim to provide "racemization-free" or very low levels of racemization, even for sensitive amino acids like Histidine.[8] These methods often involve specific coupling reagents and reaction conditions designed to minimize the formation of the oxazolone intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during amino acid loading on this compound and provides solutions to minimize racemization.
| Problem | Potential Cause | Recommended Solution | Citation |
| High levels of racemization detected in the final peptide. | Use of a strong activating agent without a racemization suppressant. | Use coupling reagents like DIC in combination with an additive such as HOBt or Oxyma. For particularly sensitive amino acids, consider phosphonium (B103445) or uronium reagents, though they can still cause some racemization. | [4][5][10] |
| High reaction temperature. | Perform the coupling reaction at a lower temperature, such as 0°C. | [4][11] | |
| Use of a polar aprotic solvent like DMF. | If solubility allows, consider using a less polar solvent, which can help reduce racemization. 2-MeTHF has been reported as a greener alternative to DCM that can lead to less racemization. | [4][12] | |
| Excess base (e.g., DMAP). | Use the minimum amount of base necessary for the reaction. For loading onto this compound, a catalytic amount of DMAP is often sufficient. | [5][13] | |
| Low loading efficiency. | Incomplete reaction. | Increase the reaction time or repeat the coupling step. Microwave-assisted loading can also enhance efficiency. | [6] |
| Steric hindrance. | Use a resin with a lower substitution level for bulky amino acids. | [11] | |
| Formation of dipeptides. | A recognized side-reaction when using DMAP. | Reduce the amount of DMAP used. Alternative methods that avoid strong bases can also prevent this. | [8] |
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific amino acid, coupling reagents, additives, and reaction conditions. The table below summarizes some reported data on racemization levels under different conditions.
| Amino Acid | Coupling Reagent | Additive | Base | Temperature | Racemization Level | Citation |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | - | - | Room Temp | 1.8% | [14] |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | - | - | 55 °C | 31.0% | [10] |
| Fmoc-Val-His(Trt)OH | Standard protocols | - | - | - | Not detectable by HPLC | [8] |
Experimental Protocols
Protocol 1: Low-Racemization Loading using DIC/HOBt
This protocol is a standard method that incorporates an additive to suppress racemization.
-
Resin Swelling: Swell the this compound in a 9:1 (v/v) mixture of CH₂Cl₂/DMF (approximately 15 mL per gram of resin).[5]
-
Amino Acid Activation: In a separate flask, dissolve 1.5 to 2.5 equivalents of the Fmoc-amino acid and an equimolar amount of HOBt in a minimal amount of DMF.[5]
-
Coupling: Add the activated amino acid solution to the swollen resin.
-
Initiation: Add 0.1 equivalents of DMAP dissolved in a minimum amount of DMF to the resin mixture. Then, add 1.0 equivalent (relative to the amino acid) of DIC.[5]
-
Reaction: Agitate the mixture at room temperature for 12 hours.[15]
-
Capping: To block any unreacted hydroxyl groups, wash the resin and treat it with a solution of acetic anhydride (B1165640) and DIPEA in DCM for 30 minutes.[15]
-
Washing: Wash the resin sequentially with DMF, a 1:1 mixture of DMF/DCM, and finally with DCM.[15]
-
Drying: Dry the resin under vacuum.
Protocol 2: "Racemization-Free" Loading via Wang Chloride Resin
This protocol avoids the direct activation of the amino acid with a coupling agent, thereby minimizing racemization.[8]
-
Resin Chlorination: Convert the hydroxyl groups of the this compound to chloride groups by reacting the resin with thionyl chloride.[8]
-
Loading: Treat the resulting Wang chloride resin with the Fmoc-amino acid in DMF in the presence of a non-nucleophilic base like diisopropylethylamine (Hunig's base). About 10 mol% of potassium iodide can be used to accelerate the reaction.[8]
-
Reaction: The reaction is typically carried out at room temperature.[8]
-
Washing and Drying: After the reaction is complete, wash the resin thoroughly and dry it under vacuum.
Visualizations
Experimental Workflow for Low-Racemization Loading
Caption: Workflow for loading the first amino acid on this compound with racemization suppression.
Logical Relationship of Factors Affecting Racemization
Caption: Key factors influencing racemization and corresponding prevention strategies.
References
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. chimia.ch [chimia.ch]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. bharavilabs.in [bharavilabs.in]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 13. peptide.com [peptide.com]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptideweb.com [peptideweb.com]
managing Wang resin swelling issues in different solvents
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding Wang resin swelling in various solvents.
Troubleshooting Guide
Issue: My this compound is not swelling sufficiently.
Poor resin swelling can lead to reduced reaction kinetics, incomplete reagent access to reactive sites, and ultimately, lower yield and purity of your final product.[1] This guide will walk you through potential causes and solutions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound swelling.
Frequently Asked Questions (FAQs)
Q1: What is resin swelling and why is it important?
A1: Resin swelling is the process where the polymer matrix of the resin expands upon contact with a solvent. This is crucial in solid-phase peptide synthesis (SPPS) because the majority of reactive sites are within the resin beads.[2] Proper swelling allows for the efficient diffusion of reagents to these internal sites, leading to more complete and faster reactions.[1] Insufficient swelling can result in truncated sequences and lower yields.
Q2: Which solvents are best for swelling this compound?
A2: Solvents are generally categorized as "good," "moderate," or "poor" based on the degree of swelling they induce. A solvent that causes the resin to swell to a volume greater than 4.0 mL/g is considered good.[3][4][5] Dichloromethane (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are generally good swelling solvents for polystyrene-based resins like this compound.
Q3: How does the degree of cross-linking affect this compound swelling?
A3: The degree of cross-linking, typically with divinylbenzene (B73037) (DVB), significantly impacts swelling. A lower percentage of DVB (e.g., 1%) results in a more flexible polymer network that can swell to a greater extent, improving reagent accessibility.[6] Conversely, higher cross-linking (e.g., 2%) leads to a more rigid resin with reduced swelling, though it offers greater mechanical stability.[6][7]
Q4: Can the growing peptide chain affect resin swelling?
A4: Yes, as the peptide chain elongates on the resin, its properties can influence the overall swelling of the peptide-resin complex.[6] A long or hydrophobic peptide sequence can lead to aggregation through hydrogen bonding, causing the resin to shrink and hindering subsequent reaction steps.[8] In some cases, the peptide can induce a dramatic increase in swelling.[9]
Q5: My resin swelled initially, but now it has collapsed. What should I do?
A5: This phenomenon, often observed with growing peptide chains, is likely due to peptide aggregation. To address this, you can try several strategies to disrupt the hydrogen bonds causing the aggregation:
-
Switch to a stronger solvent system, such as incorporating N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).
-
Add chaotropic salts like LiCl or KSCN to the reaction mixture.
-
Employ sonication or microwave heating to disrupt aggregates.
Q6: How do I measure the swelling of my this compound?
A6: A common method is to measure the volume occupied by a known mass of resin after it has been swollen in a specific solvent. This can be done using a graduated syringe with a frit. A detailed protocol is provided in the "Experimental Protocols" section below.
Quantitative Data: this compound Swelling in Various Solvents
The degree of swelling is a critical parameter for successful solid-phase synthesis. Below is a summary of swelling volumes for this compound in commonly used solvents.
| Solvent | Swelling Volume (mL/g) | Classification |
| Dichloromethane (DCM) | 4.0 - 10.0 | Good |
| N,N-Dimethylformamide (DMF) | 4.0 - 8.0 | Good |
| Tetrahydrofuran (THF) | ~5.3 | Good |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~3.3 | Moderate |
| N-Methyl-2-pyrrolidone (NMP) | Data not consistently available for this compound, but generally a good swelling solvent for polystyrene resins. | Good |
| Acetonitrile (CH3CN) | < 2.0 | Poor |
Note: Swelling values can vary depending on the specific characteristics of the resin, such as cross-linking percentage, particle size, and loading capacity. The provided values are approximate ranges based on available data.[10] A solvent is generally considered "good" if the swelling is >4.0 mL/g, "moderate" between 2.0-4.0 mL/g, and "poor" if <2.0 mL/g.[5]
Experimental Protocols
Protocol for Determining Resin Swelling Volume
This protocol is adapted from methods described in the literature for measuring resin swelling.[9][11]
Workflow for Measuring Resin Swelling
Caption: Experimental workflow for measuring resin swelling.
Materials:
-
Dry this compound
-
Solvent of interest
-
Graduated syringe with a polyethylene (B3416737) frit (e.g., 2 mL, 5 mL, or 10 mL)
-
Syringe cap
-
Agitator/shaker
-
Vacuum source (optional)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 100 mg of dry this compound.
-
Record the exact weight.
-
Place the weighed resin into a fritted syringe.
-
Record the initial volume of the dry resin.
-
Add the desired solvent to the syringe, ensuring all the resin is fully submerged (e.g., 2 mL for a 100 mg sample in a 5 mL syringe).
-
Cap the syringe and place it on a shaker to agitate for 30-60 minutes at room temperature.
-
After agitation, allow the resin to settle for at least 5 minutes.
-
Carefully remove the excess solvent. This can be done by connecting the syringe to a vacuum line or by gently and slowly depressing the plunger until the solvent is just expelled, without compressing the resin bed.
-
Read the volume of the swollen resin from the syringe graduations.
-
Calculate the swelling volume using the following formula: Swelling (mL/g) = (Volume of swollen resin (mL) - Initial volume of dry resin (mL)) / Mass of dry resin (g) Alternatively, a simplified formula is often used: Swelling (mL/g) = Volume of swollen resin (mL) / Mass of dry resin (g), assuming the initial volume of the dry resin is negligible for this purpose.[11]
-
For accuracy, it is recommended to perform the measurement in triplicate and report the average value.[11]
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Greener solvents for solid-phase synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC03147A [pubs.rsc.org]
- 5. cris.unibo.it [cris.unibo.it]
- 6. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 10. leapchem.com [leapchem.com]
- 11. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
Technical Support Center: Solid-Phase Peptide Synthesis on Wang Resin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing dipeptide formation during solid-phase peptide synthesis (SPPS) using Wang resin.
Troubleshooting Guide: Dipeptide Formation
This section addresses common issues encountered during the loading of the first amino acid onto this compound, a critical step where dipeptide formation can occur.
Question: I've detected a significant amount of dipeptide impurity in my crude product after the first amino acid loading on this compound. What are the likely causes and how can I fix this?
Answer:
High levels of dipeptide formation during the initial loading on this compound are typically due to a few key factors. The primary cause is often the premature cleavage of the Fmoc protecting group of the first amino acid attached to the resin, followed by the coupling of a second amino acid.
Potential Causes and Immediate Solutions:
-
Contaminated DMF: The N,N-dimethylformamide (DMF) used as a solvent can be contaminated with dimethylamine.[1] Dimethylamine is basic enough to cause the removal of the Fmoc group, leading to the formation of dipeptide impurities.[1]
-
Use of DMAP as a Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a common and effective catalyst for the esterification of the first amino acid onto this compound. However, its basic nature can also promote Fmoc deprotection, leading to dipeptide formation.[3]
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Solution: Reduce the amount of DMAP used to catalytic amounts (e.g., 0.1 equivalents relative to the resin).[1] Alternatively, consider using an alternative loading method that does not require DMAP.
-
-
Prolonged Reaction Times: Extended coupling times, especially in the presence of DMAP, increase the window of opportunity for Fmoc deprotection and subsequent dipeptide formation.
-
Solution: Optimize the reaction time. For many standard coupling methods, 2-3 hours at room temperature is sufficient.[1] Monitor the reaction progress to determine the optimal time for your specific amino acid.
-
Frequently Asked Questions (FAQs)
Q1: What is dipeptide formation on this compound and why is it a problem?
A1: Dipeptide formation is a common side reaction in solid-phase peptide synthesis where two identical amino acids are unintentionally coupled together at the C-terminus of the peptide. This occurs when the Nα-Fmoc protecting group of the first amino acid loaded onto the this compound is prematurely removed, exposing a free amine that can then react with another activated amino acid. This results in a peptide with an extra amino acid at the C-terminus, leading to a lower yield of the desired product and creating a difficult-to-remove impurity.
Q2: Are certain amino acids more prone to dipeptide formation?
A2: While dipeptide formation can occur with any amino acid, sterically unhindered amino acids may be more susceptible due to faster coupling kinetics. However, the primary factors influencing dipeptide formation are the reaction conditions (catalyst, solvent, reaction time) rather than the specific amino acid being coupled.[3]
Q3: How can I prevent dipeptide formation when loading the first amino acid?
A3: Several strategies can effectively minimize dipeptide formation:
-
Use of Pre-loaded Resins: The most straightforward approach is to use commercially available pre-loaded Wang resins, where the first amino acid is already attached under optimized conditions.[4]
-
Alternative Loading Methods: Employ loading methods that are less prone to causing Fmoc deprotection. These include using symmetrical anhydrides or converting the hydroxyl group of the this compound to a more reactive species like a chloride.[3][5]
-
End-Capping: After the initial amino acid loading, cap any unreacted hydroxyl groups on the resin using an acetylating agent like acetic anhydride (B1165640).[1] This prevents these sites from reacting in subsequent coupling steps, which can simplify purification.
Q4: What is the role of HOBt in the loading reaction?
A4: 1-Hydroxybenzotriazole (HOBt) is often added during the coupling of the first amino acid when using carbodiimide (B86325) activators like DCC or DIC.[1] Its primary role is to suppress racemization, which can be a significant issue, especially for sensitive amino acids like Cysteine and Histidine.[1] While not directly preventing dipeptide formation, it is crucial for maintaining the chiral integrity of the C-terminal amino acid.
Quantitative Data on Dipeptide Formation
The choice of loading method and reagents can significantly impact the level of dipeptide formation. The following table summarizes a comparison of different strategies.
| Loading Method | Activating/Coupling Reagents | Catalyst | Typical Dipeptide Formation | Racemization | Reference |
| Carbodiimide | DIC/DCC | DMAP | Can be significant | Can be high without additives | [1][3] |
| Carbodiimide with HOBt | DIC/DCC + HOBt | DMAP | Reduced compared to without HOBt | Low | [1] |
| Symmetrical Anhydride | Fmoc-amino acid + DIC | DMAP (catalytic) | Low | Low | [3] |
| Mixed Anhydride (DCB) | Fmoc-amino acid + 2,6-dichlorobenzoyl chloride | Pyridine | Very Low | Very Low | [5][6] |
| Wang-Cl Intermediate | Fmoc-amino acid + DIPEA | KI (catalytic) | Undetectably low | Undetectably low | [3] |
Experimental Protocols
Here are detailed methodologies for key experiments related to minimizing dipeptide formation on this compound.
Protocol 1: Standard Loading of Fmoc-Amino Acid onto this compound using DIC/HOBt
This protocol is a standard method for attaching the first amino acid. Careful control of the DMAP amount is crucial to minimize dipeptide formation.
-
Resin Swelling: Swell the this compound in a 9:1 (v/v) mixture of dichloromethane (B109758) (DCM) and DMF (approximately 15 mL per gram of resin) for 30 minutes in a reaction vessel.[1]
-
Reagent Preparation:
-
Coupling Reaction:
-
End-Capping:
-
Washing and Drying:
-
Filter the resin and wash it sequentially with DMF (3 times), a 1:1 (v/v) mixture of DMF/DCM (3 times), and finally with DCM (3 times).[7]
-
Dry the resin under vacuum.
-
-
Substitution Level Determination: Estimate the loading of the amino acid on the resin spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc removal.[7]
Protocol 2: Racemization-Free Loading via Wang-Chloride Intermediate
This protocol is highly effective at preventing both racemization and dipeptide formation by avoiding the use of DMAP as a catalyst.[3]
-
Preparation of Wang-Chloride Resin:
-
Swell the this compound in anhydrous DCM.
-
Add a solution of thionyl chloride (SOCl₂) in DCM to the resin and reflux for several hours.
-
Filter the resin, wash thoroughly with anhydrous DCM, and dry under vacuum.
-
-
Amino Acid Attachment:
-
Swell the prepared Wang-chloride resin in DMF.
-
In a separate flask, dissolve the Fmoc-amino acid in DMF.
-
Add the Fmoc-amino acid solution to the resin.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA).[3]
-
Add a catalytic amount of potassium iodide (KI) to accelerate the reaction.[3]
-
Agitate the mixture at room temperature for several hours.
-
-
Washing and Drying:
-
Filter the resin and wash it with DMF, DCM, and methanol.[3]
-
Dry the resin under vacuum.
-
-
Substitution Level Determination: Determine the loading as described in Protocol 1.
Visualizations
Mechanism of Dipeptide Formation on this compound
Caption: Mechanism of dipeptide formation on this compound.
Recommended Workflow to Minimize Dipeptide Formation
Caption: Recommended workflow for first amino acid loading.
References
Technical Support Center: Optimizing Coupling Efficiency on Wang Resin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with coupling efficiency for difficult sequences on Wang resin.
Troubleshooting Guide
Problem: Low coupling efficiency or incomplete reaction detected (e.g., by a positive Kaiser test).
| Potential Cause | Recommended Solution | Detailed Protocol/Notes |
| Steric Hindrance | 1. Switch to a more powerful coupling reagent. Urnoium/aminium salt-based reagents like HATU, HCTU, or COMU are generally more effective than carbodiimides (e.g., DIC) for sterically hindered amino acids.[1] 2. Increase coupling time and/or temperature. Extending the reaction time (e.g., to 2-24 hours) or performing the coupling at an elevated temperature (e.g., 50°C) can improve yields for difficult couplings. However, prolonged heating may increase the risk of racemization for sensitive amino acids like Cys and His.[2] 3. Perform a double coupling. If the first coupling is incomplete, a second coupling with fresh reagents can be performed to drive the reaction to completion.[3][4] | See "Experimental Protocols" for the Double Coupling Protocol. |
| Peptide Aggregation | 1. Change the solvent system. N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO) can be more effective than Dimethylformamide (DMF) at disrupting secondary structures and improving solvation.[5] A mixture of solvents, such as DCM/DMF/NMP, may also be beneficial. 2. Incorporate backbone modifications. The use of pseudoproline dipeptides or other backbone-protecting groups can disrupt aggregation.[5] 3. Lower the resin loading. Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation. | For highly hydrophobic peptides, a "magic mixture" of DCM:DMF:NMP (1:1:1) can be effective.[5] |
| Poor Resin Swelling | 1. Ensure adequate swelling time. Allow the resin to swell in the reaction solvent for at least 30-60 minutes before the first deprotection step. 2. Choose an appropriate solvent. Polystyrene-based resins like this compound swell well in solvents such as Dichloromethane (DCM), DMF, and NMP.[6] | The degree of cross-linking of the resin affects its swelling properties; 1% divinylbenzene (B73037) (DVB) cross-linked resins generally show better swelling. |
| Reagent Quality Issues | 1. Use fresh, high-quality reagents. Coupling reagents can degrade over time, especially when exposed to moisture. Ensure bases like DIPEA are free of contaminants. 2. Degas DMF before use. DMF can degrade to form dimethylamine (B145610), which can cause premature Fmoc removal. Degassing with nitrogen or under vacuum can remove this impurity. | Store coupling reagents in a desiccator. Use anhydrous solvents for all coupling reactions. |
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my coupling reaction?
A1: The most common method for monitoring coupling reactions in real-time is the Kaiser test (or ninhydrin (B49086) test).[7][8][9] This colorimetric test detects the presence of free primary amines on the resin. A blue color indicates an incomplete coupling, while a yellow or colorless result suggests the reaction is complete.[10][11] For secondary amines like proline, the isatin (B1672199) or chloranil (B122849) tests are more reliable.[9]
Q2: What is "double coupling" and when should I use it?
A2: Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagents.[3][4] It is a common strategy to improve the yield of difficult coupling reactions, particularly when dealing with sterically hindered amino acids or sequences prone to aggregation.[3] A positive Kaiser test after the initial coupling is a strong indicator that a double coupling is necessary.
Q3: Which coupling reagent is best for my difficult sequence?
A3: The choice of coupling reagent is critical for difficult sequences. While carbodiimides like DIC are cost-effective for standard couplings, uronium/aminium salt-based reagents are generally superior for challenging couplings. HATU is often considered one of the most efficient reagents, especially for sterically hindered and N-methylated amino acids, due to its rapid activation and ability to suppress racemization.[1] HCTU and COMU are also highly effective alternatives.[12][13]
Q4: Can changing the solvent improve my coupling efficiency?
A4: Yes, the solvent plays a crucial role in solvating the growing peptide chain and the resin, which directly impacts reaction kinetics.[14][15][16] For difficult sequences, particularly those prone to aggregation, switching from DMF to more polar aprotic solvents like NMP or DMSO can significantly improve coupling yields by disrupting secondary structures.[5]
Q5: What is racemization and how can I minimize it?
A5: Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid during activation and coupling, leading to the formation of D-amino acid impurities in the peptide.[2][17][18] To minimize racemization:
-
Use coupling reagents known for low racemization levels, such as those based on HOAt (e.g., HATU) or Oxyma (e.g., COMU).[1][12]
-
Avoid prolonged exposure to the activating agent and base.
-
For particularly sensitive amino acids like His and Cys, consider using pre-formed active esters or performing the coupling at a lower temperature.[2]
Data Presentation
Table 1: Qualitative Comparison of Common Coupling Reagents for Difficult Sequences
| Reagent | Leaving Group | Relative Reactivity | Key Advantages for Difficult Sequences | Potential Drawbacks |
| HATU | HOAt | Very High | Highly effective for sterically hindered and N-methylated amino acids; suppresses racemization.[1] | Higher cost; can cause guanidinylation of the N-terminus if used in excess. |
| HCTU | 6-Cl-HOBt | High | More reactive than HBTU; effective for many difficult sequences. | Potential for side reactions. |
| COMU | OxymaPure | High | Comparable reactivity to HATU; based on the non-explosive OxymaPure, making it safer.[12][13] | May be less effective than HBTU/HCTU on polystyrene resins.[13] |
| HBTU | HOBt | Medium-High | A widely used and cost-effective standard reagent. | Less effective than HATU/HCTU for severely hindered couplings; higher risk of racemization.[19] |
| DIC/HOBt | HOBt | Medium | Cost-effective; good for standard couplings. | Generally less efficient for sterically hindered or aggregation-prone sequences. |
Table 2: Comparison of Solvents for Solid-Phase Peptide Synthesis of Difficult Sequences
| Solvent | Key Properties | Advantages for Difficult Sequences | Disadvantages |
| NMP | High polarity, high boiling point | Excellent resin swelling and peptide chain solvation; effective at disrupting aggregation. | Higher cost than DMF; higher viscosity can slow washing steps. |
| DMF | Good polarity, common solvent | Good all-purpose solvent for SPPS; good resin swelling. | Can contain dimethylamine impurities that cause premature Fmoc deprotection; less effective at solvating aggregated peptides compared to NMP or DMSO. |
| DMSO | High polarity, excellent solvating power | Very effective at disrupting secondary structures and solubilizing aggregated peptides. | Higher viscosity can make it difficult to work with; can be challenging to remove during workup. |
| DCM | Low polarity | Excellent swelling for polystyrene resins. | Poor at solvating growing peptide chains, which can lead to aggregation and incomplete couplings. |
Experimental Protocols
Protocol 1: Standard Coupling Cycle on this compound
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine (B6355638) in DMF for 5-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the cleaved Fmoc group.
-
Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to check for completion of the coupling.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Double Coupling for Difficult Amino Acids
-
Perform the standard coupling cycle (Protocol 1).
-
After the first coupling and washing steps, perform a Kaiser test.
-
If the Kaiser test is positive (blue beads), repeat the amino acid activation and coupling steps (steps 3 and 4 of Protocol 1) with fresh reagents.
-
Allow the second coupling to proceed for 1-2 hours.
-
Perform a final Kaiser test to confirm completion.
-
Proceed with the washing steps.
Protocol 3: Kaiser Test for Monitoring Coupling Reactions
-
Sample Collection: Remove a small sample of resin beads (10-20 beads) from the reaction vessel.
-
Washing: Place the beads in a small test tube and wash thoroughly with DMF and then ethanol (B145695) to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (Potassium Cyanide in Pyridine, Ninhydrin in n-Butanol, and Phenol in n-Butanol).[10]
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.[11]
-
Observation: Observe the color of the beads and the solution.
-
Positive (Incomplete Coupling): Intense blue color.
-
Negative (Complete Coupling): Yellow or colorless.
-
Visualizations
Caption: Standard solid-phase peptide synthesis (SPPS) cycle on this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bachem.com [bachem.com]
- 13. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Aggregation of Hydrophobic Peptides on Wang Resin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the aggregation of hydrophobic peptides during solid-phase peptide synthesis (SPPS) on Wang resin.
Frequently Asked Questions (FAQs)
Q1: What is hydrophobic peptide aggregation on this compound and why does it occur?
A1: Hydrophobic peptide aggregation is the self-association of growing peptide chains on the solid support, leading to the formation of insoluble aggregates. This phenomenon is particularly prevalent in sequences rich in hydrophobic amino acids such as Leucine, Valine, Isoleucine, and Phenylalanine. Glycine is also known to contribute to aggregation by promoting the formation of β-sheet structures. On the non-polar polystyrene-based this compound, these hydrophobic peptides are poorly solvated, which encourages inter- and intramolecular hydrogen bonding between peptide backbones, leading to the formation of secondary structures like β-sheets and subsequent aggregation.[1] This aggregation can physically hinder the access of reagents to the reactive sites on the peptide-resin complex.
Q2: What are the common signs of peptide aggregation during SPPS?
A2: Several indicators can suggest that peptide aggregation is occurring during synthesis:
-
Poor Resin Swelling: The peptide-resin beads may fail to swell adequately or may even shrink as the peptide chain elongates.[2]
-
Incomplete or Slow Reactions: Both the Fmoc deprotection and the amino acid coupling steps may become sluggish or incomplete.[2][3]
-
False-Negative Test Results: Colorimetric tests for reaction completion, such as the Kaiser or TNBS test, may give misleading negative results because the aggregated peptide chains are inaccessible to the test reagents.[3]
-
Low Yield and Purity: The final crude peptide product will likely have a low yield and poor purity due to the accumulation of deletion sequences and other impurities.[4]
Q3: How can I prevent or minimize peptide aggregation on this compound?
A3: A variety of strategies can be employed to mitigate peptide aggregation, which can be broadly categorized as modifications to external conditions and internal modifications to the peptide chain.
-
External Modifications: These involve altering the synthesis environment to improve solvation and disrupt hydrogen bonding. This includes optimizing solvents, temperature, and using additives.
-
Internal Modifications: These strategies involve temporarily or permanently altering the peptide backbone to disrupt the formation of secondary structures that lead to aggregation.
The following sections provide more detailed information on these strategies.
Troubleshooting Guide
This guide provides specific troubleshooting strategies for dealing with hydrophobic peptide aggregation on this compound.
Problem: Incomplete Deprotection or Coupling
Symptoms: Positive Kaiser or TNBS test after coupling, or incomplete Fmoc removal detected by UV monitoring.
| Strategy | Description | Notes |
| Optimize Solvents | Switch from standard DMF to more polar or "magic mixtures". | NMP and DMSO have better solvating properties for aggregated peptides.[5] A "magic mixture" of DCM/DMF/NMP (1:1:1) can be effective.[5] |
| Increase Temperature | Perform coupling reactions at a higher temperature. | Elevated temperatures can help to disrupt secondary structures and improve reaction kinetics. Microwave-assisted synthesis can be particularly effective.[2][6] |
| Use Chaotropic Salts | Add chaotropic salts to the reaction mixture. | Salts like LiCl, NaClO₄, or KSCN disrupt hydrogen bonds and can be added to the coupling mixture or used in a pre-wash step.[2][3][5][6] |
| Incorporate Backbone Protection | Introduce backbone-modifying groups. | Use of Hmb or Dmb protected amino acids or pseudoproline dipeptides can disrupt the formation of β-sheets.[1][2][3] |
| Change Resin | Switch to a more suitable resin. | For highly hydrophobic peptides, a more polar resin like a PEG-based resin (e.g., NovaPEG, TentaGel) may improve solvation and reduce aggregation.[2][7] A lower substitution resin can also be beneficial.[2][8] |
Problem: Low Crude Peptide Yield and Purity
Symptoms: HPLC analysis of the crude product shows a complex mixture with a small peak for the desired product.
| Strategy | Description | Notes |
| Introduce Pseudoproline Dipeptides | Incorporate pseudoproline dipeptides at strategic positions. | These dipeptides introduce a "kink" in the peptide backbone, disrupting secondary structure formation.[2][3][9] They are commercially available and can be incorporated using standard coupling protocols.[9] |
| Utilize Hmb/Dmb Amino Acids | Incorporate 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids. | These groups on the backbone nitrogen prevent hydrogen bonding and are removed during the final cleavage.[2][3][10][11] |
| Employ "Difficult Sequence" Protocols | Adopt a synthesis strategy specifically designed for hydrophobic peptides from the outset. | This may involve a combination of the strategies mentioned above, such as using a PEG-based resin, incorporating pseudoprolines, and using optimized solvent mixtures.[3] |
| Consider Alternative Synthesis Strategies | For very long or extremely difficult sequences, consider fragment condensation. | Synthesizing smaller, more manageable peptide fragments and then ligating them in solution can be a more successful approach. |
Quantitative Data on Troubleshooting Strategies
While direct quantitative comparisons can be sequence-dependent, the following table summarizes some reported data on the effectiveness of different strategies.
| Strategy | Peptide Sequence/Context | Result | Reference |
| Solvent Optimization | Hydrophobic transmembrane 34-residue peptide | Switching from DMF to 80% NMP/DMSO increased the coupling yield from 4% to 12%. | [5] |
| Resin Selection | β-amyloid (1-42) | Synthesis on a polystyrene-based support gave a highly heterogeneous product, whereas using a NovaPEG resin resulted in a crude purity of 91%. | [7] |
| Backbone Protection | General "difficult sequences" | The use of pseudoproline dipeptides and Dmb/Hmb amino acids leads to higher purities and solubilities of crude products and improved yields. | [3] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle on this compound
This protocol outlines a general manual procedure for one cycle of Fmoc solid-phase peptide synthesis.
1. Resin Swelling:
- Swell the this compound in DMF for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine (B6355638) in DMF to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Add a fresh solution of 20% piperidine in DMF.
- Agitate for 15-20 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.
- Add a base (e.g., DIPEA; 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate for 1-2 hours at room temperature.
4. Monitoring the Coupling Reaction:
- Take a small sample of resin beads and perform a Kaiser or TNBS test to check for the presence of free primary amines. A negative result indicates a complete reaction.
5. Capping (Optional):
- If the coupling is incomplete, you can cap the unreacted amines by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
6. Washing:
- Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide.
1. Activation of Pseudoproline Dipeptide:
- In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (5 equivalents) and a coupling reagent (e.g., HATU; 5 equivalents) in a minimum volume of DMF.[9]
- Add DIPEA (10 equivalents) and mix for 1-2 minutes.[9]
2. Coupling:
- Add the activated pseudoproline dipeptide solution immediately to the Fmoc-deprotected peptide-resin.[9]
- Agitate the mixture for 1-2 hours at room temperature.[9]
3. Monitoring and Washing:
- Monitor the reaction completion using the TNBS test.[9]
- Once complete, wash the resin as described in Protocol 1.
4. Regeneration of the Native Amino Acid:
- The pseudoproline is converted back to the native serine or threonine residue during the final cleavage with TFA.[3]
Protocol 3: Final Cleavage from this compound
This protocol is for cleaving the synthesized peptide from the this compound and removing side-chain protecting groups.
1. Resin Preparation:
- After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
2. Cleavage Cocktail Preparation:
- Prepare a cleavage cocktail appropriate for the peptide's amino acid composition and protecting groups. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.
- Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment as TFA is highly corrosive.
3. Cleavage Reaction:
- Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-4 hours.
4. Peptide Precipitation and Isolation:
- Filter the resin and collect the TFA solution containing the cleaved peptide.
- Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
- Pellet the peptide by centrifugation.
- Wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers.
- Dry the crude peptide pellet under vacuum.
Visualizations
Caption: A simplified workflow of an Fmoc-SPPS cycle, highlighting where hydrophobic aggregation can occur.
Caption: A logical diagram of troubleshooting strategies for peptide aggregation on this compound.
References
- 1. chempep.com [chempep.com]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Semantic Scholar [semanticscholar.org]
- 11. peptide.com [peptide.com]
Technical Support Center: Wang Resin Substitution Level Determination
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for accurately determining the substitution level of loaded Wang resin.
Frequently Asked Questions (FAQs)
Q1: What is the substitution level of a this compound?
The substitution level, or loading, of a this compound refers to the number of reactive sites per gram of resin, typically expressed in millimoles per gram (mmol/g)[1]. This value is crucial for calculating the precise amounts of amino acids and reagents needed for solid-phase peptide synthesis (SPPS) and for determining the final yield of the synthesized peptide[1].
Q2: What are the common methods to determine the substitution level of loaded this compound?
The two most common methods for determining the substitution level of Fmoc-amino acid loaded this compound are:
-
Spectrophotometric Method: This is the most widely used technique. It involves cleaving the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group with a piperidine (B6355638) solution and then measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct[2][3][4].
-
Gravimetric Method: This method involves carefully weighing the resin before and after the attachment of the first Fmoc-amino acid. The substitution level is then calculated based on the weight gain[5][6][7]. This method is generally considered less accurate than the spectrophotometric method due to the potential for incomplete drying of the resin[6].
Q3: What is a typical substitution level for this compound?
Typical substitution levels for commercially available Fmoc-amino acid Wang resins range from 0.3 to 1.0 mmol/g. Higher substitution levels allow for the use of less resin, but may increase the risk of side reactions or incomplete coupling, especially for long or difficult peptide sequences. Low-loading resins are often preferred for such syntheses to minimize steric hindrance[8].
Q4: Why is it important to cap unreacted hydroxyl groups on the this compound after loading the first amino acid?
After attaching the first amino acid, any remaining unreacted hydroxyl groups on the resin should be "capped" to prevent them from participating in subsequent coupling steps. This is typically done using acetic anhydride[5][7][8]. Capping ensures that all peptide chains grow from the intended starting point, preventing the formation of deletion sequences.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low substitution level determined. | 1. Incomplete coupling of the first amino acid.[9]2. Steric hindrance, especially with bulky amino acids.3. Inaccurate measurement of reagents or resin. | 1. Repeat the coupling step.[9]2. Increase the reaction time or temperature (if appropriate for the amino acid).[6]3. Use a different coupling method, such as the symmetrical anhydride (B1165640) method.4. Ensure all reagents are accurately weighed and dispensed. |
| Inconsistent or non-reproducible substitution level results. | 1. Resin is not completely dry before weighing for the analysis.[2][6]2. Inaccurate pipetting or dilution during the spectrophotometric assay.3. Incomplete cleavage of the Fmoc group. | 1. Ensure the resin is thoroughly dried under vacuum to a constant weight before analysis.[2][6]2. Use calibrated pipettes and perform dilutions carefully.3. Extend the piperidine treatment time to ensure complete Fmoc removal.[7] |
| Higher than expected substitution level. | 1. Residual solvent in the resin, leading to an inaccurate initial weight.2. Impurities in the reagents. | 1. Wash the resin extensively with a solvent like DCM to remove trapped DMF and then dry thoroughly under vacuum.[6]2. Use high-purity reagents for the loading and determination procedures. |
| Racemization of the C-terminal amino acid. | The use of certain coupling reagents (e.g., DMAP) and reaction conditions can cause racemization, particularly with sensitive amino acids like Cys and His.[6][10] | 1. Avoid using DMAP for loading sensitive amino acids.[10]2. Use alternative, racemization-free loading protocols, such as those involving the conversion of the resin's hydroxyl group to a chlorobenzyl group.[10] |
Experimental Protocols
Spectrophotometric Determination of Fmoc-Wang Resin Substitution
This method is based on the cleavage of the Fmoc group and the subsequent measurement of the UV absorbance of the dibenzofulvene-piperidine adduct.
Reagents and Materials:
-
Fmoc-amino acid loaded this compound (dried)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Accurately weigh approximately 5-10 mg of the dry Fmoc-amino acid loaded this compound into a small vial or Eppendorf tube.[5]
-
Add a precisely known volume (e.g., 1.00 mL) of 20% piperidine in DMF to the resin.[5]
-
Agitate the mixture for 20-30 minutes at room temperature to ensure complete cleavage of the Fmoc group.[5][7]
-
Allow the resin to settle.
-
Carefully take a known aliquot (e.g., 100 µL) of the supernatant and dilute it with a known volume of DMF (e.g., in a 10 mL volumetric flask) to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).[2]
-
Use a solution of 20% piperidine in DMF, diluted in the same manner as the sample, as the blank.
-
Measure the absorbance of the diluted sample at approximately 301 nm.[2][3]
Calculation: The substitution level (S) in mmol/g can be calculated using the Beer-Lambert law:
S (mmol/g) = (A × Vdilution) / (ε × w × l × Valiquot)
Where:
-
A is the measured absorbance.
-
Vdilution is the final volume of the diluted sample (in L).
-
ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically ~7800 L·mol-1·cm-1 at 301 nm, but can vary slightly).[3]
-
w is the weight of the dry resin (in g).
-
l is the path length of the cuvette (typically 1 cm).
-
Valiquot is the volume of the supernatant taken for dilution (in L).
A simplified formula is often used: Loading (mmol/g) = (Absorbance × Dilution Factor) / (7.8 × Resin Weight (mg))
Gravimetric Determination of this compound Substitution
This method relies on the mass increase of the resin after the first amino acid has been attached.
Procedure:
-
Accurately weigh a known amount of un-loaded this compound.
-
Perform the coupling reaction to attach the first Fmoc-amino acid.
-
After the reaction, thoroughly wash the resin to remove any unreacted reagents.
-
Dry the loaded resin under vacuum to a constant weight.
-
Accurately weigh the dried, loaded resin.
Calculation: Substitution (mmol/g) = (Wfinal - Winitial) / (MWFmoc-AA × Winitial) × 1000
Where:
-
Wfinal is the final weight of the loaded resin (g).
-
Winitial is the initial weight of the unloaded resin (g).
-
MWFmoc-AA is the molecular weight of the attached Fmoc-amino acid ( g/mol ).
Quantitative Data Summary
| Parameter | Spectrophotometric Method | Gravimetric Method |
| Principle | UV absorbance of cleaved Fmoc-piperidine adduct | Weight gain of resin after amino acid loading |
| Typical Resin Sample Size | 5-10 mg[5] | Dependent on balance accuracy, typically >50 mg |
| Key Reagents | 20% Piperidine in DMF | Fmoc-amino acid, coupling reagents |
| Instrumentation | UV-Vis Spectrophotometer | High-precision analytical balance |
| Calculation Basis | Beer-Lambert Law | Mass difference |
| Molar Extinction Coefficient (ε) | ~7800 L·mol-1·cm-1 at 301 nm[3] | Not applicable |
| Advantages | High accuracy and sensitivity, widely used[3] | Simple, no specialized spectrophotometer needed |
| Disadvantages | Requires a UV spectrophotometer, sensitive to pipetting and dilution errors | Less accurate, highly dependent on complete drying of the resin[6] |
Visualizations
Caption: Workflow for Spectrophotometric Substitution Determination.
Caption: Importance of Accurate Substitution Level Determination.
References
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptideweb.com [peptideweb.com]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. bharavilabs.in [bharavilabs.in]
common impurities in peptides synthesized on Wang resin and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during solid-phase peptide synthesis (SPPS) using Wang resin.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter when synthesizing peptides on this compound?
A1: Impurities in peptide synthesis on this compound can arise at various stages of the process. The most common classes of impurities include:
-
Truncated and Deletion Sequences: These result from incomplete amide bond formation (coupling) or incomplete deprotection of the N-terminal Fmoc group.[1][2] Truncated sequences are shorter than the target peptide, while deletion sequences are missing one or more amino acids within the desired sequence.
-
Side-Chain Modifications: Reactive amino acid side chains can undergo undesired modifications. Common examples include:
-
Alkylation: Tryptophan, methionine, cysteine, and tyrosine are susceptible to alkylation by carbocations generated during the cleavage of tert-butyl-based protecting groups.[3]
-
Aspartimide Formation: Peptides containing aspartic acid, particularly sequences like Asp-Gly, Asp-Ser, and Asp-Asn, are prone to forming a cyclic aspartimide intermediate, which can lead to a mixture of α- and β-aspartyl peptides.[1]
-
Sulfonation of Arginine: The protecting groups on arginine (like Pmc or Pbf) can lead to the sulfonation of arginine residues during TFA cleavage.[4]
-
-
Racemization: The chirality of amino acids can be compromised, leading to the incorporation of D-amino acids instead of the intended L-amino acids (or vice versa). Histidine and cysteine are particularly susceptible to racemization during activation.[5][6]
-
Cleavage-Related Impurities: The process of cleaving the peptide from the this compound can itself introduce impurities. For instance, the linker can fragment and alkylate sensitive residues like cysteine, especially when it is the C-terminal amino acid.[6]
Q2: How can I detect these impurities in my crude peptide?
A2: The primary method for assessing the purity of your crude peptide is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates the target peptide from impurities based on their hydrophobicity, providing a chromatogram where the area of the main peak relative to the total area of all peaks indicates the purity.[1]
For more detailed characterization and identification of impurities, Mass Spectrometry (MS) is essential. By comparing the observed molecular weights with the expected mass of your target peptide, you can identify:
-
Truncated or deletion sequences: by masses corresponding to the loss of one or more amino acid residues.
-
Side-chain modifications: by specific mass additions (e.g., +56 Da for tert-butylation).[7]
-
Oxidation: (e.g., +16 Da for methionine sulfoxide).[3]
To detect racemization , specialized chiral HPLC columns or derivatization followed by gas chromatography or HPLC can be used to separate diastereomeric peptides.[8]
Troubleshooting Guides
Issue 1: Incomplete Coupling Leading to Truncated or Deletion Sequences
Symptom: HPLC analysis of your crude peptide shows significant peaks with lower retention times than the main product, and mass spectrometry confirms masses corresponding to shorter peptide sequences. A positive Kaiser test (blue/purple beads) after a coupling step also indicates free amines.[2]
Cause:
-
Steric Hindrance: Bulky amino acids (e.g., Val, Ile) or aggregation of the growing peptide chain on the resin can hinder the coupling reaction.
-
Inefficient Activation: The coupling reagents may not be effectively activating the incoming amino acid.
-
Poor Resin Swelling: Inadequate swelling of the resin in the synthesis solvent can limit the accessibility of reactive sites.
Solutions:
-
Double Coupling: If a positive Kaiser test is observed, repeat the coupling step with fresh reagents before proceeding to the next deprotection.[2]
-
Capping: If incomplete coupling persists after a double coupling, it is crucial to "cap" the unreacted N-terminal amines to prevent the formation of deletion sequences. This is typically done using acetic anhydride (B1165640).[9][10] Capped sequences are much shorter than the target peptide and are generally easier to remove during purification.[11]
-
Optimize Coupling Reagents: For difficult couplings, switch to more powerful coupling reagents like HBTU or HATU.
-
Change Solvents: If peptide aggregation is suspected, switching to a more polar solvent or a "magic mixture" (e.g., DCM/DMF/NMP) may improve solvation and coupling efficiency.
Issue 2: Side-Chain Modifications During TFA Cleavage
Symptom: Mass spectrometry analysis reveals peaks with mass additions corresponding to common modifications (e.g., +56 for t-butylation, +16 for oxidation).
Cause: Highly reactive carbocations generated from side-chain protecting groups and the resin linker during TFA cleavage can attack nucleophilic amino acid side chains.
Solution: The use of "scavengers" in the TFA cleavage cocktail is essential to trap these reactive species. The choice of scavengers depends on the amino acid composition of your peptide.
Quantitative Data on Scavenger Efficacy for Cysteine S-t-Butylation
| Scavenger (in addition to TFA/TIS/H₂O) | % S-t-Butylation of Cysteine |
| None | 18.6% |
| Thioanisole | 11.2% |
| 1,2-Ethanedithiol (EDT) | 9.8% |
| Dimethyl Sulfide (DMS) | 13.5% |
| Dithiothreitol (DTT) | 7.9% |
| (Data adapted from a study on a model peptide containing Cys(Trt). The cleavage cocktail was TFA/TIS/H₂O/scavenger (90:2.5:2.5:5))[7] |
Issue 3: Aspartimide Formation
Symptom: HPLC shows a pair of closely eluting peaks, and MS confirms they have the same mass as the target peptide. This is common for sequences containing Asp-Gly, Asp-Ser, or Asp-Asn.
Cause: The side-chain carboxyl group of aspartic acid can cyclize to form a five-membered ring (aspartimide) under both the basic conditions of Fmoc deprotection and the acidic conditions of cleavage. This ring can then reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[1]
Solutions:
-
During Synthesis:
-
Add 0.1 M HOBt to the piperidine (B6355638) deprotection solution to suppress base-catalyzed aspartimide formation.[1]
-
For particularly problematic sequences, consider using a different protecting group for the aspartic acid side chain, such as Fmoc-Asp(OMpe)-OH.[1]
-
-
During Cleavage:
Quantitative Comparison of Cleavage Conditions on Aspartimide Formation
| Cleavage Cocktail | Aspartimide Formation (%) |
| TFA/TIS/DMC (standard) | 8.0% |
| Lower MSA concentration | 5.0% |
| (Data adapted from a study on the ACP decapeptide)[12] |
Issue 4: Racemization of Amino Acids
Symptom: HPLC analysis using a chiral column shows the presence of a diastereomeric impurity.
Cause: The α-proton of the activated amino acid is acidic and can be abstracted by a base, leading to a loss of stereochemistry. Cysteine and Histidine are particularly prone to racemization.[13]
Solutions:
-
Choice of Coupling Reagents: Use carbodiimide (B86325) reagents like DIC with racemization-suppressing additives such as HOBt or OxymaPure®. Avoid pre-activating onium salt reagents (HBTU, HATU) with a base for extended periods before adding to the resin.[13]
-
Base Selection: Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[13]
-
Temperature Control: Perform coupling reactions at room temperature or 0°C, as elevated temperatures increase the rate of racemization.[5]
Experimental Protocols
Protocol 1: Capping of Unreacted Amines
This protocol is performed after a positive Kaiser test following a coupling reaction to prevent the formation of deletion peptides.
Materials:
-
Acetic anhydride
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
After the coupling step, wash the resin three times with DMF.
-
Prepare the capping solution: a 3:2 ratio of acetic anhydride to pyridine in DMF or a 50/50 DCM/acetic anhydride solution.[10][11] Prepare this solution fresh.
-
Add the capping solution to the resin, ensuring the resin is fully submerged.
-
Agitate the mixture at room temperature for 30 minutes.[10]
-
Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of the capping reagents.
-
You can perform a Kaiser test to confirm the absence of free amines (beads should be yellow).
Protocol 2: Standard TFA Cleavage and Peptide Precipitation
This protocol is for the final cleavage of the peptide from this compound and removal of most common side-chain protecting groups.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
In a fume hood, prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides containing sensitive residues like Trp, Met, or Cys, consider adding other scavengers (see table above).
-
Add the freshly prepared cleavage cocktail to the resin (approximately 2-3 mL for 100 mg of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: HPLC Analysis for Peptide Purity
This is a general protocol for analyzing the purity of the crude peptide.
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in Solvent A or a mixture of Solvent A and B. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Method:
-
Equilibrate the C18 column with Solvent A.
-
Inject the sample.
-
Run a linear gradient from low %B to high %B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the absorbance at 214 nm or 220 nm.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for incomplete coupling.
Caption: Decision workflow for selecting a cleavage strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Wang and 2-Chlorotrityl Resins for Peptide Acid Synthesis
For researchers, scientists, and professionals in drug development, the choice of solid support is a critical parameter in achieving successful solid-phase peptide synthesis (SPPS). This guide provides an in-depth, objective comparison of two of the most commonly used resins for the synthesis of peptide acids: Wang resin and 2-chlorotrityl chloride (2-CTC) resin. This comparison is supported by experimental data and detailed protocols to assist in making an informed decision for your specific synthetic needs.
Introduction to the Resins
This compound is a polystyrene-based resin functionalized with a 4-hydroxymethylphenoxymethyl linker. It is one of the most widely used supports for Fmoc-based SPPS of peptide acids.[1] The linkage to the peptide is an ester bond that is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids, typically trifluoroacetic acid (TFA).[1][2]
2-Chlorotrityl chloride (2-CTC) resin is also a polystyrene-based resin, but it features a highly acid-labile 2-chlorotrityl chloride linker.[3] This high acid sensitivity allows for the cleavage of the completed peptide under very mild acidic conditions, which can be advantageous for synthesizing peptides with acid-sensitive residues or for the preparation of protected peptide fragments.[3] The steric bulk of the trityl group also offers protection against racemization of the C-terminal amino acid during loading and minimizes diketopiperazine formation.[3][4]
Performance Comparison: this compound vs. 2-Chlorotrityl Resin
The selection between Wang and 2-CTC resin often depends on the specific requirements of the peptide being synthesized, including its length, sequence, and the presence of sensitive residues. The following table summarizes key performance indicators based on available data.
| Feature | This compound | 2-Chlorotrityl (2-CTC) Resin |
| Resin Type | Polystyrene with 4-hydroxymethylphenoxymethyl linker | Polystyrene with 2-chlorotrityl chloride linker |
| Primary Use | Synthesis of C-terminal peptide acids | Synthesis of C-terminal peptide acids and protected peptide fragments |
| Typical Loading Capacity | 0.8 - 1.1 mmol/g[5] | 1.1 - 1.6 mmol/g[6] |
| Loading Conditions | Carbodiimide activation (e.g., DIC/HOBt) with a catalyst (e.g., DMAP)[1] | Direct reaction with Fmoc-amino acid and a hindered base (e.g., DIPEA)[6] |
| Risk of Racemization during Loading | Moderate to high, especially with sensitive amino acids like Cys and His, due to the use of DMAP.[7][8] | Very low, the bulky trityl group and mild loading conditions prevent racemization.[3][4] |
| Cleavage Conditions | Strong acid: typically 50-95% TFA in DCM.[3][7] | Mild acid: 1-5% TFA in DCM, or acetic acid/TFE/DCM mixtures.[3][9] |
| Final Product | Fully deprotected peptide acid | Fully deprotected peptide acid or protected peptide fragment |
| Key Advantages | Cost-effective, robust, and widely used.[1] | Minimizes racemization, allows for mild cleavage preserving acid-sensitive groups.[3][4] |
| Key Disadvantages | Risk of racemization during loading, harsh cleavage conditions.[7][8] | Higher cost, moisture-sensitive, requires anhydrous conditions during loading.[3][10] |
Experimental Protocols
Detailed methodologies for the key steps in peptide synthesis using both resins are provided below.
I. Loading of the First Fmoc-Amino Acid
A. This compound Loading Protocol
This protocol describes a common method for esterifying the first Fmoc-amino acid to this compound using DIC and HOBt with DMAP as a catalyst.
-
Resin Swelling: Swell the this compound in a 9:1 (v/v) mixture of dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) (approximately 15 mL per gram of resin) for 1 hour in a reaction vessel.[8]
-
Reagent Preparation: In a separate flask, dissolve 2.0 equivalents of the Fmoc-amino acid and 2.0 equivalents of 1-hydroxybenzotriazole (B26582) (HOBt) in a minimal amount of DMF.[8]
-
Activation and Coupling:
-
Reaction: Agitate the mixture at room temperature for 4-12 hours.[8]
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups, filter the resin and treat it with a solution of acetic anhydride (B1165640) (2 equivalents) and pyridine (B92270) (2 equivalents) in DCM for 30 minutes.[11]
-
Washing: Wash the resin sequentially with DMF (3 times), a 1:1 mixture of DMF/DCM (3 times), and finally with DCM (3 times).[11]
-
Drying: Dry the resin under vacuum.
B. 2-Chlorotrityl Chloride (2-CTC) Resin Loading Protocol
This protocol outlines the direct attachment of an Fmoc-amino acid to 2-CTC resin. It is crucial to use anhydrous solvents and reagents.
-
Resin Swelling: Swell the 2-CTC resin in anhydrous DCM (approximately 10 mL per gram of resin) for at least 30 minutes in a reaction vessel.[12]
-
Amino Acid Solution Preparation: In a separate flask, dissolve 1.0 to 1.2 equivalents of the Fmoc-amino acid in anhydrous DCM. A small amount of anhydrous DMF can be added to aid dissolution if necessary.[12][13]
-
Coupling:
-
Capping: To cap any unreacted chlorotrityl groups, add a mixture of DCM:Methanol (B129727):DIPEA (17:2:1 v/v/v) to the resin and agitate for 45-60 minutes.[12]
-
Washing: Wash the resin sequentially with DCM (3 times) and DMF (3 times).[12]
-
Drying: Dry the resin under vacuum.
II. Standard Fmoc-SPPS Cycle
The following steps are repeated for each amino acid addition in the peptide sequence and are generally applicable to both Wang and 2-CTC resins.[12]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.[12]
-
Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove piperidine and the Fmoc-dibenzofulvene adduct.[12]
-
Coupling:
-
Pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HATU (3-5 equivalents) and a base like DIPEA or NMM (6-10 equivalents) in DMF for a few minutes.[12]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or ninhydrin (B49086) test) to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), the coupling step should be repeated.
III. Cleavage of the Peptide from the Resin
A. This compound Cleavage Protocol (Strong Acid)
This protocol uses a high concentration of TFA to cleave the peptide from the resin and simultaneously remove most common side-chain protecting groups.
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.[15]
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/H₂O/Triisopropylsilane (TIPS) (95:2.5:2.5 v/v/v).[15]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 1.5 to 3 hours.[7][15]
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.[15]
-
Peptide Precipitation: Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[15]
-
Isolation: Centrifuge or filter the suspension to collect the precipitated peptide. Wash the peptide with cold ether and dry it under vacuum.
B. 2-Chlorotrityl (2-CTC) Resin Cleavage Protocol (Mild Acid)
This protocol uses a low concentration of TFA to cleave the peptide from the 2-CTC resin, leaving acid-labile side-chain protecting groups intact.
-
Resin Swelling: Swell the peptide-resin in DCM.[16]
-
Cleavage Cocktail: Prepare a solution of 1% TFA in DCM.[16]
-
Cleavage Reaction:
-
Washing: Wash the resin with DCM and methanol to recover any remaining peptide. Combine all filtrates.[16]
-
Isolation: Evaporate the combined filtrates under reduced pressure. Add water to precipitate the protected peptide.[16]
-
Purification: Collect the protected peptide by filtration and dry it under vacuum.
Visualizing the Chemistry and Workflow
The following diagrams illustrate the chemical structures of the resins, the cleavage mechanisms, and a typical experimental workflow for solid-phase peptide synthesis.
Caption: Chemical Structure of this compound Linker.
Caption: Chemical Structure of 2-Chlorotrityl Chloride Resin.
Caption: Simplified Peptide Cleavage Mechanisms.
Caption: General Experimental Workflow for SPPS.
References
- 1. chempep.com [chempep.com]
- 2. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 3. nbinno.com [nbinno.com]
- 4. biotage.com [biotage.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. glycopep.com [glycopep.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. peptideweb.com [peptideweb.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
A Comparative Guide: Wang Resin vs. Merrifield Resin for Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the choice of resin is a critical determinant of the success, purity, and yield of the final peptide product. Among the plethora of available solid supports, Wang resin and Merrifield resin are two of the most historically significant. However, their suitability for the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) protection strategy differs fundamentally. This guide provides an objective comparison of Wang and Merrifield resins, elucidating the distinct advantages of this compound for Fmoc-based synthesis, supported by an overview of their chemical characteristics and typical performance.
Executive Summary
This compound is the industry standard and the overwhelmingly preferred choice for the Fmoc-based synthesis of peptides with a C-terminal carboxylic acid.[1] Its key advantage lies in its acid-labile linker, which allows for mild cleavage conditions that are fully compatible with the acid-sensitive side-chain protecting groups used in the Fmoc strategy. Merrifield resin, conversely, is primarily designed for the tert-butyloxycarbonyl (Boc) protection strategy, which employs harsher, acid-mediated deprotection steps. The robust linkage of Merrifield resin requires aggressive cleavage conditions, typically involving strong acids like hydrofluoric acid (HF), which are incompatible with the standard Fmoc protocol and can lead to the degradation of the desired peptide.[2][3] Consequently, a direct quantitative comparison of the two resins under identical Fmoc synthesis conditions is not prevalent in scientific literature, as Merrifield resin is seldom used for this application.
Comparative Analysis of Resin Characteristics
The following table summarizes the key characteristics and typical performance of Wang and Merrifield resins in their respective optimal synthesis strategies.
| Feature | This compound | Merrifield Resin |
| Primary Application | Fmoc-SPPS of peptide acids | Boc-SPPS of peptide acids |
| Linker Type | p-Alkoxybenzyl alcohol | Chloromethylated polystyrene |
| Attachment of First Amino Acid | Ester linkage to a hydroxyl group | Ester linkage via nucleophilic substitution of chloride |
| Cleavage Conditions | Mild acidolysis (e.g., 95% TFA) | Strong acidolysis (e.g., HF, TFMSA) |
| Compatibility with Fmoc Chemistry | Excellent | Poor (due to harsh cleavage) |
| Typical Loading Capacity | 0.3 - 1.0 mmol/g | 0.5 - 2.0 mmol/g |
| Expected Peptide Purity (Crude) | High (>80%) | High (with Boc strategy) |
| Expected Overall Yield | Good to Excellent | Good to Excellent (with Boc strategy) |
| Key Advantage | Mild cleavage preserves peptide integrity | Robust linkage stable to repeated acid treatment in Boc synthesis |
| Primary Disadvantage | Potential for diketopiperazine formation | Incompatible with standard Fmoc side-chain protecting groups |
Experimental Protocols
I. Loading of the First Fmoc-Amino Acid
A. This compound
This protocol describes the esterification of an Fmoc-amino acid to the hydroxyl groups of this compound.
-
Resin Swelling: Swell the this compound in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Activation of Fmoc-Amino Acid: In a separate container, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HOBt/DIC or HATU/DIPEA in DMF.
-
Coupling: Add the activated amino acid solution to the swollen resin. Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To block any unreacted hydroxyl groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and pyridine (B92270) in DMF) for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol, and then dry under vacuum.
B. Merrifield Resin (for Fmoc-amino acid - Not Recommended)
While not standard practice, the attachment of an Fmoc-amino acid to Merrifield resin can be achieved, typically via the cesium salt method to minimize side reactions.
-
Formation of Cesium Salt: Dissolve the Fmoc-amino acid in a mixture of ethanol (B145695) and water. Neutralize the solution to pH 7 with an aqueous solution of cesium carbonate. Evaporate the solvent to obtain the Fmoc-amino acid cesium salt.
-
Resin Swelling: Swell the Merrifield resin in DMF for 1-2 hours.
-
Coupling: Add the dried Fmoc-amino acid cesium salt (1.5-2.0 equivalents) to the swollen resin in DMF. Heat the mixture at 50-60°C for 12-24 hours.
-
Washing: After the coupling reaction, wash the resin extensively with DMF, a mixture of DMF and water, methanol, and DCM. Dry the resin under vacuum.
II. Cleavage of the Peptide from the Resin
A. This compound
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid by treating the resin with a 20% solution of piperidine (B6355638) in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.
B. Merrifield Resin
Cleavage from Merrifield resin requires strong acids that are generally incompatible with the side-chain protecting groups used in Fmoc synthesis. The following is a typical cleavage protocol for a peptide synthesized via the Boc strategy on Merrifield resin.
-
Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Scavengers: Add appropriate scavengers (e.g., anisole, p-cresol) to the reaction vessel to trap reactive carbocations generated during cleavage.
-
HF Cleavage: Carefully distill anhydrous hydrogen fluoride (B91410) (HF) into the reaction vessel, cooled to 0°C. Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation and Isolation: Wash the resin with a suitable solvent (e.g., TFA, ether) to recover the cleaved peptide. Precipitate the peptide with cold diethyl ether and isolate by centrifugation.
Visualizing the Synthesis and Cleavage Workflows
The following diagrams illustrate the key steps in peptide synthesis and cleavage for both Wang and Merrifield resins in their respective standard applications.
Conclusion
For researchers employing the Fmoc solid-phase peptide synthesis strategy, this compound is the unequivocal choice for producing peptides with a C-terminal carboxylic acid. Its compatibility with mild cleavage conditions ensures the integrity of the synthesized peptide and its acid-labile side-chain protecting groups. While Merrifield resin holds a foundational place in the history of SPPS, its requirement for harsh cleavage conditions renders it unsuitable for the Fmoc methodology. The selection of this compound for Fmoc-based synthesis is a critical step in ensuring high-quality and successful peptide production.
References
A Researcher's Guide: Selecting Between Sieber Amide and Wang Resins in Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the choice of resin is a critical decision that dictates the C-terminal functionality of the final peptide and influences the overall success of the synthesis. Among the plethora of available supports, Sieber amide and Wang resins are two of the most established options, each with a distinct profile of applications, advantages, and limitations. This guide provides a comprehensive comparison to aid researchers, scientists, and drug development professionals in making an informed selection between these two widely used resins.
At a Glance: Key Differences
| Feature | Sieber Amide Resin | Wang Resin |
| Primary Product | C-terminal peptide amides | C-terminal peptide carboxylic acids |
| Cleavage Conditions | Very mild acid (e.g., 1-2% TFA in DCM) | Moderate to strong acid (e.g., 50-95% TFA in DCM) |
| Key Advantage | Synthesis of fully protected peptide amides | Standard and widely used for peptide acids |
| Loading Capacity | Typically 0.2 - 0.8 mmol/g[1][2] | Typically 0.8 - 1.4 meq/g[3] |
| Potential Side Reactions | Racemization of C-terminal amino acid, alkylation of sensitive residues (Trp, Cys)[4][5][6] |
When to Choose Sieber Amide Resin
Sieber amide resin is the ideal choice when the target molecule is a C-terminal peptide amide , particularly when the synthesis strategy calls for the cleavage of the peptide from the solid support with its side-chain protecting groups intact. Its defining characteristic is its extreme acid lability, allowing for cleavage under exceptionally mild conditions, such as 1-2% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[7][8][9][10] This feature is invaluable for the synthesis of protected peptide fragments intended for use in convergent synthesis strategies, where peptide segments are synthesized separately and then ligated.
Furthermore, the less sterically hindered nature of the Sieber linker, when compared to other amide-forming resins like Rink amide, can lead to higher loading capacities in sterically demanding applications.[6][7][9] This can be advantageous when working with bulky or unnatural amino acids at the C-terminus.
When to Choose this compound
This compound is the workhorse of SPPS for the synthesis of peptides with a C-terminal carboxylic acid .[6][10][11] It is compatible with the widely used Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase synthesis strategy and is arguably one of the most common resins employed in peptide chemistry.[9][11][12]
Cleavage of the peptide from this compound typically requires moderate to strong acidic conditions, such as a solution of 50-95% TFA in DCM.[13] These conditions simultaneously remove most common side-chain protecting groups, yielding the fully deprotected peptide acid in a single step. While generally robust and reliable, researchers should be aware of potential side reactions associated with this compound, including racemization of the C-terminal amino acid during the initial loading step and the alkylation of sensitive residues like tryptophan and cysteine by byproducts generated during TFA cleavage.[4][5][6] To mitigate these issues, pre-loaded Wang resins are often recommended.[6][11]
Experimental Data and Performance Comparison
The choice of resin can significantly impact the purity of the final peptide product. The following table summarizes typical performance characteristics based on available data.
| Parameter | Sieber Amide Resin | This compound |
| Typical Loading Capacity | 0.2 - 0.8 mmol/g[1][2] | 0.8 - 1.4 meq/g[3] |
| Reported Peptide Purity | High purity for protected peptide amides.[14] | Can be high, but susceptible to side reactions leading to impurities (e.g., back-alkylation of Trp can result in purities as low as 73.6% without optimized cleavage conditions).[4] |
Experimental Protocols
Detailed methodologies for the key steps in SPPS using both Sieber amide and Wang resins are provided below.
I. Peptide Synthesis on Sieber Amide Resin
A. First Amino Acid Loading:
-
Swell the Sieber amide resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
If the resin is Fmoc-protected, treat with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc group, followed by thorough washing with DMF.
-
Dissolve the first Fmoc-protected amino acid (5 equivalents relative to resin loading) and 1-hydroxybenzotriazole (B26582) (HOBt) (5 equivalents) in DMF.
-
Add diisopropylcarbodiimide (DIC) (5 equivalents) to the amino acid solution and allow to pre-activate for 10 minutes.
-
Add the activated amino acid mixture to the resin and agitate for 1-6 hours.
-
Wash the resin thoroughly with DMF and dichloromethane (DCM).
B. Peptide Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling: Couple the next Fmoc-amino acid using a standard coupling reagent such as HBTU/DIPEA in DMF.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
C. Cleavage of Protected Peptide Amide:
-
Wash the peptide-resin with DMF and then DCM.
-
Prepare a cleavage cocktail of 1% TFA in DCM (v/v).
-
Suspend the resin in the cleavage cocktail and mix at room temperature for 30 minutes.[8]
-
Filter the resin and collect the filtrate containing the protected peptide amide.
-
Wash the resin once with DCM and combine the filtrates.
-
Evaporate the solvent to obtain the crude protected peptide amide.
II. Peptide Synthesis on this compound
A. First Amino Acid Loading (if not pre-loaded):
-
Swell the this compound in DCM for 30 minutes.
-
Dissolve the first Fmoc-protected amino acid (5 equivalents), HOBt (5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.3 equivalents) in a 2:1 mixture of DCM:DMF.
-
Add DIC (5 equivalents) and allow to pre-activate for 30 minutes.
-
Add the activated amino acid mixture to the resin and shake for 3 hours.
-
Wash the resin with DMF, methanol (B129727) (MeOH), and DCM.
B. Peptide Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 12-15 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling: Couple the next Fmoc-amino acid using a standard coupling reagent such as HBTU/DIPEA in DMF.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
C. Cleavage and Deprotection of Peptide Acid:
-
Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Wash the peptide-resin with DMF and then DCM.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).
-
Suspend the resin in the cleavage cocktail and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of TFA.
-
Precipitate the crude peptide by adding the combined filtrates to cold diethyl ether.
Visualizing the Workflow
The following diagrams illustrate the key decision points and experimental workflows for solid-phase peptide synthesis using Sieber amide and Wang resins.
Caption: Decision workflow for choosing between Sieber amide and this compound.
Caption: Comparative experimental workflows for SPPS on Sieber and Wang resins.
Conclusion
The selection between Sieber amide and this compound is fundamentally determined by the desired C-terminal functionality of the target peptide. For the synthesis of C-terminal peptide amides, especially when aiming for a protected fragment for subsequent ligation, the highly acid-labile Sieber amide resin is the superior choice. Conversely, for the routine synthesis of C-terminal peptide carboxylic acids, the well-established this compound remains the standard, albeit with careful consideration of potential side reactions that can be mitigated through the use of pre-loaded resins and optimized cleavage protocols. By understanding the distinct characteristics and applications of each resin, researchers can confidently select the most appropriate solid support to achieve their synthetic goals with high efficiency and purity.
References
- 1. Polystyrene Low Loaded Sieber Resin [rapp-polymere.com]
- 2. peptide.com [peptide.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. glycopep.com [glycopep.com]
A Researcher's Guide to HPLC Analysis of Peptides Synthesized on Wang Resin
For researchers and professionals in drug development, the purity of synthetic peptides is paramount. Solid-Phase Peptide Synthesis (SPPS) utilizing Wang resin is a cornerstone technique for producing peptides with a C-terminal carboxylic acid.[1] High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing the purity of these synthetic peptides, providing critical data on the success of the synthesis and purification processes.[2][3]
This guide offers a comparative framework for the HPLC analysis of peptides synthesized on this compound. It provides detailed experimental protocols, data presentation guidelines, and a discussion of how this compound performance compares to other common resins, supported by an understanding of potential side reactions and impurity profiles.
Performance Comparison: this compound vs. Alternatives
This compound is a popular choice for Fmoc-based SPPS due to its compatibility with this chemistry and its ability to yield peptides with a C-terminal acid upon cleavage with trifluoroacetic acid (TFA).[1][4] However, the selection of a solid support can significantly influence the purity of the final peptide. While this compound is widely used, it is not without its potential drawbacks, such as the risk of racemization of the C-terminal amino acid, particularly when using certain activation methods.[5][6]
Alternative resins have been developed to address some of the limitations of this compound. For instance, 2-chlorotrityl chloride (2-CTC) resin allows for the synthesis of fully protected peptide fragments under milder cleavage conditions, which can be beneficial for sensitive sequences.[7] Rink Amide resin, on the other hand, is employed for the synthesis of peptide amides.[8] Newer developments, such as resins with modified linkers like the hydroxyl-BTL (OH-BTL) resin, have been shown to reduce side reactions and improve the purity of the crude peptide when compared to this compound.[5]
The ultimate measure of a resin's performance lies in the purity of the synthesized peptide as determined by HPLC. A successful synthesis on any resin will yield a major peak corresponding to the target peptide, with minimal secondary peaks indicating impurities such as truncated sequences, deletion sequences, or products of side reactions.[6]
Comparative Data Summary
The following table summarizes key performance indicators that can be assessed via HPLC analysis when comparing peptides synthesized on this compound versus other resins.
| Performance Indicator | This compound | Alternative Resins (e.g., 2-CTC, OH-BTL) | HPLC Observation |
| Target Peptide Purity (%) | Typically high, but can be variable depending on the sequence and coupling conditions. | Often reported to be higher, with fewer side products.[5] | The area of the main peak relative to the total peak area in the chromatogram. |
| Racemization of C-terminal Amino Acid | A known potential side reaction, especially with certain activation methods.[5][6] | Resins like OH-BTL are designed to minimize racemization.[5] | Appearance of a diastereomeric impurity peak, often close to the main peak. Chiral HPLC may be required for confirmation.[6] |
| Formation of Deletion/Truncated Sequences | Can occur due to incomplete coupling or deprotection steps.[6] | Also possible, but may be reduced with optimized protocols and more efficient resins. | Presence of earlier eluting peaks in the RP-HPLC chromatogram. |
| Side-Chain Protecting Group Modification | Possible during final cleavage with strong acids like TFA.[2] | Milder cleavage conditions with some alternative resins can reduce these side reactions. | Appearance of unexpected peaks in the chromatogram, often requiring mass spectrometry for identification. |
Experimental Protocols
Reproducible and accurate HPLC analysis relies on well-defined experimental protocols for peptide synthesis, cleavage, and the HPLC method itself.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) on this compound (Fmoc/tBu Strategy)
This protocol outlines a general procedure for manual SPPS.
-
Resin Swelling: Swell the Fmoc-amino acid-loaded this compound in N,N-dimethylformamide (DMF) for 15-30 minutes in a reaction vessel.[9]
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.[8][10]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.[9]
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid and a coupling agent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF and add it to the resin. Allow the reaction to proceed for 1-2 hours.[10] The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.[11]
-
Washing: Wash the resin with DMF to remove excess reagents.[10]
-
Repeat: Repeat steps 2-5 for each amino acid in the desired peptide sequence.[11]
Protocol 2: Peptide Cleavage from this compound and Deprotection
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in Protocol 1.[11]
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.[12]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) (v/v/v).[8][12] TIS acts as a scavenger to prevent side reactions.[8] For peptides containing cysteine, a scavenger like ethanedithiol (EDT) may be included.[12]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the mixture to react for 2-3 hours at room temperature.[13]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[9]
-
Isolation and Drying: Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and dry the crude peptide pellet.
Protocol 3: Reversed-Phase HPLC (RP-HPLC) Analysis
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent, such as 0.1% TFA in water or a mixture of water and acetonitrile.[6] Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[6][13]
-
HPLC System and Conditions:
-
Column: A C18 reversed-phase column is most commonly used for peptide analysis.[8][12]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used. A common starting gradient is 5% to 65% or 95% B over 20-30 minutes.[6][8][13] The gradient should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: A typical flow rate for an analytical column is 1.0 mL/min.[12][13]
-
Detection: UV absorbance at 214-220 nm is used to detect the peptide backbone.[6][8]
-
Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is recommended for reproducibility.[6]
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the peptide purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[6][13]
Visualizing the Workflow and Logical Relationships
To better understand the experimental process and the factors influencing the final purity of the peptide, the following diagrams are provided.
Caption: Workflow for Synthesis, Cleavage, and HPLC Analysis.
Caption: Factors Influencing Final Peptide Purity Assessment.
References
- 1. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. lcms.cz [lcms.cz]
- 3. Analytical methods and Quality Control for peptide products [biosynth.com]
- 4. agilent.com [agilent.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Peptide Synthesis and Purification [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Mass Spectrometry Characterization of Peptides from Wang Resin
For researchers and professionals in drug development, the successful synthesis and characterization of peptides are critical. Wang resin is a cornerstone of solid-phase peptide synthesis (SPPS) for producing peptides with a C-terminal carboxylic acid. However, the choice of analytical strategy for characterizing these synthetic peptides significantly impacts the quality and reliability of the results. This guide provides a comprehensive comparison of mass spectrometry-based methods for the characterization of peptides synthesized on this compound, offering insights into alternative resins and analytical workflows.
Performance Comparison: this compound vs. Alternatives
The selection of the solid support is a crucial first step in SPPS. While this compound is widely used, alternative resins offer distinct advantages, particularly concerning cleavage conditions and the prevention of side reactions.
Table 1: Comparison of Peptide Synthesis Resins
| Feature | This compound | 2-Chlorotrityl (2-CTC) Resin | OH-BTL Resin |
| Primary Use | Synthesis of C-terminal peptide acids | Synthesis of C-terminal peptide acids and protected peptide fragments | Synthesis of C-terminal peptide acids |
| Cleavage Conditions | Harsher: 50-95% Trifluoroacetic Acid (TFA)[1] | Milder: 1-5% TFA, or acetic acid-based solutions[1][2] | Harsher: 50-95% TFA[3] |
| Cleavage Efficiency | Generally high, but can be sequence-dependent. | Quantitative cleavage can be achieved in as little as 15 minutes under mild conditions.[4] Overall yields for dipeptide synthesis are reported to be 85-95%.[4] | Reported to have higher overall yields compared to this compound for specific peptide sequences.[3] |
| Key Advantages | Cost-effective and widely used.[5] | Extremely mild cleavage conditions preserve acid-sensitive protecting groups, making it ideal for the synthesis of fully protected peptide fragments.[2] The steric hindrance of the trityl group also minimizes racemization and diketopiperazine formation.[1] | Designed to be more acid-stable and less prone to side reactions, such as tryptophan alkylation, compared to this compound.[3] |
| Potential Drawbacks | Harsher cleavage conditions can lead to side reactions, particularly with sensitive residues like tryptophan.[3] | High acid lability requires strict anhydrous conditions to prevent premature cleavage.[1] | Newer resin, less widely adopted than Wang or 2-CTC resin. |
Impact of Cleavage Cocktail on Peptide Purity and Yield from this compound
The composition of the cleavage cocktail is critical for obtaining high-purity peptides from this compound. The standard approach involves a high concentration of TFA to cleave the peptide from the resin and remove side-chain protecting groups. Scavengers are added to prevent the reactive cationic species generated during this process from modifying the peptide.
Table 2: Comparison of Cleavage Cocktails for a Tryptophan-Containing Peptide on Wang vs. OH-BTL Resin
| Resin | Cleavage Cocktail | Peptide Yield (%) | Peptide Purity (%) | Tryptophan Alkylation Byproduct (%) |
| OH-BTL | I: TFA/DCM/TIS/H₂O (50:45:2.5:2.5) | 65 | 88.2 | 0 |
| II: TFA/TIS/H₂O (95:2.5:2.5) | 62 | 84.7 | 0 | |
| Wang | I: TFA/DCM/TIS/H₂O (50:45:2.5:2.5) | 60 | 79.1 | 13.2 |
| II: TFA/TIS/H₂O (95:2.5:2.5) | 61 | 77.5 | 15.8 | |
| Data adapted from a study on a model tryptophan-containing peptide.[3] |
As the data indicates, the choice of resin can have a more significant impact on preventing certain side reactions than the specific high-TFA cocktail used. For this compound, the presence of tryptophan often leads to alkylation byproducts, a side reaction that was not observed with the OH-BTL resin under the same cleavage conditions.[3]
On-Bead vs. Off-Bead Mass Spectrometry Analysis
A critical decision in the analytical workflow is whether to analyze the peptide after it has been cleaved from the resin (off-bead) or directly on the solid support (on-bead).
Figure 1. High-level workflow comparison of off-bead versus on-bead analysis.
Off-Bead Analysis: This is the traditional and most common method. It provides information about the final, cleaved product, which is what will be used in downstream applications. However, it is a multi-step process that can be time-consuming.
On-Bead Analysis: This approach offers a rapid method for monitoring the progress of peptide synthesis directly on the resin beads. It can be used to confirm the mass of the growing peptide chain at various stages of the synthesis. MALDI-TOF is the preferred technique for on-bead analysis due to its tolerance for solid samples. This method can significantly reduce the time required for analysis by eliminating the need for cleavage and purification steps.
Comparison of Mass Spectrometry Ionization Techniques: MALDI vs. ESI
The two most common ionization techniques for peptide analysis are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). They are often coupled with Time-of-Flight (TOF) and Quadrupole or Ion Trap mass analyzers, respectively.
Figure 2. Comparison of MALDI-TOF and ESI-MS for peptide analysis.
Table 3: Quantitative Performance Comparison of ESI and MALDI Mass Spectrometry for Peptide Analysis
| Parameter | LC-ESI-QTOF | LC-MALDI-TOF/TOF |
| Spectra Used for Quantitation | 51.4% | 66.7% |
| Average Protein Sequence Coverage | 24.0% | 18.2% |
| Average Peptides per Protein | 14.9 | 8.4 |
| iTRAQ Ratios Rejected (10:1 experiment) | Up to 64.7% | 0.1% |
| Data from a comparative study on iTRAQ-labeled peptides. While this data is from a proteomics context, it provides relevant insights into the performance of the two techniques for peptide quantification. |
Experimental Protocols
Protocol 1: Off-Bead Peptide Analysis
This protocol describes the cleavage of the peptide from this compound followed by analysis using MALDI-TOF or ESI-MS.
1. Peptide Cleavage from this compound
-
Swell the peptide-bound this compound in dichloromethane (B109758) (DCM) for 30 minutes.
-
Drain the DCM and add the cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). For peptides with sensitive residues, other scavengers like 1,2-ethanedithiol (B43112) (EDT) may be included.[4]
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours.[6]
-
Filter the cleavage solution to separate the resin.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[6]
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether (8-10 times the volume of the filtrate).[6]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
2. Sample Preparation for MALDI-TOF MS
-
Dissolve the dried peptide in a suitable solvent, such as 0.1% TFA in a water/acetonitrile (B52724) mixture, to a concentration of approximately 0.1 mg/mL.
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA), in 50% acetonitrile with 0.1% TFA.
-
Mix the peptide solution and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals of the peptide and matrix.[7]
-
Analyze the sample using a MALDI-TOF mass spectrometer.
3. Sample Preparation for ESI-MS
-
Dissolve the dried peptide in a solvent compatible with ESI-MS, typically 0.1% formic acid in a water/acetonitrile mixture.
-
The peptide solution is typically introduced into the mass spectrometer via liquid chromatography (LC) for separation and desalting prior to ionization.
Protocol 2: On-Bead Peptide Analysis via MALDI-TOF MS
This protocol allows for the direct analysis of peptides still attached to the resin beads, which is useful for reaction monitoring.
1. Bead Preparation
-
Take a small sample of the peptide-resin beads (a few beads are sufficient).
-
Wash the beads thoroughly with DCM and methanol (B129727) to remove any residual solvents and scavengers from the synthesis steps.
-
Allow the beads to air dry completely.
2. On-Probe Sample Preparation
-
Place a single, dry peptide-resin bead directly onto a MALDI target plate.
-
Add a small droplet (approximately 0.5 µL) of the MALDI matrix solution (e.g., HCCA in 50% acetonitrile/0.1% TFA) directly onto the bead.
-
Allow the matrix solution to air dry, ensuring the bead is embedded within the matrix crystals.
-
Analyze the sample using a MALDI-TOF mass spectrometer, focusing the laser on the area containing the bead.
Conclusion
The characterization of peptides synthesized on this compound can be approached in several ways, each with its own set of advantages and disadvantages.
-
This compound remains a reliable and cost-effective choice for the synthesis of peptide acids, but for peptides containing sensitive residues, or for the synthesis of protected peptide fragments, 2-CTC resin offers a superior alternative due to its milder cleavage conditions.
-
Off-bead analysis is the standard for characterizing the final product, while on-bead MALDI-TOF MS provides a rapid and efficient method for monitoring the progress of peptide synthesis.
-
The choice between MALDI-TOF and ESI-MS will depend on the specific analytical needs, with MALDI being more suited for high-throughput screening and on-bead analysis, and ESI being the preferred method for LC-MS-based separation and analysis of complex peptide mixtures.
By carefully considering the options presented in this guide, researchers can select the most appropriate resin and analytical workflow to ensure the successful synthesis and characterization of their target peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. nbinno.com [nbinno.com]
- 4. rsc.org [rsc.org]
- 5. Protocol for Peptide Synthesis on Spectrally Encoded Beads for MRBLE-pep Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
A Comparative Guide to Cleavage Efficiency of Acid Cocktails for Wang Resin
For Researchers, Scientists, and Drug Development Professionals in Peptide Synthesis
The final cleavage of a synthesized peptide from its solid support is a critical step that significantly influences the final yield and purity of the product. For peptides synthesized on Wang resin, which are released with a C-terminal carboxylic acid, acidic cleavage is the standard method.[1] The most common approach involves the use of Trifluoroacetic Acid (TFA) in combination with a variety of "scavengers" designed to protect sensitive amino acid residues from reactive cationic species generated during the process.[2]
This guide provides an objective comparison of the cleavage efficiency of different acid cocktails for this compound, supported by experimental data from the literature. We will delve into the compositions of these cocktails, their effectiveness in terms of peptide yield and purity, and provide detailed experimental protocols to aid in the selection of the optimal cleavage strategy for your specific peptide.
Performance Comparison of Cleavage Cocktails
The choice of cleavage cocktail is dictated by the amino acid composition of the peptide. For sequences lacking sensitive residues, a simple mixture of TFA, water, and a silane (B1218182) scavenger is often sufficient. However, for peptides containing residues susceptible to modification, such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), a more complex cocktail with a broader range of scavengers is necessary to minimize side reactions and improve the purity of the crude product.[3]
Below is a summary of the performance of three representative cleavage cocktails. It is important to note that a direct comparison of cleavage efficiency can be challenging due to variations in the model peptides and experimental conditions across different studies. The data presented here is collated from the literature to provide a comparative overview.
| Cleavage Cocktail | Composition (v/v/v) | Model Peptide | Crude Peptide Purity (%) | Crude Peptide Yield (%) | Reference |
| Cocktail A: Standard TFA/TIS/H₂O | TFA/Triisopropylsilane/Water (95:2.5:2.5) | H-Trp-OH on this compound | 73.6 | Not Reported | [4] |
| Cocktail B: Reagent K | TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol (82.5:5:5:5:2.5) | Exenatide (a 39-mer peptide) | ~70 | ~80 | [5] |
| Cocktail C: TFA/TIS/H₂O with 1,4-BDMT | TFA/Triisopropylsilane/Water (95:3:2) + 1,4-Benzenedimethanethiol | Exenatide (a 39-mer peptide) | ~75 | ~85 | [5] |
Note: The purity and yield are highly dependent on the peptide sequence, the efficiency of the synthesis, and the specific experimental conditions of the cleavage reaction. The data above should be considered as a general guide.
Experimental Protocols
The following are detailed methodologies for performing a cleavage reaction from this compound using the three compared acid cocktails. These protocols are based on established procedures in solid-phase peptide synthesis.[6][7]
General Preparatory Steps:
-
Resin Washing: Prior to cleavage, the peptide-resin should be thoroughly washed with dichloromethane (B109758) (DCM) to swell the resin and remove any residual solvents from the synthesis, such as N,N-dimethylformamide (DMF).
-
Resin Drying: The washed resin must be dried completely under high vacuum for at least one hour to remove all traces of solvent.
Protocol 1: Cleavage with Standard TFA/TIS/H₂O Cocktail (Cocktail A)
This protocol is suitable for peptides that do not contain sensitive amino acid residues like Cys, Met, or Trp.
Materials:
-
Dried peptide-Wang resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker or rotator
-
Centrifuge
Procedure:
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and deionized water in a volumetric ratio of 95:2.5:2.5. For example, to prepare 10 mL of the cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 1.5 to 3 hours.
-
Peptide Collection: Filter the cleavage solution containing the peptide into a clean collection tube.
-
Resin Washing: Wash the resin twice with a small volume of fresh TFA and combine the filtrates with the initial collection.
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage with Reagent K (Cocktail B)
This protocol is recommended for peptides containing sensitive residues such as Cys, Met, and Trp.
Materials:
-
Dried peptide-Wang resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Phenol
-
Deionized water
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker or rotator
-
Centrifuge
Procedure:
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K by combining TFA, phenol, water, thioanisole, and EDT in a volumetric ratio of 82.5:5:5:5:2.5. For example, to prepare 10 mL of the cocktail, mix 8.25 mL of TFA, 0.5 mL of phenol, 0.5 mL of water, 0.5 mL of thioanisole, and 0.25 mL of EDT.
-
Cleavage Reaction: Add the freshly prepared Reagent K to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2 to 4 hours.
-
Peptide Collection: Filter the cleavage solution containing the peptide into a clean collection tube.
-
Resin Washing: Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Cleavage with TFA/TIS/H₂O and 1,4-BDMT (Cocktail C)
This protocol utilizes a less odorous and potentially more efficient scavenger for certain peptides.
Materials:
-
Dried peptide-Wang resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
1,4-Benzenedimethanethiol (1,4-BDMT)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker or rotator
-
Centrifuge
Procedure:
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a volumetric ratio of 95:3:2. Immediately before adding to the resin, add 1,4-Benzenedimethanethiol to the mixture. The optimal concentration of 1,4-BDMT may need to be determined empirically but is typically in the range of 2-5% (v/v).
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2 to 4 hours.
-
Peptide Collection: Filter the cleavage solution containing the peptide into a clean collection tube.
-
Resin Washing: Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizing the Process
To better understand the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for peptide cleavage from this compound.
Caption: Mechanism of this compound cleavage and the role of scavengers.
References
- 1. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. polypeptide.com [polypeptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
A Researcher's Guide to Selecting the Optimal Wang Resin for Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the choice of resin is a critical determinant of the final peptide's purity and yield. Among the various options, Wang resin, a polystyrene-based support functionalized with a p-alkoxybenzyl alcohol linker, remains a popular choice for the synthesis of peptides with a C-terminal carboxylic acid using Fmoc chemistry.[1][2] However, the performance of Wang resins can vary significantly between suppliers, making a careful evaluation essential for optimal results. This guide provides a comparative overview of key performance indicators for Wang resins from prominent suppliers, supported by standardized experimental protocols to aid researchers in making an informed decision.
Key Performance Indicators for this compound Evaluation
The efficacy of a this compound in SPPS is primarily dictated by three key parameters: loading capacity, swelling characteristics, and chemical stability. Each of these factors can significantly influence the efficiency of coupling reactions and the integrity of the growing peptide chain.
-
Loading Capacity (Substitution): This metric, typically expressed in millimoles per gram (mmol/g), defines the number of reactive sites available for the attachment of the first amino acid.[1] While a higher loading capacity may seem advantageous for maximizing peptide yield per gram of resin, it can sometimes lead to steric hindrance and incomplete coupling reactions, particularly for complex or lengthy peptide sequences.[2] Typical loading capacities for commercially available Wang resins range from 0.3 to 1.25 mmol/g.[2][3][4]
-
Swelling: The ability of the resin to swell in various organic solvents is crucial for ensuring the accessibility of reagents to the reactive sites within the polymer matrix.[1] The degree of swelling is influenced by the cross-linking agent, typically divinylbenzene (B73037) (DVB), with lower percentages of DVB generally leading to greater swelling.[1] Common solvents used in SPPS include N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and N-Methyl-2-pyrrolidone (NMP).[1] Insufficient swelling can lead to poor reaction kinetics and reduced peptide purity. A good swelling volume is generally considered to be greater than 4.0 mL/g.[5]
-
Resin Stability: The chemical stability of the linker attaching the peptide to the resin is paramount to prevent premature cleavage and loss of the peptide chain during the synthesis cycles. The ester linkage in this compound is designed to be stable under the basic conditions of Fmoc deprotection but cleavable under moderately acidic conditions, typically with trifluoroacetic acid (TFA), at the end of the synthesis.[1][6]
Comparative Analysis of this compound Specifications from Leading Suppliers
To facilitate a direct comparison, the following table summarizes the key specifications of Wang resins offered by several leading suppliers. It is important to note that while this data is gathered from publicly available technical data sheets, lot-to-lot variability can occur. Researchers are encouraged to perform their own in-house validation.
| Supplier | Product Name/Number | Loading Capacity (mmol/g) | Particle Size (mesh) | Cross-linking (% DVB) |
| Sigma-Aldrich (Merck) | This compound (e.g., 855002) | 1.20 - 1.50 | 100-200 | 1% |
| This compound (e.g., 17095) | ~1.0 | 75-100 | 1% | |
| Rapp Polymere | Polystyrene PHB (this compound) | 0.4 - 1.25 | 100-200 or 200-400 | Not Specified |
| APExBIO | This compound (A6776) | 1.0 - 1.2 | 100-200 | 1% |
| Chem-Impex | Fmoc-L-Leu-MPPA(Wang) resin | 0.3 - 0.8 | 100-200 | 1% |
| CEM Corporation | Fmoc-Pro-Wang Resin (LL) | 0.25 - 0.40 | Not Specified | Not Specified |
Experimental Protocols for Performance Evaluation
To enable researchers to conduct their own comparative studies, the following are standardized protocols for determining the key performance indicators of Wang resins.
Protocol 1: Determination of Resin Loading Capacity (Spectrophotometric Fmoc Cleavage Method)
This method quantifies the loading capacity of Fmoc-amino acid pre-loaded this compound by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released upon Fmoc deprotection.[7]
Materials:
-
Fmoc-amino acid loaded this compound
-
20% (v/v) Piperidine (B6355638) in DMF
-
DMF (N,N-dimethylformamide), peptide synthesis grade
-
UV-Vis Spectrophotometer and quartz cuvettes (1 cm path length)
Procedure:
-
Accurately weigh 5-10 mg of the dry Fmoc-amino acid loaded resin into a small, sealable vessel.
-
Add a precise volume (e.g., 1.0 mL) of 20% piperidine in DMF to the resin.
-
Seal the vessel and agitate at room temperature for at least 30 minutes to ensure complete Fmoc deprotection.
-
Allow the resin to settle and carefully take a known aliquot (e.g., 100 µL) of the supernatant.
-
Dilute the aliquot with a known volume of DMF (e.g., 10 mL) to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Measure the absorbance of the diluted solution at approximately 301 nm, using a blank of the same dilution of 20% piperidine in DMF.
-
Calculate the loading capacity using the following formula:
Loading (mmol/g) = (Absorbance × Dilution Factor) / (7800 M⁻¹cm⁻¹ × mass of resin in g × path length in cm)
Note: The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.
Protocol 2: Measurement of Resin Swelling
This protocol determines the swelling volume of the resin in different solvents, providing an indication of reagent accessibility.[5]
Materials:
-
Dry this compound
-
Selection of solvents (e.g., DMF, DCM, NMP, THF)
-
Graduated cylinder (e.g., 10 mL)
Procedure:
-
Accurately weigh approximately 1 g of dry this compound and place it into a graduated cylinder.
-
Record the initial dry volume of the resin.
-
Add a sufficient volume of the chosen solvent (e.g., 8-10 mL) to the graduated cylinder to fully immerse the resin.
-
Seal the cylinder and gently agitate to ensure thorough wetting of the resin.
-
Allow the resin to swell for a defined period (e.g., 1-2 hours) at room temperature.
-
After the swelling period, allow the resin to settle completely.
-
Record the final swollen volume of the resin bed.
-
Calculate the swelling volume using the following formula:
Swelling (mL/g) = (Final Swollen Volume in mL - Initial Dry Volume in mL) / mass of resin in g
Visualizing the Evaluation Process
To provide a clear overview of the experimental workflows and the logical relationships in evaluating Wang resins, the following diagrams are provided.
Conclusion
The selection of a this compound supplier is a critical step that can have a significant impact on the success of solid-phase peptide synthesis. While supplier specifications provide a valuable starting point, in-house experimental validation of key performance indicators such as loading capacity and swelling is highly recommended. By utilizing the standardized protocols and the logical framework presented in this guide, researchers can systematically evaluate and select the most suitable this compound for their specific research needs, ultimately leading to higher quality synthetic peptides.
References
- 1. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [rapp-polymere.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Greener solvents for solid-phase synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC03147A [pubs.rsc.org]
- 6. Polystyrene PHB (this compound) [rapp-polymere.com]
- 7. biotage.com [biotage.com]
Safety Operating Guide
Proper Disposal of Wang Resin: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory materials is paramount for both personnel safety and environmental protection. This guide provides detailed procedures for the proper disposal of Wang resin, a common solid support used in peptide synthesis. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care in a well-ventilated area.[1] Personal protective equipment (PPE) is mandatory to prevent contact with skin and eyes and to avoid the inhalation of dust particles.[1][2][3]
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Gloves | Chemical-impermeable gloves (e.g., Nitrile) | To prevent skin contact. Gloves must be inspected before use.[1] |
| Eye Protection | Safety goggles with side protection | To protect eyes from dust and potential splashes.[3] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Necessary when dust formation is likely to keep airborne concentrations low.[2][3] |
| Protective Clothing | Laboratory coat or impervious clothing | To protect skin and personal clothing from contamination.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[2][4] The primary recommended method of disposal is through a licensed chemical waste disposal service.
1. Waste Collection and Segregation:
- Collect waste this compound in a dedicated, clearly labeled, and sealed container.[5] The container must be compatible with the chemical nature of the resin.
- Do not mix this compound waste with other waste streams, especially incompatible chemicals, to avoid unforeseen reactions.
- Ensure the container is marked with the words "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.[6]
2. Storage Prior to Disposal:
- Store the sealed waste container in a designated, cool, dry, and well-ventilated area away from heat sources and ignition.[2][5]
- The storage area should be segregated from incompatible materials, particularly strong oxidizing agents.[3]
3. Arrange for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[5][7]
- Provide the disposal service with an accurate description of the waste material.
4. Spill and Leak Management:
- In the event of a spill, evacuate unnecessary personnel from the area.[1]
- Remove all sources of ignition.[1]
- Wearing appropriate PPE, mechanically collect the spilled material using tools that do not generate sparks.[1][5]
- Place the collected material into a suitable container for disposal.[2]
- Ventilate the affected area.[8][9]
- Prevent the spilled material from entering drains or waterways.[1][8][9]
Disposal Options
The appropriate disposal method for this compound is determined by institutional policies and local regulations. The following table summarizes the generally accepted options.
| Disposal Method | Description | Considerations |
| Licensed Chemical Destruction Plant | The material is sent to a specialized facility for chemical decomposition. | This is a common and recommended method for chemical waste.[1] |
| Controlled Incineration | The resin is burned in a controlled environment, often with flue gas scrubbing to capture harmful emissions.[1] | This method effectively destroys the polymer but must be performed in a permitted facility.[10] |
| Sanitary Landfill | Disposal in a landfill may be an option for small quantities or for contaminated packaging after it has been properly cleaned (e.g., triple-rinsed).[1][10] | This is generally the least preferred method for the resin itself and may not be permitted in all jurisdictions. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. peptide.com [peptide.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. peptide.com [peptide.com]
- 5. agilent.com [agilent.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
- 10. studymind.co.uk [studymind.co.uk]
Personal protective equipment for handling Wang Resin
Wang Resin is a cornerstone of solid-phase peptide synthesis (SPPS), widely utilized for its compatibility with Fmoc chemistry to produce peptides with a free C-terminal carboxyl group.[1][2] While generally stable, proper handling and disposal are paramount to ensure laboratory safety and experimental integrity.[3][4] This guide provides the essential procedural information for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
When handling this compound and associated reagents, a comprehensive approach to personal protection is critical. Although this compound itself is not classified as hazardous, the solvents and reagents used throughout the synthesis process can be harmful.[3][5][6] Always work in a well-ventilated area or use a chemical fume hood.[7][8] The following table summarizes the recommended PPE.
| PPE Category | Item | Specification & Justification |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for their resistance to a variety of chemicals used in SPPS.[9][10][11] Always inspect gloves for tears or punctures before use. For prolonged exposure or work with harsh cleavage reagents (e.g., TFA), consider thicker gloves or double-gloving.[11][12] |
| Eye Protection | Safety Glasses/Goggles | Splash goggles are essential to protect against accidental splashes of solvents or fine resin particles.[5][8][13] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect skin and clothing from spills.[5][10] Ensure it is fully buttoned. |
| Respiratory | Respirator Mask | A respirator is generally not required when handling the dry resin in a well-ventilated area. However, if user operations generate dust, a NIOSH-approved respirator for organic vapors and particulates may be necessary.[5][6][8][10] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard procedure for using this compound in Fmoc-based solid-phase peptide synthesis.
1. Resin Swelling
-
Weigh the required amount of this compound into a suitable reaction vessel.[14]
-
Add N,N-dimethylformamide (DMF), using approximately 10 mL per gram of resin, to swell the resin beads.[14]
-
Allow the resin to swell for at least 15-30 minutes at room temperature.[14][15]
-
After swelling, drain the DMF from the reaction vessel.[14]
2. Fmoc Deprotection (First Amino Acid, if pre-loaded)
-
To remove the N-terminal Fmoc protecting group, add a 20% solution of piperidine (B6355638) in DMF to cover the resin.[4][16]
-
Allow the reaction to proceed for approximately 10-30 minutes.[4][16]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (at least 3-5 times) to remove all traces of piperidine.[14][16]
3. Amino Acid Coupling
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid using a coupling reagent such as HBTU/HATU in the presence of a base like DIPEA.[14][16]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 40-60 minutes. The completion of the reaction can be monitored using a Kaiser (ninhydrin) test.[14]
-
After coupling, wash the resin extensively with DMF and Dichloromethane (DCM).[16]
-
Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.[14]
4. Peptide Cleavage from Resin
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM to remove DMF.[4][14]
-
Prepare a cleavage cocktail. A common cocktail for this compound is 50-95% Trifluoroacetic acid (TFA) in DCM, often with scavengers (e.g., water, triisopropylsilane) to protect sensitive amino acid side chains.[4][17]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 1.5 to 4 hours, depending on the peptide sequence.[4]
-
Filter the resin to collect the filtrate containing the cleaved peptide.[4]
-
Wash the resin with additional TFA or DCM and combine the filtrates.[4]
-
Precipitate the crude peptide from the filtrate by adding cold ether.[4]
Safety and Disposal Workflow
The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation through to final disposal.
References
- 1. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 3. carlroth.com [carlroth.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. brushedrestorations.com [brushedrestorations.com]
- 9. Safety When Working with Polyester or Epoxy - Polyestershoppen.com [polyestershoppen.com]
- 10. mrresincrafts.com [mrresincrafts.com]
- 11. m.youtube.com [m.youtube.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. Correct PPE When Using Epoxy Art Resin! [vistaresin.com]
- 14. peptide.com [peptide.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. rsc.org [rsc.org]
- 17. biotage.com [biotage.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
